molecular formula C19H15N3Na2O8S2 B1266041 Acid Red 35 CAS No. 6441-93-6

Acid Red 35

カタログ番号: B1266041
CAS番号: 6441-93-6
分子量: 523.5 g/mol
InChIキー: LGWXIBBJZQOXSO-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
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説明

Acid Red 35 is a useful research compound. Its molecular formula is C19H15N3Na2O8S2 and its molecular weight is 523.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

disodium;5-acetamido-4-hydroxy-3-[(2-methylphenyl)diazenyl]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O8S2.2Na/c1-10-5-3-4-6-14(10)21-22-18-16(32(28,29)30)8-12-7-13(31(25,26)27)9-15(20-11(2)23)17(12)19(18)24;;/h3-9,24H,1-2H3,(H,20,23)(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWXIBBJZQOXSO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064360
Record name C.I. Acid Red 35
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6441-93-6
Record name 5-(Acetylamino)-4-hydroxy-3-((2-methylphenyl)azo)-2,7-naphthalene- disulfonic acid, disodium salt
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[2-(2-methylphenyl)diazenyl]-, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Red 35
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 5-(acetylamino)-4-hydroxy-3-[(o-tolyl)azo]naphthalene-2,7-disulphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACID RED 35
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Acid Red 35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 35, also known by its Colour Index name C.I. 18065, is a monoazo dye belonging to the acid dye category.[1] Its primary applications are in the dyeing of textiles, particularly wool and silk, as well as in the coloring of paper and leather.[1] This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics and toxicological profile. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter this compound in their studies.

Chemical and Physical Properties

This compound is a dark red powder with a chemical structure characterized by a single azo bond (-N=N-).[1] Its molecular formula is C₁₉H₁₅N₃Na₂O₈S₂, and it has a molecular weight of approximately 523.45 g/mol .[1] The presence of two sulfonate groups in its structure renders it soluble in water.[1] A summary of its key chemical and physical properties is provided in the table below.

PropertyValueReference(s)
Synonyms C.I. This compound, C.I. 18065
CAS Number 6441-93-6
Molecular Formula C₁₉H₁₅N₃Na₂O₈S₂
Molecular Weight 523.45 g/mol
Appearance Dark red powder
Solubility Soluble in water; slightly soluble in ethanol and acetone.
Melting Point Data not readily available.
UV-Vis Absorption Specific λmax for this compound is not readily available in the searched literature. However, a similar monoazo dye, Acid Red 27, exhibits an absorption peak at 523.4 nm in methanol.

Spectroscopic Data

Detailed spectroscopic data such as Nuclear Magnetic Resonance (NMR) and specific Fourier-Transform Infrared (FT-IR) absorption bands for this compound are not extensively reported in the available literature. However, general characteristics for azo dyes can be inferred.

  • UV-Visible Spectroscopy: Azo dyes are colored due to the presence of the azo chromophore (-N=N-) in conjunction with auxochromes on the aromatic rings. The absorption spectrum of an azo dye in the visible range is a key characteristic for its quantification and color properties.

  • FT-IR Spectroscopy: The FT-IR spectrum of an azo dye would be expected to show characteristic peaks for N=N stretching, as well as vibrations corresponding to the aromatic rings, sulfonate groups (S=O), and other functional groups present in the molecule.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the structure of the molecule, confirming the arrangement of protons and carbons on the aromatic rings.

Experimental Protocols

Determination of Solubility

A standard method for determining the solubility of an azo dye like this compound involves the following steps:

  • Preparation of a Saturated Solution: An excess amount of the dye is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: The saturated solution is carefully filtered or centrifuged to remove any undissolved dye particles.

  • Quantification: The concentration of the dye in the clear supernatant is determined using a suitable analytical technique, most commonly UV-Visible spectrophotometry. A calibration curve is first prepared using standard solutions of the dye of known concentrations. The absorbance of the saturated solution is then measured, and its concentration is calculated from the calibration curve.

UV-Visible Spectrophotometric Analysis

The following protocol outlines the general procedure for obtaining the UV-Visible absorption spectrum of an azo dye:

  • Instrument and Wavelength Selection: A UV-Visible spectrophotometer is used. The wavelength range is typically scanned from 200 to 800 nm to identify all absorption maxima.

  • Solvent Selection: A solvent in which the dye is soluble and that does not absorb in the region of interest is chosen (e.g., deionized water, ethanol, or methanol).

  • Preparation of Sample Solution: A dilute solution of the dye is prepared in the chosen solvent. The concentration should be adjusted so that the absorbance at the wavelength of maximum absorption (λmax) falls within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).

  • Measurement: The spectrophotometer is first blanked with the pure solvent. The absorbance of the sample solution is then measured across the selected wavelength range.

  • Data Analysis: The resulting spectrum is plotted as absorbance versus wavelength. The wavelength(s) of maximum absorbance (λmax) are identified.

FT-IR Spectroscopic Analysis of a Solid Dye

For a solid powder like this compound, the FT-IR spectrum can be obtained using the KBr pellet method or the thin solid film method.

KBr Pellet Method:

  • Sample Preparation: A small amount of the dye (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Pellet Formation: The mixture is placed in a pellet die and pressed under high pressure to form a transparent or translucent pellet.

  • Analysis: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

Thin Solid Film Method:

  • Sample Dissolution: A small amount of the solid dye is dissolved in a suitable volatile solvent (e.g., methylene chloride or acetone).

  • Film Formation: A drop of the solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid sample on the plate.

  • Analysis: The salt plate with the thin film is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

Toxicological Profile

Azo dyes, as a class, are of toxicological interest due to the potential for reductive cleavage of the azo bond to form aromatic amines, some of which are known carcinogens.

Toxicological EndpointFinding for this compound or Related Azo DyesReference(s)
Genotoxicity Reactive Red 35 has been shown to induce chromosomal aberrations in Allium cepa root cells, indicating genotoxic potential. Biodegradation of the dye reduced its genotoxicity.
Carcinogenicity Some azo dyes are known to be carcinogenic in laboratory animals. The carcinogenicity is often linked to the aromatic amines formed upon metabolic reduction of the azo bond.
Acute Toxicity Specific LD50 data for this compound is not readily available. However, a safety data sheet for a liquid preparation containing C.I. Acid Red 52 indicates it is harmful if swallowed or inhaled, with an oral LD50 of 833.3 mg/kg.
Other Effects Reactive Red 35 has been reported to cause skin, eye, and respiratory irritation.

Mandatory Visualizations

G O-Methylaniline O-Methylaniline Diazotization Diazotization O-Methylaniline->Diazotization 4-Aminonaphthalene-1-sulfonic acid 4-Aminonaphthalene-1-sulfonic acid Coupling Coupling 4-Aminonaphthalene-1-sulfonic acid->Coupling Diazotization->Coupling This compound This compound Coupling->this compound

Caption: Manufacturing process of this compound.

G cluster_0 In Vitro Testing cluster_1 In Vivo Testing Ames Test Ames Test Micronucleus Test Micronucleus Test Animal Carcinogenicity Studies Animal Carcinogenicity Studies Micronucleus Test->Animal Carcinogenicity Studies Positive Result Chromosomal Aberration Assay Chromosomal Aberration Assay Chromosomal Aberration Assay->Animal Carcinogenicity Studies Positive Result Azo Dye (e.g., this compound) Azo Dye (e.g., this compound) Azo Dye (e.g., this compound)->Ames Test Metabolic Activation Azo Dye (e.g., this compound)->Micronucleus Test Azo Dye (e.g., this compound)->Chromosomal Aberration Assay

References

An In-depth Technical Guide to Acid Red 35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, chemical properties, and synthesis of Acid Red 35 (C.I. 18065). While primarily utilized as a colorant in the textile and manufacturing industries, its characteristics as an acid dye present potential applications in histological and research settings. This document outlines its core properties and provides representative experimental protocols for its synthesis and potential application in tissue staining.

Core Molecular and Chemical Data

This compound is a single azo dye characterized by its vibrant red color and solubility in water. Its anionic nature, imparted by the two sulfonate groups, allows it to bind to cationic substrates such as proteins.

PropertyDataReference(s)
IUPAC Name disodium;5-acetamido-4-hydroxy-3-(o-tolyldiazenyl)naphthalene-2,7-disulfonate[1]
Synonyms C.I. This compound, C.I. 18065, Acid Red 3B, Acid Red 6B, Acid Pink 3B[1]
CAS Number 6441-93-6[1]
Molecular Formula C₁₉H₁₅N₃Na₂O₈S₂[1]
Molecular Weight 523.45 g/mol [1]
Appearance Dark red powder
Solubility Soluble in water

Synthesis Pathway

The manufacturing of this compound is achieved through a two-stage azo coupling reaction. The process begins with the diazotization of an aromatic amine, followed by coupling with a naphthol derivative.

Synthesis_Pathway cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling Reactant1 o-Toluidine (o-Methylaniline) Intermediate o-Tolyldiazonium Chloride Reactant1->Intermediate Diazotization (0-5 °C) Reagent1 Sodium Nitrite (NaNO₂) Hydrochloric Acid (HCl) Reagent1->Intermediate Reactant2 N-acetyl-4-hydroxy-2,7- naphthalenedisulfonic acid (Coupling Component) Intermediate->Reactant2 Product This compound Intermediate:e->Product:w Coupling Reactant2->Product Coupling Reaction

Caption: Synthesis pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and a proposed application of this compound in a research context.

Protocol 1: Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound based on standard azo dye manufacturing processes.

Materials:

  • o-Toluidine (o-Methylaniline)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • N-acetyl-4-hydroxy-2,7-naphthalenedisulfonic acid (or its sodium salt)

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Sodium Chloride (NaCl)

  • Ice

  • Distilled water

  • Filter paper and funnel

  • Beakers and stirring apparatus

Procedure:

  • Diazotization of o-Toluidine:

    • In a beaker, dissolve a specific molar quantity of o-Toluidine in a solution of hydrochloric acid and water.

    • Cool the mixture to 0-5°C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5°C. The slow addition is critical to prevent the decomposition of the diazonium salt.

    • Stir the mixture for an additional 30 minutes after the addition is complete to ensure the full formation of the o-tolyldiazonium chloride intermediate. A slight excess of nitrous acid can be tested for using starch-iodide paper.

  • Azo Coupling:

    • In a separate beaker, dissolve an equimolar amount of the coupling component, N-acetyl-4-hydroxy-2,7-naphthalenedisulfonic acid, in an alkaline aqueous solution (using sodium hydroxide or sodium carbonate).

    • Cool this solution to 0-5°C in an ice bath.

    • Slowly add the cold diazonium salt solution prepared in Step 1 to the coupling component solution with vigorous stirring.

    • Maintain the alkaline pH and low temperature throughout the addition to facilitate the coupling reaction at the desired position on the naphthol ring.

  • Isolation and Purification:

    • Once the coupling reaction is complete (indicated by the absence of diazonium salt), the dye is precipitated from the solution.

    • Add sodium chloride (salting out) to decrease the solubility of the dye and promote precipitation.

    • Stir the slurry for a period to allow for complete precipitation.

    • Collect the solid this compound dye by vacuum filtration.

    • Wash the filter cake with a cold brine solution to remove impurities.

    • Dry the purified dye in an oven at a controlled temperature.

Protocol 2: Hypothetical Histological Staining

As an anionic dye, this compound is expected to bind to cationic (acidophilic) tissue components such as cytoplasm, muscle, and collagen. While no standardized protocol for this compound exists, the following framework, adapted from general acid dye staining principles, can be used to assess its efficacy as a histological counterstain.

Materials:

  • Deparaffinized and rehydrated tissue sections on slides

  • This compound powder

  • Distilled water

  • Acetic acid (optional, for pH adjustment)

  • Hematoxylin solution (e.g., Mayer's or Harris')

  • Differentiating agent (e.g., 1% acid alcohol)

  • Bluing agent (e.g., Scott's tap water substitute)

  • Graded alcohols (70%, 95%, 100%)

  • Xylene or xylene substitute

  • Mounting medium and coverslips

Procedure:

  • Nuclear Staining:

    • Immerse slides in a filtered hematoxylin solution for 3-5 minutes to stain the cell nuclei.

    • Rinse briefly in running tap water.

    • Differentiate slides by dipping them briefly in 1% acid alcohol to remove excess stain.

    • Rinse thoroughly in tap water.

    • Blue the sections using a suitable bluing agent for 30-60 seconds.

    • Wash in running tap water for 5 minutes.

  • Counterstaining with this compound:

    • Prepare a 0.5% to 1.0% (w/v) aqueous solution of this compound. The pH can be slightly acidified with a drop of acetic acid to enhance staining of some components.

    • Immerse the slides in the this compound solution for 1-3 minutes. The optimal time will need to be determined empirically.

    • Rinse briefly in distilled water to remove excess dye.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols: 95% ethanol (2 changes, 1 minute each), followed by 100% ethanol (2 changes, 1 minute each).

    • Clear the sections in xylene or a xylene substitute (2 changes, 2 minutes each).

    • Mount the coverslip using a permanent mounting medium.

Expected Results:

  • Nuclei: Blue/Purple

  • Cytoplasm, muscle, collagen, red blood cells: Shades of red

Relevance to Drug Development

While this compound is not used as a therapeutic agent, its properties are relevant to the broader field of drug development in several contexts:

  • Histological Analysis: As a potential counterstain, it could be used in preclinical toxicology studies to visualize tissue morphology and identify pathological changes in response to drug candidates.

  • Dye Chemistry: The synthesis and properties of azo dyes are of interest in the development of targeted drug delivery systems, where dye molecules can be used as carriers or for imaging purposes.

  • Toxicology: Like other azo dyes, the toxicological profile of this compound, particularly concerning its metabolic cleavage into aromatic amines, is a relevant consideration for safety and regulatory assessment in any potential biological application. However, specific toxicological studies on this compound are not widely available in public literature.

References

An In-depth Technical Guide to C.I. 18065 (Acid Red 35)

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 6441-93-6

This technical guide provides a comprehensive overview of C.I. 18065, also known as Acid Red 35, for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, synthesis, and toxicological profile, with a particular focus on aspects relevant to a scientific audience.

Chemical and Physical Properties

C.I. 18065 is a single azo dye characterized by the presence of one azo group (-N=N-) linking two aromatic moieties.[1] It is a dark red powder that is soluble in water and to some extent in ethanol, while being only slightly soluble in acetone.[1] The color of its aqueous solution is sensitive to pH, appearing red in the presence of strong hydrochloric acid and turning orange-brown upon the addition of sodium hydroxide.[1]

Quantitative Data
PropertyValueReference
Molecular Formula C₁₉H₁₅N₃Na₂O₈S₂[1]
Molecular Weight 523.45 g/mol [1]
Appearance Dark red powder
Solubility Soluble in water, slightly soluble in acetone
Maximum Absorption (λmax) ~505 nm
Acute Oral Toxicity (LD₅₀, rat) > 2000 mg/kg bw

Synthesis and Purification

The synthesis of C.I. 18065 involves a two-step process common for azo dyes: diazotization of an aromatic amine followed by a coupling reaction with a suitable coupling agent. In the case of C.I. 18065, the starting materials are o-Methylaniline (o-toluidine) and 4-Aminonaphthalene-1-sulfonic acid.

Experimental Protocol: General Synthesis of an Azo Dye

This protocol outlines the general procedure for the synthesis and purification of an azo dye, which can be adapted for C.I. 18065.

Part A: Diazotization of an Aromatic Amine

  • Suspend the primary aromatic amine (e.g., o-toluidine) in water.

  • Add concentrated hydrochloric acid while stirring until the amine is completely dissolved.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite. Maintain the temperature below 5 °C.

  • Stir the mixture for 15-30 minutes to ensure the complete formation of the diazonium salt.

Part B: Azo Coupling

  • Dissolve the coupling agent (e.g., 4-Aminonaphthalene-1-sulfonic acid) in an aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate).

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold alkaline solution of the coupling agent with efficient stirring.

  • Maintain the temperature at 0-5 °C and continue stirring for an additional 30-60 minutes to ensure the completion of the coupling reaction.

Part C: Work-up and Purification

  • Collect the precipitated azo dye by suction filtration using a Buchner funnel.

  • Wash the crude product with cold water to remove any unreacted starting materials and inorganic salts.

  • Purify the crude dye by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture).

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator or vacuum oven.

Experimental Workflow: Azo Dye Synthesis and Purification

Azo_Dye_Synthesis cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_workup Part C: Work-up & Purification A1 Aromatic Amine (o-toluidine) A2 Dissolve in HCl A1->A2 A3 Cool to 0-5°C A2->A3 A4 Add NaNO₂ Solution A3->A4 A5 Diazonium Salt Solution A4->A5 C1 Crude Azo Dye (Precipitate) A5->C1 Coupling Reaction B1 Coupling Agent (4-Aminonaphthalene-1-sulfonic acid) B2 Dissolve in Alkaline Solution B1->B2 B3 Cool to 0-5°C B2->B3 B3->C1 C2 Suction Filtration C1->C2 C3 Wash with Cold Water C2->C3 C4 Recrystallization C3->C4 C5 Vacuum Filtration C4->C5 C6 Dry C5->C6 C7 Purified C.I. 18065 C6->C7

Caption: Workflow for the synthesis and purification of an azo dye.

Toxicological Profile

The toxicology of azo dyes is a significant concern for researchers and drug development professionals. The primary toxicological issue associated with azo dyes is their potential to undergo reductive cleavage of the azo bond, leading to the formation of aromatic amines. This reaction can be catalyzed by azoreductases produced by intestinal bacteria and liver enzymes.

In the case of C.I. 18065, the reductive cleavage would release o-toluidine, one of the starting materials for its synthesis. o-Toluidine is classified as a known human carcinogen, with sufficient evidence linking it to urinary bladder cancer. Therefore, exposure to C.I. 18065 carries a potential risk associated with the release of a carcinogenic metabolite. The carcinogenicity of azo dyes is often attributed to their metabolic breakdown products rather than the parent dye molecule itself.

Metabolic Pathway: Reductive Cleavage of Azo Dyes

Azo_Dye_Metabolism cluster_ingestion Ingestion & Metabolism cluster_toxicity Toxicological Outcome AzoDye C.I. 18065 (Azo Dye) Azoreductase Azoreductases (Intestinal Microbiota, Liver) AzoDye->Azoreductase Reductive Cleavage AromaticAmines Aromatic Amines (o-toluidine + other amine) Azoreductase->AromaticAmines CarcinogenicMetabolite Carcinogenic Metabolite (o-toluidine) AromaticAmines->CarcinogenicMetabolite Toxicity Potential Carcinogenicity (e.g., Bladder Cancer) CarcinogenicMetabolite->Toxicity

Caption: Metabolic pathway of azo dye reduction to aromatic amines.

Applications and Biological Interactions

While C.I. 18065 is primarily used as an industrial colorant, its chemical nature as an acid dye suggests potential interactions with biological macromolecules.

Interaction with Proteins

Acid dyes, being anionic, can interact with positively charged amino acid residues on the surface of proteins, such as lysine and arginine, through electrostatic interactions. This property is the basis for their use as biological stains in histology and cytology. While there is no specific data on the use of C.I. 18065 as a biological stain, its structure is similar to other acid dyes used for this purpose. The binding of acid dyes to proteins can be studied using techniques like fluorescence quenching spectroscopy to determine binding constants and thermodynamic parameters.

Use in Drug Development

There is currently no evidence in the scientific literature to suggest that C.I. 18065 is used in drug development as a therapeutic agent or a drug delivery vehicle. The primary relevance of this compound to drug development professionals is its potential toxicological profile and the general understanding of the metabolism and safety of azo compounds, which may be present as excipients in pharmaceutical formulations.

Conclusion

C.I. 18065 (this compound) is a typical monoazo dye with well-defined chemical properties and a straightforward synthetic route. For researchers and drug development professionals, the most critical aspect of this compound is its toxicological profile. The potential for metabolic conversion to the known human carcinogen o-toluidine necessitates careful handling and risk assessment. While its properties as an acid dye suggest potential for protein interaction and staining, its application in biological research and drug development appears to be undocumented and is likely limited by its toxicological concerns. Further research would be required to explore any potential utility as a fluorescent probe or biological stain, with careful consideration of its metabolic fate and potential for toxicity.

References

An In-depth Technical Guide to the Solubility and Stability of Acid Red 35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 35, also known by its Colour Index name C.I. 18065, is a monoazo dye.[1] Its molecular structure, characterized by an azo bond (-N=N-) connecting aromatic rings, is fundamental to its color and chemical properties. This guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of this compound in various solvents, which is critical for its application in diverse fields, including textiles and potentially as a research chemical.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CI Name This compound, C.I. 18065[1]
Molecular Formula C₁₉H₁₅N₃Na₂O₈S₂[1]
Molecular Weight 523.45 g/mol [1]
Appearance Dark red powder[1]

Solubility Profile

The solubility of a dye is a critical parameter that influences its application and formulation. This compound is generally characterized as being soluble in water and polar organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, qualitative descriptions of its solubility have been reported.

SolventSolubilityReference
Water Soluble
Ethanol Soluble to a certain extent
Acetone Slightly soluble

The presence of two sulfonate groups in its structure contributes significantly to its aqueous solubility.

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and exposure to light. Understanding its degradation kinetics is crucial for predicting its shelf-life and environmental fate.

pH Stability

The stability of azo dyes can be pH-dependent. While specific studies on the pH stability of this compound are limited, the color of its aqueous solution is affected by pH, being red in the presence of strong hydrochloric acid and turning orange-brown upon the addition of sodium hydroxide. Generally, the absorbance of some textile dyes remains stable across a wide pH range (1 to 13).

Thermal Stability
Photostability and Degradation

This compound, like many azo dyes, is susceptible to degradation upon exposure to light, particularly UV radiation. Several studies have investigated the photocatalytic degradation of this compound, often in the presence of a catalyst such as titanium dioxide (TiO₂). This process typically involves the generation of highly reactive hydroxyl radicals that attack the dye molecule, leading to the cleavage of the azo bond and subsequent mineralization into simpler, colorless compounds. The degradation process has been shown to follow pseudo-first-order kinetics.

The degradation pathway of Reactive Red 35, a similar azo dye, has been studied, and it involves processes such as the removal of the chromophoric group, hydroxylation of the aromatic ring, and cleavage of the C-N bond.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are provided below. These are general methods that can be adapted for specific research needs.

Determination of Solubility by UV-Vis Spectrophotometry

This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

1. Preparation of a Calibration Curve:

  • Prepare a stock solution of this compound of a known concentration in the solvent of interest.
  • Perform serial dilutions to obtain a series of standard solutions with decreasing concentrations.
  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. The λmax for Red-5B/Red-35 has been reported to be 512 nm.
  • Plot a graph of absorbance versus concentration to generate a calibration curve.

2. Preparation of a Saturated Solution:

  • Add an excess amount of this compound to the solvent in a sealed container.
  • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

3. Measurement and Calculation:

  • After equilibration, allow any undissolved solid to settle.
  • Carefully withdraw a known volume of the supernatant and filter it using a 0.45 µm syringe filter.
  • Dilute the filtered solution with the solvent to a concentration that falls within the linear range of the calibration curve.
  • Measure the absorbance of the diluted solution at λmax.
  • Use the equation of the calibration curve to determine the concentration of the diluted solution.
  • Calculate the solubility by multiplying the concentration by the dilution factor.

Assessment of Stability by Monitoring Degradation Kinetics

This protocol describes a general method for studying the stability of this compound under specific conditions (e.g., pH, temperature, light exposure).

1. Experimental Setup:

  • Prepare a solution of this compound of a known initial concentration in the desired solvent and under the specified conditions (e.g., buffered to a specific pH, placed in a temperature-controlled chamber, or exposed to a light source of known intensity).

2. Sample Collection and Analysis:

  • At regular time intervals, withdraw aliquots of the solution.
  • Analyze the concentration of this compound in each aliquot using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). For HPLC analysis, a reverse-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer) can be used, with detection at the λmax of the dye.

3. Data Analysis:

  • Plot the concentration of this compound as a function of time.
  • Determine the order of the degradation reaction (e.g., zero-order, first-order, or second-order) by fitting the data to the corresponding integrated rate laws.
  • Calculate the rate constant (k) and the half-life (t₁/₂) of the degradation process.

Visualizations

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates a typical workflow for assessing the solubility and stability of a chemical compound like this compound.

G cluster_solubility Solubility Determination cluster_stability Stability Assessment prep_cal Prepare Calibration Curve prep_sat Prepare Saturated Solution measure_sol Measure Absorbance & Calculate Solubility prep_sat->measure_sol end_sol Solubility Data measure_sol->end_sol prep_sol Prepare Solution under Test Conditions collect_data Collect Samples at Time Intervals prep_sol->collect_data analyze Analyze Concentration (UV-Vis/HPLC) collect_data->analyze kinetics Determine Degradation Kinetics analyze->kinetics end_stab Stability Profile kinetics->end_stab start Start start->prep_cal start->prep_sol

Caption: Workflow for assessing the solubility and stability of this compound.

Logical Relationship of Factors Affecting Stability

The diagram below illustrates the key factors that can influence the stability of this compound.

G AR35 {this compound | C₁₉H₁₅N₃Na₂O₈S₂} Degradation Degradation (Azo Bond Cleavage) pH pH pH->Degradation Temp Temperature Temp->Degradation Light Light (UV) Light->Degradation

Caption: Factors influencing the degradation of this compound.

References

Acid Red 35: A Comprehensive Technical Guide to Laboratory Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety and handling information for Acid Red 35 (C.I. 18065; CAS No. 6441-93-6) in a laboratory setting. Adherence to these guidelines is essential to ensure the safety of personnel and the integrity of research. This document summarizes key toxicological data, outlines detailed experimental protocols for safety assessment, and provides clear visual workflows for handling and emergency procedures.

Hazard Identification and Classification

This compound is an azo dye that presents several potential hazards. The primary concern is its classification as a substance that can cause skin and serious eye irritation. Furthermore, as an azo dye, this compound has the potential to metabolically cleave to form aromatic amines, specifically o-toluidine, which is a suspected human carcinogen. Therefore, it must be handled with care to minimize exposure.

Hazard Statements (CLP):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Toxicological Data

Quantitative toxicological data for this compound, such as LD50 and LC50 values, are not consistently available in published literature. One source explicitly states that such data is "Unlisted".[1] This lack of definitive quantitative data underscores the need for cautious handling and the application of the precautionary principle.

Table 1: Summary of Toxicological Information for this compound

Toxicological Endpoint Data Notes
Acute Oral Toxicity (LD50) Unlisted/Not availableThe absence of data necessitates handling as a substance of unknown acute toxicity.
Acute Dermal Toxicity (LD50) Unlisted/Not availableAvoid skin contact.
Acute Inhalation Toxicity (LC50) Unlisted/Not availableAvoid generating dust or aerosols.
Skin Corrosion/Irritation Causes skin irritationRepeated or prolonged contact may lead to dermatitis.
Serious Eye Damage/Irritation Causes serious eye irritationDirect contact can cause significant eye damage.
Carcinogenicity Potential for metabolic release of o-toluidine (a suspected carcinogen)Handle as a potential carcinogen.
Mutagenicity Mutagenicity data has been reported, but specifics are not readily available.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent skin and eye contact, and inhalation of dust.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator with a particulate filter.

Handling and Storage

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

  • Avoid generating dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Accidental Release and Spill Procedures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Minor Spill:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE.

  • Cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).

  • Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.

  • Clean the spill area with soap and water.

Major Spill:

  • Evacuate the area immediately.

  • Alert your institution's emergency response team.

  • Provide them with the Safety Data Sheet for this compound.

Spill_Response_Workflow start Spill Occurs is_major Major Spill? start->is_major evacuate Evacuate Area & Alert Emergency Response is_major->evacuate Yes minor_spill Minor Spill is_major->minor_spill No ppe Don Appropriate PPE minor_spill->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Absorbed Material into Hazardous Waste Container contain->collect clean Clean Spill Area collect->clean end Spill Cleaned clean->end

Spill Response Workflow

Experimental Protocols for Azo Dye Toxicity Testing

The following are generalized experimental protocols that can be adapted to assess the toxicity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the dye that is toxic to cells in culture.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., human liver cells) in appropriate media.

  • Plating: Seed the cells into 96-well plates and allow them to attach overnight.

  • Treatment: Prepare a range of concentrations of this compound and add them to the wells. Include a control group with no dye.

  • Incubation: Incubate the plates for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. The amount of formazan is proportional to the number of viable cells.

MTT_Assay_Workflow start Start cell_culture Culture Cells start->cell_culture plate_cells Plate Cells in 96-well Plates cell_culture->plate_cells treat_cells Treat Cells with this compound plate_cells->treat_cells incubate Incubate treat_cells->incubate add_mtt Add MTT Solution incubate->add_mtt solubilize Solubilize Formazan incubate->solubilize add_mtt->incubate read_absorbance Read Absorbance solubilize->read_absorbance end End read_absorbance->end

MTT Assay Workflow
Reductive Cleavage of Azo Bonds and Amine Detection

This protocol determines if this compound can be broken down into aromatic amines.

Methodology:

  • Sample Preparation: Prepare a solution of this compound.

  • Reductive Cleavage: In a reaction vessel, add a citrate buffer to the dye solution and heat to 70°C. Initiate the reduction by adding a sodium dithionite solution. Maintain the temperature for 30 minutes.

  • Extraction: After cooling, extract the released amines using a suitable organic solvent (e.g., diethyl ether) through liquid-liquid extraction.

  • Concentration: Concentrate the organic extract under a gentle stream of nitrogen.

  • Analysis: Analyze the concentrated extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the aromatic amines.

Azo_Cleavage_Detection start Start prepare_solution Prepare this compound Solution start->prepare_solution reductive_cleavage Perform Reductive Cleavage (Sodium Dithionite) prepare_solution->reductive_cleavage extraction Extract Amines with Organic Solvent reductive_cleavage->extraction concentration Concentrate Extract extraction->concentration gcms_analysis Analyze by GC-MS concentration->gcms_analysis end End gcms_analysis->end

Azo Cleavage and Amine Detection Workflow

First Aid Measures

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: May emit toxic fumes under fire conditions.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and does not replace the need for a comprehensive risk assessment and adherence to institutional safety protocols. Always consult the most up-to-date Safety Data Sheet (SDS) for this compound before use.

References

Spectrophotometric Analysis of Acid Red 35: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrophotometric analysis of Acid Red 35, a synthetic azo dye. The document details the core principles of its quantification, experimental protocols for its analysis and degradation, and a summary of key data. This guide is intended to serve as a valuable resource for professionals in research, scientific, and drug development fields who work with or encounter this compound.

Core Principles of Spectrophotometric Analysis

Spectrophotometry is a widely used analytical technique for the quantitative determination of colored compounds like this compound. The fundamental principle behind this method is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution.

The analysis of this compound by UV-Vis spectrophotometry relies on its ability to absorb light in the visible region of the electromagnetic spectrum. The characteristic red color of the dye is due to its strong absorption of light at a specific wavelength, known as the maximum absorbance wavelength (λmax). By measuring the absorbance at this wavelength, the concentration of this compound in a solution can be accurately determined.

Chemical and Physical Properties of this compound

PropertyValue
Chemical FormulaC₁₉H₁₅N₃Na₂O₈S₂[1]
Molecular Weight523.45 g/mol [1]
C.I. NameThis compound[1]
CAS Number6441-93-6[1]
AppearanceDark red powder[1]
SolubilitySoluble in water

Experimental Protocols

This section outlines the detailed methodologies for the spectrophotometric analysis and a representative photocatalytic degradation of this compound.

Spectrophotometric Quantification of this compound

This protocol describes the steps to determine the concentration of this compound in an aqueous solution using a UV-Vis spectrophotometer.

Materials and Reagents:

  • This compound powder

  • Distilled or deionized water

  • Volumetric flasks (100 mL, 50 mL, 25 mL, 10 mL)

  • Pipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solution (e.g., 100 mg/L):

    • Accurately weigh 10 mg of this compound powder.

    • Dissolve the powder in a small amount of distilled water in a beaker.

    • Transfer the solution quantitatively to a 100 mL volumetric flask.

    • Make up the volume to the mark with distilled water and mix thoroughly.

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of lower concentrations (e.g., 5, 10, 15, 20, 25 mg/L) by diluting the stock solution using volumetric flasks and pipettes.

  • Determination of Maximum Absorbance (λmax):

    • Take one of the standard solutions (e.g., 15 mg/L) and scan its absorbance across the visible spectrum (typically 400-700 nm) using the spectrophotometer.

    • The wavelength at which the highest absorbance is recorded is the λmax. For this compound, this is typically around 510-512 nm.

  • Generation of a Standard Curve:

    • Set the spectrophotometer to the determined λmax.

    • Measure the absorbance of each standard solution, using distilled water as a blank.

    • Plot a graph of absorbance versus concentration. This should yield a linear relationship as described by the Beer-Lambert Law.

  • Measurement of Unknown Sample:

    • Measure the absorbance of the unknown sample solution at the λmax.

    • Determine the concentration of this compound in the unknown sample by interpolating its absorbance value on the standard curve or by using the equation of the line obtained from the linear regression of the standard curve.

Experimental Workflow for Spectrophotometric Quantification

G A Prepare Stock Solution of this compound B Prepare Standard Solutions (Serial Dilution) A->B C Determine λmax (Wavelength Scan) B->C F Measure Absorbance of Unknown Sample at λmax B->F D Measure Absorbance of Standards at λmax C->D E Plot Standard Curve (Absorbance vs. Concentration) D->E G Determine Concentration of Unknown Sample E->G F->G

Caption: Workflow for the quantitative analysis of this compound.

Photocatalytic Degradation of this compound using TiO₂

This protocol provides a general method for studying the degradation of this compound using titanium dioxide (TiO₂) as a photocatalyst under UV irradiation.

Materials and Reagents:

  • This compound solution of known concentration

  • Titanium dioxide (TiO₂) nanopowder (e.g., Degussa P25)

  • UV lamp (e.g., mercury vapor lamp)

  • Magnetic stirrer and stir bars

  • Beakers or photoreactor vessel

  • Syringes and syringe filters (0.45 µm)

  • UV-Vis spectrophotometer

Procedure:

  • Experimental Setup:

    • Place a known volume and concentration of this compound solution into a beaker or photoreactor.

    • Add a specific amount of TiO₂ catalyst (e.g., 0.1 g/L to 1 g/L).

    • Place the vessel on a magnetic stirrer to ensure the catalyst remains suspended.

    • Position the UV lamp at a fixed distance from the solution.

  • Photocatalytic Reaction:

    • Before turning on the UV lamp, stir the solution in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

    • Turn on the UV lamp to initiate the photocatalytic reaction.

  • Sample Collection and Analysis:

    • At regular time intervals (e.g., 0, 15, 30, 45, 60, 90, 120 minutes), withdraw a small aliquot of the solution using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter to remove the TiO₂ particles.

    • Measure the absorbance of the filtered sample at the λmax of this compound using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point using the standard curve.

    • Determine the degradation efficiency (%) using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

    • To determine the reaction kinetics, plot ln(C₀/Cₜ) versus time. A linear plot indicates pseudo-first-order kinetics, and the rate constant (k) can be calculated from the slope of the line.

Experimental Workflow for Photocatalytic Degradation

G A Prepare this compound Solution B Add TiO₂ Catalyst A->B C Stir in Dark (Adsorption-Desorption Equilibrium) B->C D UV Irradiation C->D E Withdraw and Filter Samples at Time Intervals D->E t = 0, 15, 30... min F Measure Absorbance (UV-Vis) E->F G Calculate Concentration and Degradation Efficiency F->G H Kinetic Analysis G->H G cluster_0 Photocatalysis with TiO₂ cluster_1 Degradation of this compound TiO2 TiO₂ e_cb e⁻ (conduction band) TiO2->e_cb h_vb h⁺ (valence band) TiO2->h_vb h_nu UV Light (hν) h_nu->TiO2 O2 O₂ e_cb->O2 H2O H₂O h_vb->H2O O2_rad •O₂⁻ (Superoxide Radical) O2->O2_rad OH_rad •OH (Hydroxyl Radical) H2O->OH_rad AR35 This compound OH_rad->AR35 Attack by ROS O2_rad->AR35 Intermediates Aromatic Intermediates (e.g., hydroxylated derivatives) AR35->Intermediates Azo bond cleavage & Hydroxylation Aliphatic Aliphatic Compounds Intermediates->Aliphatic Ring opening Mineralization CO₂ + H₂O + Inorganic Ions Aliphatic->Mineralization Further oxidation

References

Acid Red 35 as a Fluorescent Dye in Research: A Technical Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Despite its classification as a fluorescent dye by some commercial suppliers, a comprehensive review of scientific literature and technical databases reveals a significant lack of publicly available data on the specific fluorescent properties and research applications of Acid Red 35 (C.I. 18065). This technical guide addresses the current state of knowledge and provides a broader context on the fluorescence of azo dyes for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

This compound is a synthetic monoazo dye. Basic identifying information is summarized in the table below.

PropertyValueReference
C.I. Name This compound[1]
C.I. Number 18065[1]
CAS Number 6441-93-6[1]
Molecular Formula C₁₉H₁₅N₃Na₂O₈S₂[1]
Molecular Weight 523.45 g/mol [1]
Chemical Class Single Azo

Fluorescence Properties: A Data Gap

Extensive searches for quantitative data regarding the fluorescent properties of this compound have yielded no specific results. Key photophysical parameters, including excitation and emission maxima, molar absorptivity (extinction coefficient), fluorescence quantum yield, and fluorescence lifetime, are not documented in peer-reviewed scientific literature or publicly accessible databases.

Commercial suppliers that list this compound sometimes categorize it as a "fluorescent dye"; however, they do not provide any accompanying analytical data. Notably, one major supplier explicitly states that they do not collect analytical data for this particular product.

The Context of Azo Dyes and Fluorescence

The absence of fluorescence data for this compound may be understood within the broader context of azo dyes. The defining feature of this class of compounds is the presence of one or more azo groups (–N=N–). This group, while responsible for the strong coloration of these dyes, is also known to be a fluorescence quencher.

Research indicates that many azo dyes are either non-fluorescent or exhibit very weak fluorescence. The azo bond can promote non-radiative decay pathways, which compete with and often dominate over radiative decay (fluorescence). However, it is possible to synthesize fluorescent azo dyes through specific chemical modifications. For instance, the incorporation of a boron-complexing moiety can restrict the rotation of the azo group and lead to significant fluorescence enhancement. Studies on other azo dyes, such as Acid Yellow 17, have reported fluorescence, but these properties are highly specific to the molecular structure.

Hypothetical Experimental Considerations

While no established protocols for the use of this compound as a fluorescent dye exist, protocols for other fluorescent "Acid Red" dyes, such as the hypothetical protocols for Acid Red 315, can offer a starting point for researchers wishing to investigate the potential fluorescence of this compound.

General Staining Protocol for Fixed Cells (Hypothetical)

This protocol is a generalized procedure and would require significant optimization for this compound.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

  • Fluorescence microscope

Workflow:

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on coverslips fixation Fix with 4% PFA cell_culture->fixation washing1 Wash with PBS fixation->washing1 permeabilization Permeabilize (optional) washing1->permeabilization washing2 Wash with PBS permeabilization->washing2 staining_sol Prepare this compound solution incubation Incubate with cells staining_sol->incubation washing3 Wash to remove unbound dye incubation->washing3 mounting Mount coverslip imaging Image with fluorescence microscope mounting->imaging

Caption: Hypothetical workflow for fixed cell staining.

Procedure:

  • Cell Culture and Fixation: Grow cells on a suitable substrate (e.g., glass coverslips). Fix the cells with a standard fixative like 4% paraformaldehyde.

  • Washing: Wash the fixed cells thoroughly with PBS to remove the fixative.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cell membranes with a detergent such as Triton X-100.

  • Staining: Prepare a dilute solution of this compound in PBS. The optimal concentration would need to be determined empirically, likely in the low micromolar range. Incubate the cells with the dye solution.

  • Washing: Wash the cells extensively with PBS to remove any unbound dye.

  • Mounting and Imaging: Mount the coverslips onto microscope slides and image using a fluorescence microscope with appropriate filter sets. The selection of excitation and emission filters would require initial spectroscopic characterization of the dye.

Conclusion and Future Directions

Currently, there is a significant lack of data to support the use of this compound as a fluorescent dye in research. The core requirements for its application, including its photophysical properties and established experimental protocols, are not available in the public domain.

For researchers interested in the potential fluorescence of this dye, the initial and most critical step would be to perform a thorough photophysical characterization. This would involve measuring its absorption and fluorescence spectra in various solvents to determine its excitation and emission maxima, molar absorptivity, and quantum yield. Should this compound prove to have useful fluorescent properties, further research would be needed to develop and validate protocols for its use in biological applications such as cell staining, protein labeling, and as a fluorescent probe for specific analytes or cellular environments. Without this fundamental data, its utility as a fluorescent research tool remains speculative.

References

Methodological & Application

Application Notes & Protocol: Utilizing Xylidine Ponceau (Acid Red 26) in Masson's Trichrome Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Masson's trichrome is a cornerstone staining technique in histology, essential for differentiating cellular and extracellular components in tissue samples. This three-color staining method is invaluable for observing morphology and is widely applied in the study of pathologies involving connective tissue, such as fibrosis in cardiac, hepatic, and renal diseases, as well as in the assessment of muscular pathologies and tumor analysis.[1] The protocol distinguishes collagen from muscle and other cytoplasmic elements. Typically, nuclei are stained black, cytoplasm, keratin, and muscle fibers appear red, and collagen is colored blue or green.[1]

A key component of the cytoplasmic stain in many Masson's trichrome variants is Xylidine Ponceau, also known as Ponceau de Xylidine or Acid Red 26 (C.I. 16150).[2][3] This red acid dye, often used in conjunction with acid fuchsin, imparts a red or orange-red hue to cytoplasmic structures, muscle, and erythrocytes.[2] This document provides a detailed protocol for the application of Xylidine Ponceau within the framework of a Masson's trichrome stain.

Principle of the Method

The Masson's trichrome stain is a multi-step process that relies on the differential binding of anionic dyes to tissue components. The technique employs three different solutions to selectively stain various structures. After nuclear staining with Weigert's iron hematoxylin, an acid dye solution containing Xylidine Ponceau and acid fuchsin is applied to stain the cytoplasm and muscle. Subsequently, a polyacid, such as phosphomolybdic or phosphotungstic acid, acts as a decolorizing agent, causing the red dye to diffuse out of the collagen fibers while being retained in the more densely textured cytoplasm and muscle. Finally, a counterstain, typically Aniline Blue or Light Green, is used to color the collagen.

Quantitative Data Summary

The following table outlines the typical concentrations and incubation times for the key reagents in a Masson's trichrome protocol incorporating Xylidine Ponceau. Note that optimal times may vary depending on tissue type, fixation method, and desired staining intensity.

ReagentComponent 1Component 2Component 3Incubation Time
Mordant (Optional but Recommended) Bouin's Solution--1 hour at 56-60°C or overnight at RT
Nuclear Stain Weigert's Iron Hematoxylin (Working Solution)Equal parts Solution A and Solution B-10-20 minutes
Plasma Stain Xylidine Ponceau (Acid Red 26)Acid Fuchsin1% Glacial Acetic Acid5-15 minutes
Differentiator Phosphomolybdic-Phosphotungstic Acid Solution--10-15 minutes
Collagen Stain Aniline Blue Solution--5-10 minutes
Final Rinse 1% Acetic Acid Solution--2-5 minutes

Experimental Protocol

This protocol is adapted from established Masson's trichrome procedures.

Reagents and Solutions
  • Bouin's Solution: Commercially available or prepared in-house.

  • Weigert's Iron Hematoxylin: Prepare working solution by mixing equal parts of Solution A (Hematoxylin in 95% ethanol) and Solution B (Ferric chloride in diluted HCl).

  • Biebrich Scarlet-Acid Fuchsin Solution (Plasma Stain):

    • Xylidine Ponceau (Acid Red 26): 0.5 g

    • Acid Fuchsin: 0.5 g

    • Distilled Water: 100 ml

    • Glacial Acetic Acid: 1 ml

  • Phosphomolybdic-Phosphotungstic Acid Solution:

    • Phosphomolybdic acid: 2.5 g

    • Phosphotungstic acid: 2.5 g

    • Distilled water: 100 ml

  • Aniline Blue Solution:

    • Aniline Blue: 2.5 g

    • Glacial Acetic Acid: 2 ml

    • Distilled Water: 100 ml

  • 1% Acetic Acid Solution:

    • Glacial Acetic Acid: 1 ml

    • Distilled Water: 99 ml

Staining Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene (2 changes, 3-5 minutes each).

    • Transfer to 100% Ethanol (2 changes, 1-3 minutes each).

    • Transfer to 95% Ethanol (1 minute).

    • Transfer to 70% Ethanol (1 minute).

    • Rinse in running tap water.

    • Rinse in distilled water.

  • Mordanting (for formalin-fixed tissue):

    • Place slides in Bouin's solution in an oven at 56-60°C for 1 hour, or at room temperature overnight.

    • Wash in running tap water for 5-10 minutes to remove the yellow color.

  • Nuclear Staining:

    • Stain in Weigert's iron hematoxylin working solution for 10 minutes.

    • Rinse in running warm tap water for 10 minutes.

    • Wash in distilled water.

  • Cytoplasmic Staining:

    • Stain in Biebrich Scarlet-Acid Fuchsin solution (containing Xylidine Ponceau) for 10-15 minutes.

    • Wash in distilled water.

  • Differentiation:

    • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is no longer red.

  • Collagen Staining:

    • Without rinsing, transfer the slides directly to the Aniline Blue solution and stain for 5-10 minutes.

    • Rinse briefly in distilled water.

  • Final Differentiation:

    • Differentiate in 1% acetic acid solution for 2-5 minutes.

    • Wash in distilled water.

  • Dehydration and Mounting:

    • Dehydrate quickly through 95% ethanol, followed by two changes of absolute ethanol.

    • Clear in xylene (2-3 changes).

    • Mount with a resinous mounting medium.

Expected Results
  • Nuclei: Black

  • Cytoplasm, Muscle, Keratin: Red/Pink

  • Collagen: Blue

  • Erythrocytes: Red

Visual Representation of the Workflow

TrichromeStainingWorkflow start Deparaffinize & Rehydrate mordant Mordant (Bouin's Solution) start->mordant Formalin-fixed tissue nuclear_stain Nuclear Stain (Weigert's Hematoxylin) start->nuclear_stain Other fixatives wash1 Wash (Running Tap Water) mordant->wash1 wash1->nuclear_stain wash2 Wash (Running Tap Water & Distilled Water) nuclear_stain->wash2 plasma_stain Cytoplasmic Stain (Xylidine Ponceau-Acid Fuchsin) wash2->plasma_stain wash3 Wash (Distilled Water) plasma_stain->wash3 differentiate1 Differentiate (Phosphomolybdic-Phosphotungstic Acid) wash3->differentiate1 collagen_stain Collagen Stain (Aniline Blue) differentiate1->collagen_stain No Rinse rinse Rinse & Differentiate (Distilled Water & Acetic Acid) collagen_stain->rinse dehydrate Dehydrate & Clear rinse->dehydrate mount Mount dehydrate->mount end Microscopy mount->end

Caption: Workflow for Masson's Trichrome Staining.

References

Application Notes: Acid Red 35 for Collagen and Muscle Fiber Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acid Red 35 (C.I. 18065) is a single azo dye traditionally used in the textile industry. Historical histological literature documents its use as a substitute for Crystal Scarlet in the Martius-Scarlet-Blue (MSB) trichrome staining method developed by Lendrum et al. This positions this compound as a viable, though less common, alternative for the differential staining of muscle, cytoplasm, and fibrin from collagen in tissue sections. This document provides detailed application notes and an adapted protocol for researchers, scientists, and drug development professionals interested in utilizing this compound for this purpose.

Principle of Staining

The protocol is based on the principles of trichrome staining, which utilizes a sequence of acidic dyes with different molecular weights to selectively color various tissue components. The general mechanism is as follows:

  • Nuclear Staining: An acid-resistant nuclear stain, such as Weigert's iron hematoxylin, is first applied to stain cell nuclei blue to black.

  • Cytoplasm and Muscle Staining: A medium-sized anionic (acid) dye is then applied. In this adapted protocol, this compound serves this role. At an acidic pH, proteins in the cytoplasm and muscle fibers are positively charged and bind to the negatively charged sulfonic acid groups of the dye, staining them red.

  • Differentiation: A polyacid, typically phosphotungstic acid or phosphomolybdic acid, is used as a differentiating agent.[1] This large molecule is thought to remove the red dye from the more porous collagen fibers while the dye is retained in the denser muscle and cytoplasm.[1]

  • Collagen Staining: Finally, a large molecular weight anionic dye, such as Aniline Blue or Light Green, is applied. This dye can now penetrate and bind to the decolorized collagen fibers, staining them a contrasting blue or green.

The selectivity of this method relies on the differential porosity of the tissue elements, which allows for the sequential replacement of smaller dyes with larger ones in more permeable structures like collagen.[1][2]

Comparative Data of Staining Methods

The following table summarizes the key characteristics of the adapted this compound trichrome method in comparison to standard histological stains for collagen and muscle.

FeatureAdapted Trichrome (with this compound)Masson's TrichromePicrosirius Red (PSR)
Staining Principle Sequential staining with acid dyes of different molecular weights.Sequential staining with acid dyes of different molecular weights.Anionic dye with sulfonic acid groups aligns with and binds to basic amino acids in collagen, enhancing its natural birefringence.
Collagen Color Blue or GreenBlue or GreenRed (Bright-field); Yellow-Orange (Type I) and Green (Type III) under polarized light.
Muscle/Cytoplasm Color RedRedYellow
Erythrocytes Color Yellow (if Martius Yellow is used)RedYellow
Specificity for Collagen Good; differentiates collagen from muscle and cytoplasm.Good; differentiates collagen from muscle and cytoplasm.Very High; considered a standard for collagen-specific detection.
Suitability for Quantification Moderate; good for qualitative assessment. Quantitative analysis of color area is possible but less specific than PSR.Moderate; suitable for semi-quantitative analysis of fibrosis.Excellent; widely used for quantitative analysis of collagen area fraction, fiber thickness, and density, especially with polarized light.
Key Advantage Utilizes a historically cited alternative dye. Provides strong red contrast for muscle and cytoplasm.Well-established, widely used, and provides excellent differentiation and contrast.High specificity and enables differentiation of collagen types with polarized light microscopy.
Limitations Not a standard, commercially available kit; requires optimization. Less documented than standard methods.Multi-step procedure requiring careful timing for differentiation.Staining intensity can be pH-dependent. Requires a polarizing microscope for full analysis.

Experimental Protocols

This protocol is adapted from the Martius-Scarlet-Blue (MSB) trichrome stain, substituting Crystal Scarlet with this compound.

Disclaimer: This protocol is an adaptation based on historical literature. Optimization of incubation times and solution concentrations may be required for specific tissue types and fixation methods.

I. Required Reagents

  • Fixative: Bouin's Fluid or 10% Neutral Buffered Formalin. Tissues fixed in formalin benefit from secondary fixation (mordanting) in Bouin's fluid.

  • Weigert's Iron Hematoxylin:

    • Solution A: 1 g Hematoxylin in 100 mL 95% Ethanol.

    • Solution B: 4 mL 29% Ferric Chloride (aqueous), 1 mL Hydrochloric Acid (conc.), 95 mL Distilled Water.

    • Working Solution: Mix equal parts of Solution A and B immediately before use.

  • Martius Yellow Solution (Optional, for erythrocyte staining):

    • 0.5 g Martius Yellow

    • 2 g Phosphotungstic Acid

    • 100 mL 95% Ethanol

  • This compound Solution:

    • 1 g this compound (C.I. 18065)

    • 100 mL Distilled Water

    • 1 mL Glacial Acetic Acid

  • Phosphotungstic Acid Solution:

    • 1 g Phosphotungstic Acid

    • 100 mL Distilled Water

  • Aniline Blue Solution (for Collagen):

    • 2.5 g Aniline Blue

    • 2 mL Glacial Acetic Acid

    • 100 mL Distilled Water

  • 1% Acetic Acid Solution:

    • 1 mL Glacial Acetic Acid

    • 99 mL Distilled Water

II. Staining Procedure (for Paraffin-Embedded Sections)

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene (2 changes, 5 minutes each).

    • Transfer through 100% Ethanol (2 changes, 3 minutes each).

    • Transfer through 95% Ethanol (2 changes, 3 minutes each).

    • Rinse in distilled water.

  • Mordanting:

    • If the tissue was fixed in formalin, mordant in Bouin's Fluid at 56°C for 1 hour, or overnight at room temperature.

    • Wash in running tap water for 5-10 minutes until the yellow color disappears.

  • Nuclear Staining:

    • Stain in freshly prepared Weigert's Iron Hematoxylin working solution for 10 minutes.

    • Wash in running tap water for 10 minutes.

    • "Blue" the sections in Scott's tap water substitute or alkaline water for 1 minute.

    • Rinse in distilled water.

  • Erythrocyte and Fibrin Staining (Optional):

    • Rinse slides in 95% ethanol.

    • Stain in Martius Yellow solution for 2-5 minutes.[2]

    • Rinse in distilled water.

  • Muscle and Cytoplasm Staining:

    • Stain in 1% this compound solution for 10 minutes.

    • Rinse briefly in distilled water.

  • Differentiation:

    • Place slides in 1% Phosphotungstic Acid solution for 5-10 minutes. This step is critical and may require microscopic checking to ensure the red dye is removed from collagen, which should appear colorless or pale pink.

    • Rinse briefly in distilled water.

  • Collagen Staining:

    • Transfer slides directly into the Aniline Blue solution and stain for 5 minutes.

    • Rinse briefly in distilled water.

  • Final Differentiation and Dehydration:

    • Differentiate in 1% Acetic Acid solution for 1-3 minutes to remove excess blue staining.

    • Dehydrate rapidly through 95% Ethanol, followed by two changes of 100% Ethanol.

    • Clear in Xylene (2 changes, 3 minutes each).

    • Mount with a resinous mounting medium.

III. Expected Results

  • Nuclei: Blue/Black

  • Cytoplasm, Muscle, Keratin: Red

  • Collagen: Blue

  • Erythrocytes: Yellow (if Martius Yellow is used)

  • Fibrin: Red (may appear yellow if young and Martius Yellow is used)

Visualizations

Below are diagrams illustrating the experimental workflow and the theoretical mechanism of the adapted trichrome stain.

G cluster_prep Tissue Preparation cluster_staining Staining Sequence cluster_finish Final Steps Deparaffinize Deparaffinize & Rehydrate Mordant Mordant in Bouin's Fluid Deparaffinize->Mordant Hematoxylin Weigert's Hematoxylin (Nuclei: Black) Mordant->Hematoxylin AcidRed35 This compound (Muscle/Cytoplasm: Red) Hematoxylin->AcidRed35 PTA Phosphotungstic Acid (Differentiate Collagen) AcidRed35->PTA AnilineBlue Aniline Blue (Collagen: Blue) PTA->AnilineBlue Differentiate Differentiate in Acetic Acid AnilineBlue->Differentiate Dehydrate Dehydrate & Clear Differentiate->Dehydrate Mount Mount Coverslip Dehydrate->Mount

Caption: Experimental workflow for the adapted this compound trichrome stain.

G cluster_tissue Tissue Components cluster_dyes Staining Steps Muscle Muscle Fiber (Dense) Muscle_S1 Muscle Fiber Stained Red Muscle->Muscle_S1 Binds dye Collagen Collagen Fiber (Porous) Collagen_S1 Collagen Fiber Stained Red Collagen->Collagen_S1 Binds dye Step1 1. Apply this compound (Medium-sized dye) Step2 2. Apply Phosphotungstic Acid (Large polyacid) Muscle_S2 Muscle Fiber Remains Red Collagen_S2 Collagen Fiber Red dye removed Step3 3. Apply Aniline Blue (Large dye) Muscle_S3 Muscle Fiber Final: Red Collagen_S3 Collagen Fiber Final: Blue Muscle_S1->Muscle_S2 Dye retained Collagen_S1->Collagen_S2 Dye displaced Muscle_S2->Muscle_S3 No change Collagen_S2->Collagen_S3 Binds new dye

References

Application Notes and Protocols for Acid Red 35 in Histological and Cytological Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 35, also known by its Colour Index number C.I. 18065, is a synthetic azo dye.[1] As an anionic dye, it carries a negative charge and is therefore used in histology to stain cationic (positively charged) components of tissues.[2] Its primary application in biological staining is to color protein-rich structures such as cytoplasm, muscle fibers, collagen, and red blood cells.[2] While not as commonly used as other acid dyes like Eosin or Acid Fuchsin, this compound presents a potential alternative as a counterstain, particularly in trichrome staining methods to provide contrast to nuclear and other tissue elements.

These application notes provide a comprehensive guide to utilizing this compound in histological and cytological preparations, including its chemical properties, proposed staining protocols, and safety considerations. Due to the limited availability of established, standardized protocols for this compound in the scientific literature, the following methodologies are based on general principles for acid dyes and a proposed framework for reproducibility assessment.[2] Researchers are encouraged to use these as a starting point and optimize the parameters for their specific applications and tissue types.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below. Understanding these properties is crucial for preparing staining solutions and ensuring staining consistency.

PropertyValueReference
Colour Index Name C.I. This compound, C.I. 18065[1]
Molecular Formula C₁₉H₁₅N₃Na₂O₈S₂
Molecular Weight 523.45 g/mol
CAS Registry Number 6441-93-6
Appearance Dark red powder
Solubility Soluble in water

Principle of Staining

Acid dyes, such as this compound, are anionic, meaning they carry a net negative charge. In an acidic solution, tissue proteins become positively charged due to the protonation of amino groups. The negatively charged dye molecules then bind to these positively charged protein sites through electrostatic interactions, resulting in the characteristic red staining of acidophilic structures. The intensity of the staining is dependent on factors such as the pH of the staining solution, the concentration of the dye, and the duration of staining.

Application I: As a Counterstain in a Manner Similar to Eosin

This compound can theoretically be employed as a counterstain to a nuclear stain like hematoxylin, in a procedure analogous to the standard Hematoxylin and Eosin (H&E) stain. This would provide red to pinkish-red staining of the cytoplasm and extracellular matrix, offering a clear contrast to the blue or purple nuclei stained by hematoxylin.

Experimental Protocol: this compound as a Counterstain

This protocol is a proposed starting point for researchers. Optimization of dye concentration and staining time is highly recommended.

Reagents:

  • This compound stock solution (1% w/v): Dissolve 1 g of this compound powder in 100 mL of distilled water.

  • This compound working solutions (0.1%, 0.5% w/v): Dilute the stock solution with distilled water.

  • Hematoxylin solution (e.g., Weigert's or Harris')

  • Differentiating solution (e.g., 1% acid alcohol)

  • Bluing agent (e.g., Scott's tap water substitute or running tap water)

  • Graded alcohols (70%, 95%, 100%)

  • Xylene or xylene substitute

  • Resinous mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% ethanol for 3 minutes each.

    • Transfer through two changes of 95% ethanol for 3 minutes each.

    • Rinse in 70% ethanol for 3 minutes.

    • Rinse in distilled water.

  • Nuclear Staining:

    • Stain in a filtered hematoxylin solution for 5-10 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol for a few seconds.

    • Rinse in running tap water.

    • Blue the sections in Scott's tap water substitute or running tap water for 1-2 minutes.

    • Rinse in distilled water.

  • This compound Staining:

    • Immerse slides in the desired working solution of this compound (start with 0.5%) for 30 seconds to 2 minutes.

    • Rinse briefly in distilled water.

  • Dehydration and Mounting:

    • Dehydrate through graded alcohols (95% and 100%).

    • Clear in xylene.

    • Mount with a resinous mounting medium.

Expected Results:
  • Nuclei: Blue/Purple

  • Cytoplasm, muscle, collagen, red blood cells: Shades of red

Data Presentation: Optimization of this compound Staining

To achieve optimal and reproducible results, systematic optimization is crucial. The following table provides a template for recording experimental data during the optimization process.

ParameterCondition 1Condition 2Condition 3Condition 4Staining Outcome
This compound Concentration 0.1%0.5%1.0%
Staining Time 30 sec1 min2 min
Differentiation Time 5 sec10 sec15 sec
Tissue Type
Fixative Used

Application II: As a Plasma Stain in Trichrome Methods

Trichrome stains are valuable histological techniques that utilize multiple dyes to differentiate various tissue components, most commonly collagen from muscle. These methods often employ a red acid dye as a "plasma stain" to color cytoplasm and muscle. This compound, due to its properties as a red acid dye, is a suitable candidate for this role.

Experimental Protocol: Modified Masson's Trichrome with this compound

This protocol is an adaptation of the well-established Masson's Trichrome method.

Reagents:

  • Bouin's solution (optional mordant)

  • Weigert's iron hematoxylin

  • This compound solution (1% w/v in 1% aqueous acetic acid)

  • Phosphomolybdic/Phosphotungstic acid solution (e.g., 5% phosphomolybdic acid)

  • Aniline Blue or Light Green counterstain

  • 1% aqueous acetic acid

  • Graded alcohols and xylene

  • Resinous mounting medium

Procedure:

  • Deparaffinization and Rehydration: As described in the previous protocol.

  • Mordanting (Optional but Recommended): For formalin-fixed tissues, mordant in Bouin's solution at 56-60°C for 1 hour to improve staining quality. Rinse well with running tap water until the yellow color disappears.

  • Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes. Rinse in running tap water for 10 minutes.

  • Plasma Staining: Stain in the this compound solution for 10-15 minutes. Rinse in distilled water.

  • Differentiation: Differentiate in the phosphomolybdic/phosphotungstic acid solution for 10-15 minutes, or until collagen is decolorized.

  • Collagen Staining: Without rinsing, transfer directly to the Aniline Blue or Light Green solution and stain for 5-10 minutes.

  • Final Differentiation and Dehydration: Rinse briefly in 1% aqueous acetic acid. Dehydrate quickly through graded alcohols, clear in xylene, and mount.

Expected Results:
  • Nuclei: Black

  • Cytoplasm, muscle, keratin: Red

  • Collagen, mucin: Blue or Green (depending on the counterstain used)

Visualizations

General Histological Staining Workflow

G cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Fixation Fixation Processing Processing Fixation->Processing Embedding Embedding Processing->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization Deparaffinization Sectioning->Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration (e.g., this compound) Nuclear_Stain Nuclear_Stain Rehydration->Nuclear_Stain (e.g., this compound) Counterstain Counterstain Nuclear_Stain->Counterstain (e.g., this compound) Dehydration Dehydration Counterstain->Dehydration Clearing Clearing Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: A generalized workflow for histological staining of paraffin-embedded tissue sections.

Principle of Trichrome Staining

G cluster_steps Staining Steps cluster_results Staining Results Tissue Tissue Section (Nuclei, Cytoplasm, Collagen) Nuclear_Stain 1. Nuclear Stain (e.g., Hematoxylin) Tissue->Nuclear_Stain Plasma_Stain 2. Plasma Stain (e.g., this compound) Nuclear_Stain->Plasma_Stain Stained_Nuclei Nuclei: Black/Blue Nuclear_Stain->Stained_Nuclei Differentiation 3. Differentiation (Polyacid) Plasma_Stain->Differentiation Stained_Cytoplasm Cytoplasm/Muscle: Red Plasma_Stain->Stained_Cytoplasm Collagen_Stain 4. Collagen Stain (e.g., Aniline Blue) Differentiation->Collagen_Stain Stained_Collagen Collagen: Blue/Green Collagen_Stain->Stained_Collagen

Caption: The sequential steps and resulting differential staining in a typical trichrome method.

Safety and Handling

Handle this compound powder and solutions with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Work in a well-ventilated area or under a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

This compound is a versatile red acid dye with potential applications in both general counterstaining and specialized trichrome methods for histological and cytological preparations. While specific, optimized protocols are not widely published, the information and templates provided here offer a solid foundation for researchers to develop and validate their own staining procedures using this dye. Careful optimization of dye concentration, staining duration, and differentiation steps will be key to achieving high-quality, reproducible results.

References

Application of Acid Red 35 in Plant Tissue Histology

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The application of Acid Red 35 for staining plant tissue is not a widely documented or standard procedure in published scientific literature. The following application notes and protocols are theoretical, based on the known chemical properties of acid dyes and general principles of plant histological staining. These methodologies are intended to serve as a foundational guide for researchers interested in exploring its potential use.

Application Notes

This compound is a water-soluble, anionic dye belonging to the azo class.[1] In general histology, acid dyes carry a net negative charge and are used to stain basic, or "acidophilic," tissue components that are positively charged, such as proteins in the cytoplasm and collagen.[2][3][4]

In the context of plant histology, the application of an acid dye like this compound presents a unique scenario. The primary cell wall of plants is rich in pectin, which contains negatively charged carboxyl groups, potentially leading to electrostatic repulsion with anionic dyes. However, staining may still be achieved through several mechanisms:

  • Ionic Bonding: The dye could bind to localized cationic (positively charged) sites within the plant cell, such as proteins embedded in the cell wall or cytoplasm.[5]

  • pH-Mediated Staining: By lowering the pH of the staining solution, the negative charges on components like pectin can be reduced through protonation. This decrease in electrostatic repulsion could facilitate the entry and binding of the anionic dye.

  • Hydrogen Bonding: this compound may also form hydrogen bonds with uncharged polysaccharides like cellulose and hemicellulose, which are abundant in both primary and secondary cell walls.

Based on these principles, this compound is theoretically expected to stain protein-rich structures within the plant cell, such as the cytoplasm and potentially certain cell wall proteins, a vibrant red color. It may serve as a useful counterstain in combination with dyes that specifically target anionic components like lignin or pectin.

Data Presentation: Hypothetical Staining Characteristics

The following table summarizes the expected, theoretical staining outcomes of this compound on various plant tissue components.

Tissue/Cellular ComponentExpected Color with this compoundBasis of Staining (Theoretical)
CytoplasmRed to PinkHigh concentration of proteins (acidophilic).
NucleusUnstained or Light PinkPrimarily contains acidic nucleic acids (basophilic).
Primary Cell Wall (Cellulose)Light Pink to RedPotential for hydrogen bonding with cellulose.
Primary Cell Wall (Pectin)UnstainedElectrostatic repulsion from anionic pectin.
Lignified Secondary WallsUnstainedLignin is typically stained by basic dyes.
CuticleUnstainedWaxy, hydrophobic nature prevents dye penetration.
Starch GranulesUnstainedStarch is a neutral polysaccharide.

Experimental Protocols

This section provides a detailed, hypothetical protocol for the histological staining of plant tissues using this compound. Optimization will be required based on the specific plant species and tissue type.

I. Reagent Preparation
  • Fixative Solution (FAA):

    • 50 ml Ethanol (95%)

    • 5 ml Glacial Acetic Acid

    • 10 ml Formalin (37-40% formaldehyde)

    • 35 ml Distilled Water

  • This compound Staining Solution (0.5% w/v):

    • 0.5 g this compound powder

    • 100 ml Distilled Water

    • Adjust to pH 3.0-4.0 with 1% Acetic Acid.

  • Ethanol Series (for dehydration):

    • Prepare 50%, 70%, 95%, and 100% ethanol solutions.

  • Clearing Agent:

    • Xylene or a xylene substitute.

  • Mounting Medium:

    • Canada balsam or a synthetic equivalent (e.g., Permount).

II. Staining Procedure
  • Fixation: Immediately immerse freshly harvested plant tissue in FAA fixative for 18-24 hours at room temperature.

  • Washing: Wash the fixed tissue in 70% ethanol for 1-2 hours to remove the fixative.

  • Dehydration: Dehydrate the tissue by passing it through a graded ethanol series:

    • 70% Ethanol (1 hour)

    • 95% Ethanol (1 hour)

    • 100% Ethanol (2 changes, 1 hour each)

  • Infiltration & Embedding: Infiltrate the tissue with paraffin wax and embed to create a solid block for sectioning.

  • Sectioning: Cut thin sections (10-15 µm) using a microtome.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each) to remove paraffin.

    • Transfer through a descending ethanol series to rehydrate: 100%, 95%, 70%, 50% (2 minutes each).

    • Rinse in distilled water.

  • Staining:

    • Immerse slides in the 0.5% this compound staining solution for 5-10 minutes. Optimal staining time may vary.

  • Washing: Briefly rinse the slides in distilled water to remove excess stain.

  • Dehydration:

    • Quickly pass the slides through an ascending ethanol series: 50%, 70%, 95%, 100% (1-2 minutes each).

  • Clearing:

    • Immerse slides in xylene (2 changes, 3 minutes each) to make the tissue transparent.

  • Mounting:

    • Place a drop of mounting medium on the tissue section and apply a coverslip, avoiding air bubbles.

    • Allow the slide to dry before observation.

Visualizations

Theoretical Staining Mechanism

The primary proposed mechanism for this compound staining in plant tissue is the ionic interaction between the anionic dye and cationic sites on proteins.

G cluster_plant Plant Tissue Component (e.g., Cytoplasmic Protein) cluster_dye This compound Dye Protein Protein with Cationic Amino Group (-NH3+) Dye Anionic Sulfonate Group (Dye-SO3-) Protein->Dye Ionic Bond Formation Workflow Fixation 1. Fixation (FAA) Dehydration1 2. Dehydration (Ethanol Series) Fixation->Dehydration1 Embedding 3. Paraffin Embedding Dehydration1->Embedding Sectioning 4. Sectioning (Microtome) Embedding->Sectioning Deparaffinize 5. Deparaffinization (Xylene) Sectioning->Deparaffinize Rehydration 6. Rehydration (Ethanol Series) Deparaffinize->Rehydration Staining 7. Staining (this compound) Rehydration->Staining Washing 8. Washing (Distilled Water) Staining->Washing Dehydration2 9. Dehydration (Ethanol Series) Washing->Dehydration2 Clearing 10. Clearing (Xylene) Dehydration2->Clearing Mounting 11. Mounting Clearing->Mounting

References

Application Notes and Protocols: Acid Red 35 as a Novel Counterstain for Hematoxylin in Histological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematoxylin and Eosin (H&E) staining is a cornerstone of histological and pathological examination, providing fundamental morphological information by differentiating the nucleus and cytoplasm.[1][2][3][4][5] While Eosin Y is the conventional counterstain, the exploration of alternative acid dyes could offer new spectral properties for imaging and analysis. This document outlines a proposed application for Acid Red 35, a synthetic azo dye, as a counterstain with hematoxylin.

This compound, also known as C.I. This compound, is a water-soluble anionic dye. Its chemical properties suggest its potential to bind to cationic (basic) components of the cytoplasm, such as proteins, in a manner analogous to Eosin Y. The principle of this proposed staining method relies on the electrostatic attraction between the negatively charged this compound and the positively charged proteins in the cytoplasm, providing a red counterstain to the blue-purple hematoxylin-stained nuclei.

Disclaimer: The following protocols are theoretical and based on the established principles of acid dye counterstaining in histology. Direct literature on the specific use of this compound as a histological counterstain is not widely available. Optimization of the proposed protocols is highly recommended for specific tissue types and applications.

Data Presentation

Table 1: Comparison of Eosin Y and Proposed this compound Counterstain

ParameterEosin YThis compound (Proposed)
Dye Type Xanthene dyeAzo dye
Charge AnionicAnionic
Color Pink/RedRed
Target Structures Cytoplasm, connective tissue, red blood cellsCytoplasm, connective tissue, muscle
Solubility Water, EthanolWater, Ethanol
Typical Concentration 0.5-1% in 80-95% ethanol0.5-1% aqueous or in 70-90% ethanol (to be optimized)
Staining Time 30 seconds - 2 minutes1-3 minutes (to be optimized)

Table 2: Key Reagents and Solutions

ReagentPurposePreparation
Harris' HematoxylinNuclear StainCommercially available or prepared from hematoxylin, ammonium alum, mercuric oxide, and ethanol.
This compound Staining SolutionCytoplasmic Counterstain1% (w/v) this compound in distilled water with 0.5% glacial acetic acid.
Acid AlcoholDifferentiation1% HCl in 70% ethanol.
Scott's Tap Water SubstituteBluing AgentCommercially available or prepared from magnesium sulfate, sodium bicarbonate, and distilled water.
Graded Alcohols (100%, 95%, 70%)Dehydration/RehydrationDilutions of absolute ethanol in distilled water.
Xylene (or substitute)Clearing AgentCommercially available.
Mounting MediumCoverslippingCommercially available resinous mounting medium.

Experimental Protocols

Preparation of Staining Solutions

1% this compound Staining Solution (Aqueous):

  • Weigh 1 gram of this compound powder.

  • Dissolve in 100 mL of distilled water.

  • Add 0.5 mL of glacial acetic acid to acidify the solution.

  • Stir until fully dissolved. Gentle heating may be necessary.

  • Filter the solution before use to remove any undissolved particles.

0.5% this compound Staining Solution (Alcoholic):

  • Weigh 0.5 grams of this compound powder.

  • Dissolve in 100 mL of 95% ethanol.

  • Add 0.2 mL of glacial acetic acid.

  • Stir until fully dissolved.

  • Filter before use.

Proposed Staining Protocol for Paraffin-Embedded Sections

This protocol is a general guideline and may require optimization for different tissue types.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer slides through two changes of 100% ethanol for 3 minutes each.

    • Hydrate through 95% ethanol for 3 minutes.

    • Hydrate through 70% ethanol for 3 minutes.

    • Rinse in running tap water for 2 minutes.

  • Nuclear Staining:

    • Immerse slides in Harris' Hematoxylin for 5-8 minutes.

    • Rinse briefly in running tap water.

  • Differentiation:

    • Dip slides in 1% acid alcohol for 10-30 seconds to remove excess hematoxylin.

    • Immediately rinse in running tap water.

  • Bluing:

    • Immerse slides in Scott's tap water substitute for 1-2 minutes until nuclei turn a crisp blue.

    • Wash in running tap water for 5 minutes.

  • Counterstaining with this compound:

    • Immerse slides in the prepared this compound staining solution for 1-3 minutes.

  • Dehydration and Clearing:

    • Quickly rinse in distilled water.

    • Dehydrate through two changes of 95% ethanol for 2 minutes each.

    • Dehydrate through two changes of 100% ethanol for 2 minutes each.

    • Clear in two changes of xylene for 5 minutes each.

  • Mounting:

    • Apply a drop of resinous mounting medium to the slide and coverslip.

Visualization

G cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Alcohols) Deparaffinization->Rehydration 5 min each Hematoxylin Hematoxylin Staining (Nuclear Stain) Rehydration->Hematoxylin to water Differentiation Differentiation (Acid Alcohol) Hematoxylin->Differentiation 5-8 min Bluing Bluing (Scott's Water) Differentiation->Bluing 10-30 sec AcidRed35 This compound Counterstain (Cytoplasmic Stain) Bluing->AcidRed35 1-2 min Dehydration_final Dehydration (Graded Alcohols) AcidRed35->Dehydration_final 1-3 min Clearing Clearing (Xylene) Dehydration_final->Clearing 2 min each Mounting Mounting Clearing->Mounting 5 min each

Caption: Workflow for the proposed Hematoxylin and this compound staining protocol.

Troubleshooting

Table 3: Troubleshooting Guide for Hematoxylin and this compound Staining

IssuePossible CauseSuggested Solution
Weak Nuclear Staining Hematoxylin solution is old or exhausted.Use fresh hematoxylin solution.
Insufficient staining time.Increase incubation time in hematoxylin.
Over-differentiation in acid alcohol.Reduce the time in acid alcohol.
Weak Cytoplasmic Staining Insufficient counterstain concentration or time.Increase the concentration of this compound or the staining time.
pH of the staining solution is not optimal.Ensure the this compound solution is acidic.
Overstaining of Cytoplasm Staining time in this compound is too long.Decrease the incubation time in the counterstain.
Inadequate rinsing after counterstaining.Ensure a quick but thorough rinse after this compound.
Precipitate on Section Staining solutions were not filtered.Filter all staining solutions before use.
Slides were allowed to dry out.Keep slides wet throughout the staining process.

References

Application Notes: Immunohistochemistry Protocols Utilizing Red Chromogen Staining

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Immunohistochemistry (IHC) is a powerful laboratory technique for visualizing the distribution and localization of specific proteins within tissue sections.[1][2] This method relies on the highly specific binding of an antibody to its corresponding antigen.[2] While a variety of chromogens are available for signal detection, red chromogens are particularly useful for creating strong contrast with blue hematoxylin counterstains, especially in tissues with endogenous brown pigments like melanin.

This document provides a detailed protocol for immunohistochemical staining using a red chromogen/substrate system, such as 3-Amino-9-ethylcarbazole (AEC) or Fast Red. While the user specified "Acid Red 35," it is important to note that this compound is not a commonly used chromogen in standard immunohistochemistry protocols. It is primarily known as a textile dye.[3] A related compound, Ponceau S, is a reversible red anionic dye used for staining proteins on nitrocellulose or PVDF membranes in Western blotting to verify transfer efficiency. The protocols detailed below will focus on established red chromogens for IHC.

Principle of Immunohistochemistry

The fundamental principle of IHC is the specific interaction between an antibody and its antigen within a tissue sample. The process involves several key stages: sample preparation (fixation, embedding, and sectioning), antigen retrieval to unmask epitopes, blocking of non-specific sites, incubation with a primary antibody that binds to the target protein, and detection of the primary antibody. In indirect detection, a secondary antibody conjugated to an enzyme (like horseradish peroxidase - HRP, or alkaline phosphatase - AP) is used to bind to the primary antibody, amplifying the signal. Finally, a chromogenic substrate is added, which is converted by the enzyme into a colored precipitate at the antigen's location.

Data Presentation: Comparison of Common IHC Chromogens

For researchers selecting a chromogen, the choice depends on the desired color, the enzyme system being used, and the mounting medium. The following table summarizes the properties of common chromogens used in IHC.

ChromogenEnzymeColorSolubility in AlcoholMounting Medium
3,3'-Diaminobenzidine (DAB) HRPBrownInsolubleAqueous or Organic
3-Amino-9-ethylcarbazole (AEC) HRPRedSolubleAqueous
Fast Red APRedSolubleAqueous
Vector Blue APBlue/PurpleSolubleAqueous
Vector Black HRPGray/BlackSolubleAqueous
Methyl Green -Green (Counterstain)SolubleAqueous

Experimental Protocols

I. Preparation of Paraffin-Embedded Tissue Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer slides through two changes of 100% ethanol for 3 minutes each.

    • Hydrate slides in 95% ethanol for 3 minutes.

    • Hydrate slides in 70% ethanol for 3 minutes.

    • Rinse slides in distilled water for 5 minutes.

  • Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):

    • This step is crucial for unmasking antigen epitopes that have been cross-linked by formalin fixation.

    • Immerse slides in a staining dish containing 10 mM Sodium Citrate Buffer (pH 6.0).

    • Heat the staining dish in a microwave, pressure cooker, or water bath to 95-100°C for 20-40 minutes.

    • Allow the slides to cool to room temperature in the buffer (approximately 20 minutes).

    • Rinse the sections in a wash buffer (e.g., TBS with 0.1% Tween-20) for 2x2 minutes.

II. Immunohistochemical Staining Protocol (Using HRP-AEC)

This protocol describes a typical indirect IHC staining method.

  • Inactivation of Endogenous Peroxidase:

    • Incubate sections in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes at room temperature. This step is essential to block the activity of endogenous peroxidase enzymes that can cause background staining.

    • Rinse slides 3 times in wash buffer for 5 minutes each.

  • Blocking Non-Specific Binding:

    • To prevent non-specific antibody binding, incubate the sections with a blocking solution (e.g., 5% normal goat serum in TBS) for 30-60 minutes at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Drain the blocking solution from the slides without rinsing.

    • Apply the primary antibody, diluted to its optimal concentration in antibody diluent, to the tissue sections.

    • Incubate overnight at 4°C in a humidified chamber. This allows for optimal antibody-antigen binding.

  • Secondary Antibody Incubation:

    • The next day, allow slides to come to room temperature.

    • Rinse slides 3 times in wash buffer for 5 minutes each.

    • Apply a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) and incubate for 30-60 minutes at room temperature.

  • Detection:

    • Rinse slides 3 times in wash buffer for 5 minutes each.

    • Apply an avidin-biotin-enzyme complex (ABC) reagent (Streptavidin-HRP) and incubate for 30 minutes at room temperature.

    • Rinse slides 3 times in wash buffer for 5 minutes each.

  • Chromogen Application (AEC):

    • Prepare the AEC substrate solution immediately before use according to the manufacturer's instructions.

    • Apply the AEC solution to the sections and incubate for 5-15 minutes, or until the desired red color intensity is achieved. Monitor the color development under a microscope.

    • Stop the reaction by rinsing gently with distilled water. The target protein will be visualized as a red-brown precipitate.

  • Counterstaining:

    • Apply Mayer's hematoxylin to the sections for 0.5-2 minutes to stain the cell nuclei blue.

    • Rinse gently with running tap water.

    • "Blue" the hematoxylin by dipping the slides in a weak alkaline solution (e.g., Scott's tap water substitute) or running tap water.

  • Mounting:

    • Since AEC is soluble in organic solvents, slides must be mounted with an aqueous mounting medium. Do not dehydrate through alcohol and xylene series.

    • Apply a coverslip to the slide.

Visualizations

Immunohistochemistry Workflow

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval (HIER) Deparaffinization->AntigenRetrieval PeroxidaseBlock Endogenous Peroxidase Block AntigenRetrieval->PeroxidaseBlock Blocking Non-specific Site Blocking PeroxidaseBlock->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Enzyme Complex (HRP) SecondaryAb->Detection Chromogen Chromogen (AEC) Application Detection->Chromogen Counterstain Counterstain (Hematoxylin) Chromogen->Counterstain Mounting Aqueous Mounting Counterstain->Mounting Microscopy Microscopy Mounting->Microscopy

Caption: A flowchart of the immunohistochemistry (IHC) workflow.

Example Signaling Pathway Visualization

Signaling_Pathway cluster_nucleus Nuclear Events Ligand Growth Factor Receptor Receptor Tyrosine Kinase (Membrane) Ligand->Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factor ERK->TF phosphorylates Nucleus Nucleus Gene Gene Expression (e.g., Proliferation) TF->Gene

Caption: A diagram of the MAPK/ERK signaling pathway.

References

Application Notes: Staining of Connective Tissues with Acid Red 35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 35, also known as Ponceau S, is an anionic azo dye.[1] While extensively utilized for the reversible staining of proteins on western blot membranes[2][3][4], its application in histological staining of connective tissues is less documented. However, based on the principles of acidic dyes in histology, this compound can be effectively employed to visualize and quantify collagen and other proteinaceous components of the extracellular matrix. Acidic dyes, carrying a net negative charge, bind to positively charged tissue elements, such as the amino groups of proteins like collagen, particularly under acidic conditions. This interaction allows for the differentiation of connective tissues from other cellular components. These application notes provide a detailed protocol for the use of this compound in staining connective tissues in paraffin-embedded sections and outline its underlying principles.

Principle of Staining

The staining of connective tissues with this compound is based on an electrostatic interaction between the negatively charged sulfonate groups of the dye and the positively charged amino groups of proteins, primarily collagen, within the tissue. The abundance of basic amino acids, such as lysine and arginine, in collagen fibers provides numerous sites for the binding of anionic dyes. The staining is performed in an acidic solution (typically containing acetic acid) to ensure that the amino groups of the proteins are protonated (NH3+), enhancing their positive charge and promoting strong dye binding. The reversible nature of this non-covalent binding allows for subsequent immunological or other staining procedures if required.

Quantitative Data Summary

The optimal concentration of this compound and staining time can vary depending on the tissue type, fixation method, and desired staining intensity. The following tables provide a summary of typical starting parameters for optimization.

Table 1: Recommended Concentration Ranges for this compound Staining Solution

ParameterRecommended RangePurpose
This compound Concentration0.1% - 1.0% (w/v)Controls the intensity of the stain.
Acetic Acid Concentration1% - 5% (v/v)Ensures an acidic pH for optimal protein protonation and dye binding.
SolventDistilled or Deionized WaterVehicle for the staining solution.

Table 2: Incubation Times and Expected Observations

Incubation TimeExpected Staining IntensityNotes
1-3 minutesLight to moderate pink/redSuitable for initial optimization and rapid screening.
5-10 minutesModerate to strong redGenerally provides good contrast for most connective tissues.
>15 minutesIntense redMay lead to overstaining and loss of background detail.

Experimental Protocols

Preparation of Staining Solution

Materials:

  • This compound powder (C.I. 18065)

  • Glacial Acetic Acid

  • Distilled or Deionized Water

  • Graduated cylinders and beakers

  • Magnetic stirrer and stir bar

Procedure:

  • To prepare a 0.5% (w/v) this compound staining solution in 1% (v/v) acetic acid, weigh 0.5 g of this compound powder.

  • Measure 99 mL of distilled water into a beaker.

  • Add 1 mL of glacial acetic acid to the water.

  • Place the beaker on a magnetic stirrer and add the this compound powder.

  • Stir until the dye is completely dissolved.

  • Store the solution at room temperature in a tightly capped bottle. The solution is stable for several months.

Staining Protocol for Paraffin-Embedded Sections

Materials:

  • Deparaffinized and rehydrated paraffin-embedded tissue sections on slides

  • This compound staining solution (0.5% in 1% acetic acid)

  • Distilled or Deionized Water

  • Differentiating solution (e.g., 1% acetic acid) - optional

  • Dehydrating solutions (graded alcohols: 70%, 95%, 100%)

  • Clearing agent (e.g., xylene)

  • Mounting medium and coverslips

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or a xylene substitute) for 2 changes of 5 minutes each.

    • Transfer slides through 2 changes of 100% ethanol for 3 minutes each.

    • Transfer slides through 2 changes of 95% ethanol for 3 minutes each.

    • Transfer slides through 1 change of 70% ethanol for 3 minutes.

    • Rinse slides in running tap water for 5 minutes, followed by a final rinse in distilled water.

  • Staining:

    • Place the rehydrated slides in the this compound staining solution for 5-10 minutes at room temperature.

  • Rinsing and Differentiation:

    • Briefly rinse the slides in distilled water to remove excess stain.

    • (Optional) For finer control over staining intensity, dip the slides in 1% acetic acid for a few seconds to differentiate.

    • Rinse thoroughly in distilled water.

  • Dehydration and Clearing:

    • Dehydrate the sections by immersing them in 70%, 95%, and two changes of 100% ethanol for 2-3 minutes each.

    • Clear the sections in two changes of xylene (or a xylene substitute) for 5 minutes each.

  • Mounting:

    • Apply a drop of mounting medium to the tissue section and carefully place a coverslip, avoiding air bubbles.

    • Allow the mounting medium to set before microscopic examination.

Expected Results:

  • Collagen and other connective tissue fibers: Red to pink

  • Muscle: Lighter red or pink

  • Cytoplasm: Pale pink

  • Nuclei: Will remain unstained unless a counterstain is used. For nuclear detail, a hematoxylin counterstain can be applied before the this compound staining step.

Visualizations

Staining_Workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_post Post-Staining Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Alcohols & Water) Deparaffinization->Rehydration Staining Staining (this compound Solution) Rehydration->Staining Rinsing Rinsing (Distilled Water) Staining->Rinsing Differentiation Differentiation (Optional, 1% Acetic Acid) Rinsing->Differentiation Dehydration_post Dehydration (Graded Alcohols) Differentiation->Dehydration_post Clearing Clearing (Xylene) Dehydration_post->Clearing Mounting Mounting Clearing->Mounting Microscopy Microscopy Mounting->Microscopy Staining_Mechanism cluster_tissue Connective Tissue (Acidic pH) cluster_dye This compound Dye Collagen Collagen Fiber (Positively Charged Amino Groups, NH3+) StainedCollagen Stained Connective Tissue (Red/Pink) Collagen->StainedCollagen Electrostatic Interaction AcidRed35 This compound Molecule (Negatively Charged Sulfonate Groups, SO3-) AcidRed35->StainedCollagen Binding

References

Application Notes and Protocols for Staining Protein Samples in SDS-PAGE Gels with Acid Red 35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visualizing proteins separated by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique in protein analysis. While Coomassie Brilliant Blue and silver staining are common methods, other dyes can offer advantages in specific applications. This document provides detailed application notes and a proposed protocol for the use of Acid Red 35, a diazo dye, for staining protein samples in SDS-PAGE gels.

Disclaimer: Specific protocols for staining proteins in polyacrylamide gels with this compound are not widely documented in scientific literature. The following protocols are based on the general principles of acid dye staining of proteins and are adapted from established methods for similar dyes, such as Ponceau S. Optimization of the suggested parameters is highly recommended for specific applications.

The primary mechanism of action for acid dyes like this compound in protein staining involves electrostatic interactions. In an acidic environment, the negatively charged sulfonic acid groups of the dye bind to the positively charged amino groups of proteins. This interaction is reversible, which can be advantageous for downstream applications.

Comparative Data of Protein Stains

To provide context for the potential performance of this compound, the following table summarizes the characteristics of commonly used protein stains. The values for this compound are hypothetical and based on the properties of similar acid dyes. Experimental validation is required to determine the actual performance.

FeatureCoomassie Brilliant Blue R-250Ponceau SSilver StainingThis compound (Hypothetical)
Detection Limit ~100 ng~200-500 ng~0.1-1 ng~200-500 ng
Linear Dynamic Range ModerateNarrowNarrowNarrow to Moderate
Staining Time 30-60 min5-15 min30-120 min10-20 min
Reversibility DifficultReversibleIrreversibleReversible
Compatibility with Mass Spectrometry YesYesNo (with most protocols)Potentially Yes
Color of Bands BlueRedBlack/BrownRed

Experimental Protocols

I. Standard SDS-PAGE Protocol

This is a standard protocol for separating protein samples before staining.

Materials:

  • Acrylamide/Bis-acrylamide solution

  • Tris-HCl buffers (for stacking and resolving gels)

  • Sodium Dodecyl Sulfate (SDS)

  • Ammonium persulfate (APS)

  • Tetramethylethylenediamine (TEMED)

  • Protein sample buffer (e.g., Laemmli buffer)

  • Running buffer (Tris-Glycine-SDS)

  • Protein molecular weight marker

  • Electrophoresis apparatus and power supply

Procedure:

  • Gel Casting: Prepare and cast the resolving and stacking gels in the electrophoresis apparatus.

  • Sample Preparation: Mix protein samples with an equal volume of 2x sample buffer and heat at 95°C for 5 minutes.

  • Loading: Load the prepared samples and a molecular weight marker into the wells of the stacking gel.

  • Electrophoresis: Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the resolving gel.

  • Gel Removal: Carefully disassemble the gel cassette and remove the polyacrylamide gel.

II. Proposed Protocol for this compound Staining

This proposed protocol is adapted from the Ponceau S staining method and should be optimized for best results.

Solutions Required:

SolutionCompositionPreparation (for 100 mL)
Fixing Solution (Optional) 30% Methanol, 10% Acetic Acid30 mL Methanol, 10 mL Glacial Acetic Acid, 60 mL DI Water
Staining Solution 0.1% (w/v) this compound, 5% (v/v) Acetic Acid100 mg this compound, 5 mL Glacial Acetic Acid, 95 mL DI Water
Destaining Solution 5% (v/v) Acetic Acid or DI Water5 mL Glacial Acetic Acid, 95 mL DI Water

Procedure:

  • Fixation (Optional but Recommended):

    • Place the gel in a clean container with a sufficient volume of Fixing Solution to fully immerse it.

    • Incubate for 15-30 minutes with gentle agitation. This step helps to precipitate the proteins within the gel matrix and remove interfering substances.

  • Rinsing:

    • Discard the Fixing Solution and rinse the gel with deionized water for 1-2 minutes.

  • Staining:

    • Immerse the gel in the this compound Staining Solution.

    • Incubate for 10-20 minutes at room temperature with gentle agitation. The optimal staining time may vary depending on the gel thickness and protein concentration.

  • Destaining:

    • Pour off the staining solution (it can often be reused).

    • Wash the gel with the Destaining Solution or deionized water with gentle agitation.[1] Replace the destaining solution every 10-15 minutes until the protein bands are clearly visible against a faint background.

  • Image Acquisition:

    • The red protein bands can be visualized and documented using a standard gel documentation system with white light illumination.

  • Reversal of Staining (Optional):

    • To proceed with downstream applications like Western blotting, the stain can be removed by washing the gel or membrane with a mild alkaline solution (e.g., 0.1 M NaOH) or by extensive washing with deionized water.

Visualizations

SDS_PAGE_Workflow cluster_prep Sample & Gel Preparation cluster_run Electrophoresis cluster_stain Protein Visualization Gel_Casting 1. Gel Casting Sample_Prep 2. Sample Preparation Loading 3. Load Samples Sample_Prep->Loading Running 4. Run Gel Loading->Running Gel_Removal 5. Gel Removal Running->Gel_Removal Staining 6. Staining Gel_Removal->Staining Destaining 7. Destaining Staining->Destaining Imaging 8. Image Acquisition Destaining->Imaging

SDS-PAGE Experimental Workflow

Acid_Red_35_Staining_Protocol Start Post-electrophoresis Gel Fixation Fixation (30% Methanol, 10% Acetic Acid) 15-30 min Start->Fixation Rinse1 Rinse (DI Water) 1-2 min Fixation->Rinse1 Staining Staining (0.1% this compound, 5% Acetic Acid) 10-20 min Rinse1->Staining Destaining Destaining (5% Acetic Acid or DI Water) Until clear Staining->Destaining Imaging Image Acquisition Destaining->Imaging Reversal Stain Reversal (e.g., 0.1M NaOH) Destaining->Reversal Downstream Downstream Application (e.g., Western Blot) Reversal->Downstream

This compound Staining Workflow

References

In Vitro Collagen Quantification Using Acid Red Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of collagen is a critical aspect of research in various fields, including tissue engineering, fibrosis, wound healing, and the development of novel therapeutics. This document provides detailed application notes and protocols for the in vitro quantification of collagen using a specific red azo dye-based colorimetric assay.

It is important to note that while the query specified "Acid Red 35," the established and widely validated dye for collagen quantification in scientific literature is Sirius Red (Direct Red 80, C.I. 35780) . This compound (C.I. 18065) is a different chemical entity.[1][2] Due to the extensive validation and prevalence of Sirius Red in collagen assays, the following protocols are based on this dye. The principle of the assay relies on the specific binding of the elongated, anionic Sirius Red dye molecules to the [Gly-X-Y]n helical structure of fibrillar collagens (types I through V).[3][4] This interaction, under acidic conditions, allows for the specific staining and subsequent quantification of collagen in cell cultures and tissue extracts.

This method offers a simple, cost-effective, and sensitive alternative to more complex procedures like hydroxyproline assays or immunoassays for determining total fibrillar collagen content.[5]

Principle of the Assay

The Sirius Red collagen assay is a quantitative colorimetric method. In an acidic solution, the sulfonic acid groups of the Sirius Red dye molecules bind to the basic amino acid residues of collagen, enhancing the dye's natural color. Non-collagenous proteins exhibit minimal binding. The assay can be adapted to quantify both cell-associated collagen and soluble collagen secreted into the cell culture medium. After staining, the bound dye is eluted from the collagen, and the absorbance of the eluate is measured spectrophotometrically. The amount of collagen is directly proportional to the absorbance of the eluted dye. For a more comprehensive analysis, Sirius Red staining can be combined with Fast Green, which binds to non-collagenous proteins, allowing for the normalization of collagen content to total protein.

Data Presentation

The following tables provide examples of quantitative data that can be obtained using the Sirius Red collagen assay in cell culture experiments.

Table 1: Quantification of Cell-Associated and Secreted Collagen in Fibroblast Culture

Cell LineTreatmentCell-Associated Collagen (µ g/well )Secreted Collagen (µg/mL)
NIH 3T3 Control5.2 ± 0.48.1 ± 0.7
TGF-β1 (10 ng/mL)12.8 ± 1.125.3 ± 2.2
Compound X (10 µM)6.5 ± 0.510.2 ± 0.9
HFL-1 Control7.9 ± 0.611.4 ± 1.0
TGF-β1 (10 ng/mL)18.2 ± 1.535.7 ± 3.1
Compound X (10 µM)9.1 ± 0.814.3 ± 1.2

Data are presented as mean ± standard deviation from a representative experiment.

Table 2: Effect of Anti-Fibrotic Compounds on Collagen Production

Treatment GroupConcentrationCollagen Content (% of Control)
Control -100 ± 5.2
TGF-β1 10 ng/mL245 ± 15.8
Compound Y 1 µM180 ± 11.7
10 µM125 ± 8.1
50 µM98 ± 6.4

Data are presented as mean ± standard deviation, normalized to the untreated control group.

Experimental Protocols

Protocol 1: Quantification of Cell-Associated Collagen

This protocol is designed for the quantification of collagen deposited in the extracellular matrix of adherent cell cultures.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixative Solution (e.g., Kahle's fixative: 26% ethanol, 3.7% formaldehyde, 2% glacial acetic acid)

  • Sirius Red Staining Solution: 0.1% (w/v) Sirius Red (Direct Red 80) in a saturated aqueous solution of picric acid.

  • Washing Solution: 0.1 M HCl or 0.5% acetic acid in distilled water.

  • Elution Buffer: 0.1 M NaOH in distilled water.

  • 96-well clear flat-bottom tissue culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Seed cells in a 96-well plate and culture until they reach the desired confluency or experimental endpoint.

  • Washing: Gently aspirate the culture medium and wash the cell layer twice with PBS.

  • Fixation: Add 100 µL of fixative solution to each well and incubate for 15-30 minutes at room temperature.

  • Washing: Aspirate the fixative and wash the plates twice with PBS.

  • Staining: Add 100 µL of Sirius Red Staining Solution to each well and incubate for 1 hour at room temperature with gentle agitation.

  • Washing: Aspirate the staining solution and wash the wells extensively with the washing solution until the supernatant is clear. This step is critical to remove unbound dye.

  • Dye Elution: Add 150 µL of Elution Buffer to each well and incubate for 30 minutes at room temperature with gentle agitation to elute the bound dye.

  • Quantification: Transfer 100 µL of the eluate to a new 96-well plate and measure the optical density (OD) at a wavelength between 540-570 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of purified collagen (e.g., rat tail collagen type I) to determine the absolute amount of collagen in the samples.

Protocol 2: Quantification of Soluble Collagen in Culture Medium

This protocol is for the quantification of newly synthesized, soluble collagen secreted into the cell culture medium.

Materials:

  • Cell culture medium samples

  • Sirius Red Precipitation Solution: 0.1% (w/v) Sirius Red (Direct Red 80) in 3% acetic acid.

  • Washing Solution: 0.1 M HCl.

  • Elution Buffer: 0.1 M NaOH.

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

  • Microplate reader

Procedure:

  • Sample Collection: Collect the cell culture medium and centrifuge to remove any cells or debris.

  • Precipitation: In a microcentrifuge tube, mix 500 µL of the cell culture supernatant with 100 µL of Sirius Red Precipitation Solution.

  • Incubation: Incubate for 30 minutes at room temperature to allow the collagen-dye complex to precipitate.

  • Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes to pellet the collagen-dye complex.

  • Washing: Carefully aspirate the supernatant and wash the pellet with 500 µL of the washing solution. Repeat the centrifugation and washing step.

  • Dye Elution: Resuspend the pellet in 200 µL of Elution Buffer.

  • Quantification: Transfer 100 µL of the eluate to a 96-well plate and measure the optical density (OD) at 540-570 nm.

  • Standard Curve: Use a collagen standard curve prepared in the same culture medium to ensure accuracy.

Signaling Pathways in Collagen Synthesis

The synthesis of collagen is a tightly regulated process controlled by various signaling pathways. Understanding these pathways is crucial for interpreting data from collagen quantification assays and for the development of targeted therapies.

Transforming Growth Factor-β (TGF-β) Signaling

The TGF-β pathway is a major regulator of collagen synthesis and is a key player in fibrosis. TGF-β ligands bind to their receptors, leading to the phosphorylation and activation of Smad proteins, which then translocate to the nucleus and induce the transcription of collagen genes.

TGF_beta_pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates Collagen_gene Collagen Gene Transcription Nucleus->Collagen_gene Activates

Caption: TGF-β signaling pathway leading to collagen synthesis.

Platelet-Derived Growth Factor (PDGF) Signaling

PDGF is another potent inducer of fibroblast proliferation and collagen production. Binding of PDGF to its receptor activates multiple downstream pathways, including the PI3K/AKT and MAPK pathways, which contribute to increased collagen gene expression.

PDGF_pathway PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR Binds PI3K PI3K PDGFR->PI3K Activates MAPK MAPK Pathway PDGFR->MAPK AKT AKT PI3K->AKT Transcription_Factors Transcription Factors AKT->Transcription_Factors MAPK->Transcription_Factors Collagen_synthesis Collagen Synthesis Transcription_Factors->Collagen_synthesis

Caption: PDGF signaling cascade promoting collagen production.

Connective Tissue Growth Factor (CTGF) Signaling

CTGF is a downstream mediator of TGF-β signaling and plays a crucial role in fibrosis. It can also independently stimulate collagen synthesis by interacting with various cell surface receptors and activating signaling pathways that promote the expression of extracellular matrix proteins.

CTGF_pathway TGFb_stim TGF-β CTGF_expression CTGF Expression TGFb_stim->CTGF_expression Induces CTGF Secreted CTGF CTGF_expression->CTGF Cell_surface_receptors Cell Surface Receptors CTGF->Cell_surface_receptors Binds Intracellular_signaling Intracellular Signaling Cell_surface_receptors->Intracellular_signaling Activates Collagen_synthesis Collagen Synthesis Intracellular_signaling->Collagen_synthesis

Caption: CTGF as a mediator of collagen synthesis.

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro collagen quantification experiment.

experimental_workflow cell_seeding 1. Cell Seeding (e.g., 96-well plate) treatment 2. Treatment with Test Compounds cell_seeding->treatment incubation 3. Incubation (24-72 hours) treatment->incubation sample_collection 4. Sample Collection (Cell Layer and/or Medium) incubation->sample_collection staining 5. Sirius Red Staining sample_collection->staining elution 6. Dye Elution staining->elution quantification 7. Spectrophotometric Quantification (540-570 nm) elution->quantification data_analysis 8. Data Analysis quantification->data_analysis

Caption: General workflow for in vitro collagen quantification.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Uneven Staining with Acid Red 35

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address uneven staining issues encountered when using Acid Red 35.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (C.I. 18065) is a single azo, anionic dye.[1] It is primarily used for dyeing and printing on protein fibers such as wool and silk, as well as for coloring leather and paper.[1] In a laboratory setting, its properties make it suitable for histological staining of protein-rich structures in tissue samples.

Q2: What causes uneven or blotchy staining with this compound?

Uneven staining with acid dyes like this compound can stem from several factors:

  • Improper Substrate Preparation: The presence of oils, sizing, or other contaminants on the material can prevent uniform dye penetration.[2]

  • Incorrect Dye Bath pH: The pH of the dye bath is critical for controlling the rate of dye uptake. An incorrect pH can cause the dye to bind too rapidly and unevenly.[3][4]

  • Rapid Temperature Changes: Heating the dye bath too quickly can lead to the dye "striking" the material's surface unevenly.

  • Inadequate Dye Dissolution: Clumps of undissolved dye powder can cause spots or freckles on the substrate.

  • Overcrowding of Material: Insufficient space for the material to move freely within the dye bath can result in uneven dye distribution.

  • Premature Addition of Acid: Adding the acid (vinegar or citric acid) too early in the dyeing process can cause the dye to fix prematurely and unevenly.

Q3: What is a leveling agent and is it necessary for this compound?

A leveling agent is a chemical additive that promotes uniform dyeing by slowing down the initial rate of dye absorption. For acid dyes, Glauber's salt (sodium sulfate) is a commonly used leveling agent. While not always mandatory, using a leveling agent is highly recommended, especially when aiming for very even, solid colors or when dyeing materials known to be prone to blotchiness.

Troubleshooting Guide for Uneven Staining

This guide provides a systematic approach to diagnosing and resolving uneven staining issues with this compound.

Problem Potential Cause Recommended Solution
Splotchy or Patchy Color Improper substrate preparation.Thoroughly clean the material with a suitable detergent to remove any oils, dirt, or sizing before staining.
Overcrowding in the dye bath.Ensure the staining vessel is large enough to allow the material to move freely without bunching up.
Dye bath heated too quickly.Gradually increase the temperature of the dye bath to allow for even dye penetration before it begins to fix.
Freckles or Dark Spots Undissolved dye particles.Ensure the this compound powder is completely dissolved in hot water before adding it to the main dye bath. Straining the dye solution through a fine mesh can also help.
Streaky or Banded Staining Uneven application of dye or acid.Stir the dye bath consistently and gently throughout the staining process. When adding the acid, briefly remove the material or push it to one side to allow for even distribution of the acid before re-submerging.
Incorrect pH.Test and adjust the pH of the dye bath to the optimal range for acid dyes (typically pH 4-6) before adding the substrate.
Color is Lighter in Some Areas Premature addition of acid.Add the acid to the dye bath only after the material has been submerged and allowed to absorb the dye solution for a period at a raised temperature.
Insufficient leveling agent.For very even color, consider adding a leveling agent like Glauber's salt to the dye bath before introducing the material.

Experimental Protocols

Below are detailed methodologies for key experimental steps to achieve even staining with this compound.

Protocol 1: Standard Dye Bath Preparation and Staining

This protocol is a starting point for achieving even staining on protein-based fibers or tissues.

Materials:

  • This compound Dye Powder

  • Distilled Water

  • White Vinegar or Citric Acid

  • Glauber's Salt (Sodium Sulfate) (Optional, as a leveling agent)

  • Substrate (e.g., wool yarn, silk fabric, or prepared tissue slides)

  • Stainless steel pot or beaker

  • Heat source

  • Thermometer

  • Stirring rod

Procedure:

  • Substrate Preparation:

    • Thoroughly wash the substrate with a neutral detergent to remove any impurities.

    • Rinse well and keep the substrate wet until it is introduced to the dye bath.

  • Dye Bath Preparation:

    • Fill a stainless steel pot with enough water to allow the substrate to move freely.

    • Heat the water to approximately 40°C (105°F).

    • In a separate container, create a concentrated dye solution by "pasting" the required amount of this compound powder with a small amount of hot water to form a smooth paste, then add more hot water and stir until fully dissolved.

    • Add the dissolved dye solution to the main dye bath and stir well.

    • If using a leveling agent, add Glauber's salt at this stage and stir until dissolved.

  • Staining Process:

    • Introduce the wet substrate to the dye bath.

    • Slowly raise the temperature of the dye bath to 85-95°C (185-203°F) over 30-45 minutes.

    • Maintain this temperature and stir gently and periodically for 10-15 minutes to allow for even dye distribution.

    • Add the acid (vinegar or citric acid) to the dye bath. It is recommended to temporarily remove the substrate or push it aside while adding the acid to ensure even distribution.

    • Continue to heat at 85-95°C and stir gently for another 30-60 minutes, depending on the desired color depth.

  • Rinsing and Drying:

    • Allow the dye bath to cool down gradually to avoid shocking the fibers.

    • Once cool, remove the substrate and rinse with warm water until the water runs clear.

    • A final rinse with a mild detergent can help remove any remaining unfixed dye.

    • Allow the substrate to air dry away from direct sunlight.

Quantitative Parameters for Staining Protocol

The following table provides recommended starting concentrations and conditions. These may need to be optimized based on the specific substrate and desired outcome.

Parameter Recommended Range/Value Notes
Dye Concentration 0.5% - 4% on weight of fabric (owf)Lower concentrations for pastel shades, higher for deep shades.
Dye Bath pH 4.0 - 6.0A pH of around 4 is often ideal for most acid dyes. Can be adjusted with acetic acid or citric acid.
Leveling Agent (Glauber's Salt) 10% - 20% on weight of fabric (owf)Use in the lower end of the range for pale shades and the higher end for darker shades.
Acid (Vinegar - 5% acetic acid) 1/4 cup per pound of fabricAdd after the dye has had time to evenly penetrate the fabric.
Acid (Citric Acid) 1 tablespoon per pound of fabricA powdered alternative to vinegar.
Staining Temperature 85 - 95°C (185 - 203°F)A gradual increase in temperature is crucial for even dyeing.
Staining Time 30 - 60 minutesLonger times are required for darker shades.

Visualizing the Workflow

Troubleshooting Logic for Uneven Staining

The following diagram illustrates a logical workflow for troubleshooting uneven staining results.

G Troubleshooting Workflow for Uneven Staining cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Process Parameter Review cluster_3 Corrective Actions cluster_4 Outcome Uneven Staining Uneven Staining Substrate Cleanliness Substrate Cleanliness Uneven Staining->Substrate Cleanliness Dye Dissolution Dye Dissolution Uneven Staining->Dye Dissolution Dye Bath Crowding Dye Bath Crowding Uneven Staining->Dye Bath Crowding Heating Rate Heating Rate Substrate Cleanliness->Heating Rate Clean Re-clean Substrate Re-clean Substrate Substrate Cleanliness->Re-clean Substrate Contaminated Dye Dissolution->Heating Rate Complete Filter Dye Solution Filter Dye Solution Dye Dissolution->Filter Dye Solution Incomplete Dye Bath Crowding->Heating Rate Sufficient Space Increase Bath Volume Increase Bath Volume Dye Bath Crowding->Increase Bath Volume Crowded pH Control pH Control Heating Rate->pH Control Gradual Slow Temperature Ramp Slow Temperature Ramp Heating Rate->Slow Temperature Ramp Too Fast Acid Addition Timing Acid Addition Timing pH Control->Acid Addition Timing Correct Adjust pH Adjust pH pH Control->Adjust pH Incorrect Delay Acid Addition Delay Acid Addition Acid Addition Timing->Delay Acid Addition Too Early Even Staining Even Staining Acid Addition Timing->Even Staining Correct Re-clean Substrate->Even Staining Filter Dye Solution->Even Staining Increase Bath Volume->Even Staining Slow Temperature Ramp->Even Staining Adjust pH->Even Staining Delay Acid Addition->Even Staining

Troubleshooting workflow for uneven staining.
Experimental Workflow for Staining

This diagram outlines the key stages of a successful staining experiment with this compound.

G Experimental Workflow for this compound Staining Start Start Substrate_Preparation 1. Substrate Preparation (Cleaning & Pre-wetting) Start->Substrate_Preparation Dye_Bath_Preparation 2. Dye Bath Preparation (Dissolve Dye & Leveling Agent) Substrate_Preparation->Dye_Bath_Preparation Introduce_Substrate 3. Introduce Substrate to Dye Bath Dye_Bath_Preparation->Introduce_Substrate Temperature_Ramp 4. Gradual Temperature Increase (to 85-95°C) Introduce_Substrate->Temperature_Ramp Dye_Migration 5. Dye Migration Phase (Hold at Temp) Temperature_Ramp->Dye_Migration Acid_Addition 6. Add Acid (Vinegar or Citric Acid) Dye_Migration->Acid_Addition Fixation 7. Fixation Phase (Hold at Temp) Acid_Addition->Fixation Cool_Down 8. Gradual Cool Down Fixation->Cool_Down Rinsing 9. Rinsing Cool_Down->Rinsing Drying 10. Drying Rinsing->Drying End End Drying->End

Recommended experimental workflow for staining.

References

Technical Support Center: Troubleshooting Acid Red 35 Staining

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with weak or faint Acid Red 35 staining. The following information is designed to help you troubleshoot and optimize your experimental protocols.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: Why are my this compound staining results consistently weak or faint?

Weak or faint staining with this compound can stem from several factors throughout the staining procedure. Below are the most common causes and their solutions:

  • Inadequate Fixation: Improper or insufficient fixation is a primary cause of poor staining. If tissue is not properly fixed, cellular components may not be preserved, leading to a loss of binding sites for the dye.

    • Solution: Ensure that the tissue is fixed in a sufficient volume of fixative (at least 10-20 times the tissue volume) for an adequate duration. 10% neutral buffered formalin is a standard fixative compatible with most acid dyes. For formalin-fixed tissues, a post-fixation step in Bouin's solution can sometimes enhance staining quality.[1][2]

  • Suboptimal Dye Concentration: The concentration of the this compound solution may be too low to produce a strong signal.

    • Solution: Increase the concentration of the this compound in your staining solution. A typical starting concentration for acid dyes in histology is 0.1% (w/v), but this can be optimized.

  • Incorrect pH of the Staining Solution: Acid dyes, like this compound, are anionic and bind to cationic (positively charged) tissue components, primarily proteins in the cytoplasm, muscle, and collagen. This binding is highly dependent on an acidic pH. If the pH is too high (neutral or alkaline), staining will be weak.

    • Solution: Ensure your staining solution is acidic. The addition of a small amount of an acid, such as acetic acid or picric acid, to the staining solution is common practice. The optimal pH for many acid dyes is in the range of 2.5 to 4.0.

  • Insufficient Staining Time: The tissue may not be incubated in the staining solution long enough for adequate dye penetration and binding.

    • Solution: Increase the incubation time in the this compound solution. This may require optimization depending on the tissue type and thickness.

  • Excessive Differentiation: If your protocol includes a differentiation step with an acidic solution, excessive time in this solution can remove too much of the stain.

    • Solution: Reduce the time of the differentiation step or use a less harsh differentiating agent. Monitor the differentiation process microscopically to achieve the desired intensity.

  • Incomplete Deparaffinization: For paraffin-embedded tissues, residual wax will prevent the aqueous dye solution from reaching the tissue, resulting in weak or patchy staining.

    • Solution: Ensure complete deparffinization by using fresh xylene and a sufficient number of changes.

Q2: My staining is uneven or patchy. What could be the cause?

Uneven staining can be caused by several factors during tissue preparation and the staining process:

  • Air Bubbles: Air bubbles trapped on the surface of the slide will prevent the dye from reaching the tissue.

    • Solution: Carefully immerse the slides into the staining solutions to avoid the formation of air bubbles. If bubbles are present, gently tap the slide holder to dislodge them.

  • Incomplete Rehydration: After deparaffinization, the tissue must be fully rehydrated through graded alcohols. If rehydration is incomplete, the aqueous stain will not penetrate the tissue evenly.

    • Solution: Ensure a gradual and complete rehydration of the tissue sections through a series of descending alcohol concentrations before staining.

  • Rapid Heating: If your protocol involves heating the staining solution, rapid temperature changes can cause uneven dye uptake.

    • Solution: Gradually increase the temperature of the staining solution to allow for even penetration of the dye.

Q3: I'm experiencing high background staining. How can I reduce it?

High background staining can obscure the specific signal. Here are some potential causes and solutions:

  • Excessive Staining Time or Concentration: Overstaining can lead to high background.

    • Solution: Reduce the staining time or the concentration of the this compound solution.

  • Inadequate Rinsing: Insufficient rinsing after the staining step can leave excess dye on the slide.

    • Solution: Ensure thorough but brief rinsing after the staining step to remove unbound dye. Using a dilute acid rinse can help to remove background staining.

Data Presentation

The following table summarizes recommended starting parameters for a generic acid dye staining protocol, which can be adapted for this compound. Optimization for your specific tissue and application is highly recommended.

ParameterRecommended Range/ValueNotes
Fixation 10% Neutral Buffered FormalinBouin's fluid can be used as a post-fixative for formalin-fixed tissue to improve staining.[1][2]
Section Thickness 4-5 µmThicker sections may require longer incubation times.
Dye Concentration 0.1% - 1.0% (w/v)Start with a lower concentration and increase if staining is too weak.
Staining Solution pH 2.5 - 4.0Acidify with acetic acid or picric acid.
Staining Time 5 - 15 minutesThis is highly dependent on the tissue and desired intensity.
Differentiation 1% Acetic AcidUse briefly and monitor microscopically.

Experimental Protocols

Representative this compound Staining Protocol for Paraffin-Embedded Sections

This protocol is a generalized procedure based on common histological techniques for acid dyes, such as those used in Masson's Trichrome staining.[1] It should be optimized for your specific experimental needs.

Reagents:

  • This compound Staining Solution:

    • This compound powder: 0.1 g - 1.0 g

    • Distilled water: 100 ml

    • Glacial Acetic Acid: 1 ml

  • Weigert's Iron Hematoxylin (for nuclear counterstain)

  • 1% Acetic Acid Solution

  • Graded alcohols (100%, 95%, 70%)

  • Xylene

  • Resinous mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Hydrate through two changes of 100% ethanol for 3 minutes each.

    • Hydrate through 95% ethanol for 2 minutes.

    • Hydrate through 70% ethanol for 2 minutes.

    • Rinse in distilled water.

  • (Optional) Post-Fixation: For formalin-fixed tissues, immerse slides in Bouin's solution at 56-60°C for 1 hour. Wash in running tap water for 5-10 minutes to remove the yellow color.

  • Nuclear Staining:

    • Stain in Weigert's iron hematoxylin for 10 minutes.

    • Wash in running tap water for 10 minutes.

    • Rinse in distilled water.

  • This compound Staining:

    • Immerse slides in the this compound staining solution for 5-15 minutes.

  • Rinsing and Differentiation:

    • Briefly rinse in distilled water.

    • Differentiate in 1% acetic acid solution for a few seconds to 1 minute, checking microscopically to ensure collagen is not destained.

    • Rinse in distilled water.

  • Dehydration and Mounting:

    • Dehydrate through 95% ethanol and two changes of 100% ethanol for 2 minutes each.

    • Clear in two changes of xylene for 3 minutes each.

    • Mount with a resinous mounting medium.

Expected Results:

  • Nuclei: Black or blue-black

  • Cytoplasm, Muscle, Keratin: Red

  • Collagen: May also stain red, but differentiation can provide contrast.

Mandatory Visualization

Troubleshooting_Weak_Staining Start Weak or Faint This compound Staining Fixation Check Fixation (Adequate time & volume?) Start->Fixation Deparaffinization Ensure Complete Deparaffinization Fixation->Deparaffinization If OK Result Optimal Staining Fixation->Result If problem is resolved Dye_Concentration Increase Dye Concentration Staining_Time Increase Staining Time Dye_Concentration->Staining_Time pH Verify Staining Solution pH (Acidic?) pH->Dye_Concentration If pH is correct pH->Result If problem is resolved Differentiation Reduce Differentiation Time Staining_Time->Differentiation Differentiation->Result Deparaffinization->pH If OK Deparaffinization->Result If problem is resolved

Caption: Troubleshooting workflow for weak this compound staining.

Acid_Red_35_Staining_Mechanism cluster_tissue Tissue Section (Acidic pH) cluster_dye This compound Dye cluster_result Staining Result Proteins Positively Charged Proteins +NH3+ groups in Cytoplasm, Muscle, Collagen StainedTissue Stained Tissue Components Red Coloration AcidRed35 Anionic this compound Dye -SO3- groups AcidRed35->Proteins Ionic Bonding

Caption: Ionic interaction of this compound with tissue proteins.

References

Technical Support Center: Optimizing Acid Red 35 Staining Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Therefore, to fulfill the user's request for a technical support guide on optimizing incubation time, I will construct a guide for a hypothetical application of Acid Red 35 for collagen staining. This guide will be based on the well-established principles and protocols for analogous acid dyes like Picrosirius Red. A prominent disclaimer will be included to inform the user of the hypothetical nature of the specific protocol, advising them to use it as a starting point for their own optimization. This approach allows for the creation of all the requested components (FAQs, troubleshooting, tables, protocols, and diagrams) based on solid, general principles of acid dye histology.

Disclaimer: Information regarding specific, validated histological staining protocols for this compound is limited in scientific literature. This guide is based on the general principles of acid dye staining, drawing parallels from well-established protocols for similar dyes like Picrosirius Red, which is used for collagen visualization. Researchers should use this information as a foundational starting point and expect to perform significant optimization for any specific application.

Frequently Asked Questions (FAQs)

Q1: What is this compound and the principle behind its use in tissue staining?

This compound is an anionic, water-soluble dye.[1] The principle of its use in histological staining is based on electrostatic interactions. In an acidic solution, tissue proteins, particularly the basic amino acid residues in collagen, become protonated and carry a positive charge. The negatively charged anionic dye molecules then bind to these positively charged sites, resulting in coloration of the target structures.[2]

Q2: What are the potential applications of an acid dye like this compound in a research setting?

Based on the properties of similar acid dyes, this compound could theoretically be optimized for staining collagen and other extracellular matrix proteins in tissue sections. This would be valuable in studies related to fibrosis, wound healing, and connective tissue disorders, allowing for the visualization and quantification of collagen deposition.[3]

Q3: What are the most critical parameters to adjust when optimizing the incubation time for this compound?

Optimizing incubation time is a balance between achieving sufficient signal intensity and avoiding non-specific background staining. The key parameters that influence this are:

  • pH of the Staining Solution: The acidity is crucial. A lower pH increases the positive charge on tissue proteins, promoting stronger and faster dye binding.[4]

  • Dye Concentration: Higher concentrations may require shorter incubation times but risk increasing background staining.

  • Temperature: Increased temperature can enhance the rate of dye diffusion into the tissue but must be carefully controlled to avoid damaging the tissue morphology.

  • Tissue Thickness and Fixation: Thicker sections or tissues fixed with certain cross-linking agents may require longer incubation times for complete dye penetration.

Experimental Protocols

Hypothetical Protocol: this compound Staining for Collagen in FFPE Sections

This protocol is a recommended starting point for optimization.

1. Deparaffinization and Rehydration:

  • Xylene: 2 changes, 5 minutes each.
  • 100% Ethanol: 2 changes, 3 minutes each.
  • 95% Ethanol: 2 changes, 3 minutes each.
  • 70% Ethanol: 1 change, 3 minutes.
  • Distilled Water: Rinse for 5 minutes.

2. Staining:

  • Prepare the staining solution: 0.1% (w/v) this compound in a saturated aqueous solution of picric acid. The final pH should be acidic (around 2-3).
  • Immerse slides in the this compound solution. The recommended starting incubation time is 60 minutes at room temperature.

3. Rinsing/Differentiation:

  • Briefly rinse the slides in two changes of a weak acid solution (e.g., 0.5% acetic acid in water) to remove excess, non-specifically bound stain.

4. Dehydration:

  • 95% Ethanol: 1 minute.
  • 100% Ethanol: 2 changes, 2 minutes each.

5. Clearing and Mounting:

  • Xylene or xylene substitute: 2 changes, 5 minutes each.
  • Mount with a permanent, resinous mounting medium.

Troubleshooting and Optimization Guide

Problem: Weak or No Staining

Q: My tissue sections show very faint red staining or no staining at all. What should I do?

A: This indicates insufficient dye binding. Several factors could be responsible. Refer to the table and workflow diagram below to diagnose the issue.

Potential Cause Recommended Solution
Incubation Time Too Short Increase the incubation time in the this compound solution incrementally (e.g., to 90 or 120 minutes).
Staining Solution pH Too High Verify that the pH of the staining solution is acidic (pH 2-3). If necessary, prepare a fresh solution.
Dye Concentration Too Low Prepare a new staining solution with a higher concentration of this compound (e.g., 0.2%).
Incomplete Deparaffinization Ensure complete removal of paraffin wax by using fresh xylene and allowing adequate time for each change.
Poor Fixation The choice of fixative can impact staining. For connective tissue, Bouin's solution is often recommended over 10% neutral buffered formalin.
Problem: High Background or Overstaining

Q: The entire tissue section is dark red, obscuring specific details. How can I reduce this non-specific staining?

A: This is typically caused by excessive dye retention. Your goal is to remove the unbound or weakly bound dye while preserving the specific signal.

Potential Cause Recommended Solution
Incubation Time Too Long Reduce the staining time. Try a shorter incubation period, such as 30-45 minutes.
Dye Concentration Too High Dilute your working staining solution (e.g., to 0.05%).
Inadequate Rinsing Increase the duration or number of changes of the post-staining rinse. Ensure the acetic acid solution is fresh.
Tissue Section Too Thick Use thinner sections (e.g., 5-8 µm) to reduce the overall volume that can trap the stain.

Data Presentation

Table 1: Effect of Incubation Time on Staining Intensity (Hypothetical)

This table illustrates the expected outcome of optimizing incubation time. The optimal time provides strong specific staining with minimal background.

Incubation Time Collagen Staining Intensity Background Staining Comments
15 minutesWeak / Pale RedMinimalUnder-stained. Insufficient time for dye binding.
30 minutesModerate RedLowAcceptable, but could be stronger.
60 minutes Strong, Bright Red Low / Clean Optimal starting point.
90 minutesStrong, Bright RedModerateBackground begins to increase, reducing contrast.
120 minutesVery Strong / Dark RedHighOver-stained. Specific structures may be obscured.

Visualizations

G cluster_prep Tissue Preparation cluster_stain Staining Procedure cluster_finish Final Steps Deparaffinize Deparaffinize in Xylene Rehydrate Rehydrate in Ethanol Series Deparaffinize->Rehydrate RinseH2O Rinse in Distilled Water Rehydrate->RinseH2O Stain Incubate in This compound Solution RinseH2O->Stain Differentiate Differentiate in Acetic Acid Rinse Stain->Differentiate Dehydrate Dehydrate in Ethanol Series Differentiate->Dehydrate Clear Clear in Xylene Dehydrate->Clear Mount Mount with Coverslip Clear->Mount

Caption: A generalized workflow for this compound staining of FFPE tissue sections.

G Start Staining Result (e.g., 60 min incubation) Weak Weak or No Staining Start->Weak Intensity Too Low Over Overstaining or High Background Start->Over Background Too High Optimal Optimal Staining Start->Optimal Good Contrast IncTimeUp Increase Incubation Time Weak->IncTimeUp Primary Action CheckpH Check pH & Dye Concentration Weak->CheckpH If No Improvement IncTimeDown Decrease Incubation Time Over->IncTimeDown Primary Action CheckRinse Improve Rinsing & Differentiation Over->CheckRinse If No Improvement IncTimeUp->Start Re-evaluate CheckpH->Start Re-evaluate IncTimeDown->Start Re-evaluate CheckRinse->Start Re-evaluate

Caption: A logical workflow for troubleshooting and optimizing incubation time.

References

Preventing precipitation of Acid Red 35 in staining solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Acid Red 35 in staining solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic solubility properties?

This compound (C.I. 18065) is a red, single azo dye with the chemical formula C₁₉H₁₅N₃Na₂O₈S₂ and a molecular weight of 523.45 g/mol .[1] It is known to be soluble in water and to some extent in ethanol, while being only slightly soluble in acetone.[1] The color of its aqueous solution is influenced by pH; it is red in a neutral to acidic solution, but turns orange-brown in the presence of a strong base like sodium hydroxide.[1]

Q2: What are the primary causes of this compound precipitation in staining solutions?

Precipitation of this compound, like many acid dyes, can be attributed to several factors:

  • Improper pH: The solubility of acid dyes is highly dependent on pH. An inappropriate pH can significantly decrease its solubility.

  • High Dye Concentration: Creating a supersaturated solution by dissolving too much dye can lead to precipitation, especially as the solution cools.

  • Low-Quality Water: The presence of certain ions in tap water can react with the dye and cause it to precipitate.

  • Contamination: Carryover from previous reagents in a staining sequence can alter the chemical environment of the this compound solution, leading to precipitation.

  • Temperature Fluctuations: A decrease in temperature can reduce the solubility of the dye, causing it to crystallize out of solution.

  • Improper Dissolution: If the dye is not fully dissolved during preparation, the undissolved particles can act as nucleation sites for further precipitation.

Q3: How does pH affect the stability of this compound in solution?

This compound is an acid dye, and its stability in solution is critically dependent on an acidic pH. In a sufficiently acidic environment, the functional groups on the dye molecule and the tissue components carry the appropriate charges to facilitate staining and maintain the dye's solubility. A shift towards an alkaline pH can alter these charges, reducing solubility and leading to precipitation. For many acid azo dyes, an acidic medium is essential for creating a stable bond with tissue fibers.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to identifying and resolving issues related to this compound precipitation during your staining experiments.

Problem: Precipitate is observed in the stock solution.
Possible Cause Suggested Solution
Supersaturated Solution Prepare a new stock solution with a slightly lower concentration of this compound. Gentle warming of the current solution may help redissolve the precipitate, but it may re-form upon cooling.
Improper Dissolution Ensure the dye powder is completely dissolved. Use a magnetic stirrer and allow sufficient time for dissolution. For stubborn precipitates, gentle heating (do not boil) can be effective. After dissolution, filter the solution through a 0.22 µm or 0.45 µm filter to remove any remaining micro-aggregates.
Poor Water Quality Always use deionized or distilled water to prepare your staining solutions. This minimizes the presence of extraneous ions that can cause precipitation.
Solution Age Prepare fresh this compound solutions regularly. Over time, dye solutions can degrade or become contaminated, leading to precipitation.
Problem: Precipitate forms when mixing the this compound working solution.
Possible Cause Suggested Solution
Incorrect pH of Diluent Ensure the buffer or water used to dilute the stock solution is at an appropriate acidic pH before adding the this compound stock.
Reagent Incompatibility When preparing a working solution with other reagents (e.g., mordants, other stains), test for compatibility on a small scale first. Some reagents may react with this compound and cause it to precipitate.
Problem: Precipitate appears on the slide during or after staining.
Possible Cause Suggested Solution
Carryover from Previous Step Ensure slides are properly rinsed between staining steps to prevent carryover of incompatible reagents into the this compound solution.
pH Shift During Staining The pH of the tissue section itself or residual buffers from previous steps can alter the local pH of the staining solution on the slide. Ensure adequate buffering capacity in your staining solution or pre-rinse the slide with a buffer of the correct pH.
Evaporation of Solvent During incubation, the solvent (e.g., water, ethanol) can evaporate, leading to an increased concentration of the dye and subsequent precipitation. Use a humidified staining chamber to minimize evaporation.

Experimental Protocols

Protocol 1: Preparation of a Stable 0.1% (w/v) this compound Stock Solution

Materials:

  • This compound powder (C.I. 18065)

  • Glacial Acetic Acid

  • Deionized or Distilled Water

  • Volumetric flask (100 mL)

  • Magnetic stirrer and stir bar

  • Filter paper (0.22 µm or 0.45 µm pore size) and filtration apparatus

Procedure:

  • Weigh out 100 mg of this compound powder.

  • In a beaker, add approximately 80 mL of deionized water.

  • Place the beaker on a magnetic stirrer and begin stirring.

  • Slowly add the this compound powder to the vortex of the stirring water to facilitate dissolution.

  • Add 1-5 mL of glacial acetic acid to the solution to achieve a final concentration of 1-5% (v/v). The acidic environment is crucial for the stability of the dye.

  • Continue stirring until the dye is completely dissolved. Gentle heating (e.g., to 40-50°C) can be used to aid dissolution, but do not boil the solution.

  • Once dissolved, allow the solution to cool to room temperature.

  • Transfer the solution to a 100 mL volumetric flask and bring the volume to the mark with deionized water.

  • For optimal performance and to remove any micro-precipitates, filter the solution through a 0.22 µm or 0.45 µm filter.

  • Store the solution in a well-sealed, light-protected container at room temperature.

Protocol 2: General Staining Procedure for Tissue Sections

This protocol is a general guideline and should be optimized for your specific application.

Procedure:

  • Deparaffinize and rehydrate tissue sections through a series of xylene and graded ethanol washes.

  • Rinse the slides in deionized water.

  • Immerse the slides in the 0.1% this compound staining solution for 5-10 minutes.

  • Briefly rinse the slides in a 1% acetic acid solution to remove excess stain.

  • Dehydrate the sections through graded ethanol solutions.

  • Clear the sections in xylene and mount with a suitable mounting medium.

Visualizing Logical Relationships

To aid in troubleshooting, the following diagrams illustrate the decision-making process when encountering precipitation issues with this compound staining solutions.

Precipitation_Troubleshooting start Precipitation Observed location Where is the precipitate? (Stock, Working Solution, or Slide) start->location stock_solution In Stock Solution location->stock_solution Stock working_solution In Working Solution location->working_solution Working on_slide On the Slide location->on_slide Slide stock_causes Check: - Concentration (Supersaturation) - Dissolution Process - Water Quality - Solution Age stock_solution->stock_causes working_causes Check: - pH of Diluent - Reagent Compatibility working_solution->working_causes slide_causes Check: - Reagent Carryover - Local pH Shift - Solvent Evaporation on_slide->slide_causes stock_actions Actions: - Prepare less concentrated solution - Filter the solution - Use deionized water - Prepare fresh solution stock_causes->stock_actions working_actions Actions: - Acidify diluent before mixing - Perform compatibility test working_causes->working_actions slide_actions Actions: - Improve rinsing between steps - Use buffered staining solution - Use a humidified chamber slide_causes->slide_actions

Caption: Troubleshooting workflow for this compound precipitation.

Staining_Solution_Preparation_Workflow start Start: Prepare Staining Solution weigh_dye Weigh this compound Powder start->weigh_dye add_water Add Deionized Water to Beaker weigh_dye->add_water start_stirring Start Magnetic Stirring add_water->start_stirring add_dye Slowly Add Dye to Vortex start_stirring->add_dye add_acid Add Glacial Acetic Acid (1-5% v/v) add_dye->add_acid dissolve Continue Stirring Until Fully Dissolved (Gentle heat if necessary) add_acid->dissolve cool Cool to Room Temperature dissolve->cool adjust_volume Transfer to Volumetric Flask and Adjust Volume cool->adjust_volume filter_solution Filter Through 0.22 µm or 0.45 µm Filter adjust_volume->filter_solution store Store in a Labeled, Light-Protected Container filter_solution->store

Caption: Workflow for preparing a stable this compound staining solution.

References

Technical Support Center: Optimizing Acid Red 35 Staining

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their staining protocols with Acid Red 35. The following information is grounded in the fundamental principles of acid dye staining for biological specimens.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of this compound staining?

A1: this compound is an anionic dye, meaning it carries a negative charge. In biological tissues, proteins are the primary targets for acid dyes. At an acidic pH, the amino groups (-NH2) on amino acid residues within proteins become protonated, acquiring a positive charge (-NH3+). The negatively charged this compound dye molecules then bind to these positively charged sites through electrostatic interactions, resulting in the characteristic red staining of protein-rich structures like cytoplasm, muscle, and collagen.

Q2: Why is an acidic pH crucial for effective this compound staining?

A2: An acidic environment is critical for maximizing the number of positively charged sites within the tissue, thereby enhancing the binding of the anionic this compound dye. As the pH decreases, more amino groups become protonated, leading to a stronger and more intense stain. Conversely, a higher (neutral or alkaline) pH will result in fewer protonated amino groups, leading to weak or no staining.

Q3: What is the recommended pH range for this compound staining solutions?

A3: While the optimal pH can vary depending on the specific tissue and desired staining intensity, a general range for acid dyes is between pH 2.5 and 4.5. For most histological applications, preparing the this compound solution in 1-5% acetic acid is a common practice to achieve a sufficiently low pH for effective staining.

Q4: Can this compound be used as a counterstain with hematoxylin?

A4: Yes, this compound, like other acid dyes such as eosin, can be used as a counterstain in protocols like the Hematoxylin and Eosin (H&E) stain. It provides excellent contrast by staining the cytoplasm and extracellular matrix in shades of red, which complements the blue-purple nuclear staining of hematoxylin.

Troubleshooting Guide

This guide addresses common issues encountered during this compound staining procedures.

Problem Potential Cause Recommended Solution
Weak or Faint Staining Incorrect pH of Staining Solution: The pH is too high (not acidic enough), leading to insufficient protonation of tissue proteins.Prepare a fresh staining solution and ensure the pH is within the optimal acidic range (e.g., pH 2.5-4.5) by adding a weak acid like 1-5% acetic acid.
Insufficient Staining Time: The incubation time in the dye solution is too short for adequate binding.Increase the staining duration. Optimization may be required depending on the tissue type and thickness.
Low Dye Concentration: The concentration of this compound in the staining solution is too low.Prepare a new staining solution with a higher concentration of this compound (e.g., increase from 0.1% to 0.5% w/v).
Inadequate Deparaffinization: Residual paraffin wax in the tissue section can block the dye from reaching the target structures.Ensure complete deparaffinization by using fresh xylene and adequate incubation times.
Excessively Dark or Non-Specific Staining pH is Too Low: A very low pH can cause widespread, non-specific binding of the dye to various tissue components.Increase the pH of the staining solution slightly (e.g., from pH 2.5 to 3.5) to improve specificity.
Overstaining: The incubation time in the dye solution is too long.Reduce the staining time. Monitor the staining progress microscopically to determine the optimal endpoint.
High Dye Concentration: The staining solution is too concentrated.Dilute the staining solution or prepare a new solution with a lower concentration of this compound.
Uneven Staining Incomplete Fixation: Poorly fixed areas of the tissue will stain differently.Ensure proper and consistent fixation protocols are followed during tissue preparation.
Air Bubbles: Air bubbles trapped on the tissue surface prevent the dye from making contact.Carefully apply the staining solution to avoid trapping air bubbles.
Inadequate Rinsing: Carryover from previous reagents can affect staining consistency.Ensure thorough but gentle rinsing between steps.
Stain Washes Out During Rinsing Rinse Solution is Too Alkaline: Using tap water with a high or variable pH can strip the dye from the tissue.Use a brief rinse in distilled water or a dilute acid solution (e.g., 1% acetic acid) to preserve the stain before dehydration.

Data Presentation

The following table provides an illustrative summary of the expected effect of pH on the staining efficiency of this compound, based on the general principles of acid dye staining. The staining intensity is represented on a qualitative scale.

pH of Staining SolutionExpected Staining IntensityRemarks
2.5 - 3.5+++ (Strong)Optimal for robust staining of cytoplasm and connective tissues. May require optimization to reduce non-specific background.
3.6 - 4.5++ (Moderate)Good balance between staining intensity and specificity. A common starting range for many applications.
4.6 - 6.0+ (Weak)Reduced staining intensity due to decreased protonation of tissue proteins.
> 6.0- (Minimal to None)Staining is likely to be very faint or absent as the tissue proteins are not sufficiently protonated.

Experimental Protocols

Preparation of 0.5% this compound Staining Solution (in 1% Acetic Acid)

Materials:

  • This compound powder

  • Distilled water

  • Glacial acetic acid

Procedure:

  • Measure 100 mL of distilled water into a glass beaker.

  • Add 1 mL of glacial acetic acid to the water and mix thoroughly.

  • Weigh 0.5 g of this compound powder and add it to the acidified water.

  • Stir the solution until the dye is completely dissolved. A magnetic stirrer can be used for this purpose.

  • Filter the solution using standard laboratory filter paper before use to remove any undissolved particles.

General Staining Protocol for Paraffin-Embedded Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (two changes of 5 minutes each).

    • Hydrate through descending grades of ethanol: 100% (two changes of 3 minutes each), 95% (2 minutes), and 70% (2 minutes).

    • Rinse in distilled water.

  • Nuclear Staining (Optional, if performing an H&E-type stain):

    • Immerse slides in a suitable hematoxylin solution for the desired time.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol.

    • "Blue" in Scott's tap water substitute or running tap water.

    • Rinse in distilled water.

  • This compound Staining:

    • Immerse slides in the 0.5% this compound staining solution for 3-5 minutes.

  • Rinsing:

    • Briefly rinse in a 1% acetic acid solution to remove excess stain.

    • Rinse in distilled water.

  • Dehydration and Mounting:

    • Dehydrate through ascending grades of ethanol: 95% (two changes of 2 minutes each) and 100% (two changes of 3 minutes each).

    • Clear in xylene (two changes of 5 minutes each).

    • Mount with a permanent mounting medium.

Visualizations

G Mechanism of this compound Staining cluster_0 Acidic Environment (Low pH) cluster_1 Staining Reaction Tissue_Protein Tissue Protein (-NH2) Protonated_Protein Protonated Protein (-NH3+) Tissue_Protein->Protonated_Protein Stained_Protein Stained Protein Protonated_Protein->Stained_Protein Electrostatic Attraction H+ H+ H+->Tissue_Protein Protonation Acid_Red_35 This compound Dye (Anionic, Negative Charge) Acid_Red_35->Stained_Protein

Caption: Mechanism of this compound Staining at Low pH.

G Troubleshooting Workflow for Weak Staining Start Weak or Faint Staining Observed Check_pH Is the staining solution acidic (pH 2.5-4.5)? Start->Check_pH Adjust_pH Prepare fresh solution with 1-5% acetic acid. Check_pH->Adjust_pH No Check_Time Was the staining time sufficient? Check_pH->Check_Time Yes Adjust_pH->Check_Time Increase_Time Increase staining duration (e.g., to 5-10 minutes). Check_Time->Increase_Time No Check_Conc Is the dye concentration adequate? Check_Time->Check_Conc Yes Increase_Time->Check_Conc Increase_Conc Prepare a higher concentration solution (e.g., 0.5-1%). Check_Conc->Increase_Conc No Check_Deparaffinization Was deparaffinization complete? Check_Conc->Check_Deparaffinization Yes Increase_Conc->Check_Deparaffinization Redo_Deparaffinization Return slide to fresh xylene and re-hydrate. Check_Deparaffinization->Redo_Deparaffinization No Re-evaluate Re-evaluate Staining Check_Deparaffinization->Re-evaluate Yes Redo_Deparaffinization->Re-evaluate

Caption: Troubleshooting workflow for weak this compound staining.

Adjusting Acid Red 35 concentration for different tissue types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Acid Red 35 for tissue staining. Given that this compound is not a conventional histological stain, the following protocols and recommendations are based on the principles of similar anionic dyes used in trichrome staining methods. Optimization will be required for specific tissue types and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its principle in tissue staining?

This compound (C.I. 18065) is an anionic azo dye.[1][2] In histological applications, its principle relies on electrostatic interactions. The negatively charged sulfonate groups on the dye molecule bind to positively charged (cationic) components in the tissue, primarily proteins.[3] This makes it suitable for staining cytoplasm, muscle, collagen, and erythrocytes, which are all rich in proteins.[3][4]

Q2: Can this compound be used as a substitute for Acid Fuchsin or Biebrich Scarlet in Masson's Trichrome stain?

Theoretically, yes. This compound shares characteristics with other acid dyes used as the red "plasma stain" in trichrome methods. However, due to differences in molecular weight and structure, staining times and concentrations will likely need to be optimized. The molecular weight of this compound is 523.45 g/mol . The purpose of the red dye in a Masson's Trichrome is to stain acidophilic tissue elements like cytoplasm and muscle.

Q3: What is the role of a polyacid (e.g., Phosphotungstic/Phosphomolybdic Acid) in a trichrome stain with this compound?

In multi-step trichrome staining, a polyacid is used as a differentiating agent. After initial overstaining of all proteinaceous components with the red acid dye (in this case, this compound), the large polyacid anions are thought to displace the red dye from the more permeable collagen fibers, while the dye is retained in denser structures like muscle and cytoplasm. This step is crucial for achieving differential staining.

Experimental Protocols

The following is a suggested starting protocol for using this compound in a Masson's Trichrome-like procedure. This protocol is a baseline and should be optimized for your specific tissue and research question.

Reagent Preparation
ReagentFormulationNotes
Bouin's Solution Saturated Picric Acid: 75 mlFormaldehyde (37-40%): 25 mlGlacial Acetic Acid: 5 mlRecommended for optimal results with trichrome stains. Post-fixation of formalin-fixed tissues is advised.
Weigert's Iron Hematoxylin Solution A: 1g Hematoxylin in 100 ml 95% EthanolSolution B: 4 ml 29% Ferric Chloride, 95 ml Distilled Water, 1 ml Conc. HClWorking Solution: Mix equal parts of A and B.Stable for a few days. Stains nuclei black, resistant to acidic solutions.
This compound Solution (0.5% - 1.0%) 0.5g - 1.0g this compound powder100 ml Distilled Water1.0 ml Glacial Acetic AcidThis is a starting concentration range. Prepare fresh and filter before use.
Phosphomolybdic/Phosphotungstic Acid 5g Phosphomolybdic Acid5g Phosphotungstic Acid200 ml Distilled WaterActs as the differentiator.
Aniline Blue or Light Green 2.5g Aniline Blue or 2.0g Light Green SF100 ml Distilled Water2.0 ml Glacial Acetic AcidCounterstain for collagen.
Staining Procedure
  • Deparaffinize and Rehydrate: Bring tissue sections to distilled water.

  • Post-Fixation (Mordanting): Immerse slides in Bouin's solution at 56-60°C for 1 hour, or overnight at room temperature.

  • Wash: Rinse thoroughly in running tap water until the yellow color disappears.

  • Nuclear Staining: Stain in Weigert's Iron Hematoxylin for 10 minutes.

  • Wash: Rinse in running tap water for 5-10 minutes.

  • Plasma Staining: Stain in the prepared this compound solution for 5-15 minutes. This is a key step for optimization.

  • Rinse: Briefly rinse in distilled water.

  • Differentiation: Treat with Phosphomolybdic/Phosphotungstic acid solution for 10-15 minutes, or until collagen is decolorized.

  • Collagen Staining: Transfer directly to Aniline Blue or Light Green solution and stain for 5-10 minutes.

  • Rinse and Differentiate: Rinse briefly in distilled water, then differentiate in 1% acetic acid for 1-3 minutes.

  • Dehydrate and Mount: Dehydrate rapidly through graded alcohols, clear in xylene, and mount with a resinous medium.

Visualization of Staining Principles and Workflows

G cluster_tissue Tissue Components (Positively Charged at Acidic pH) cluster_reagents Staining Reagents (Anionic) Muscle Muscle/Cytoplasm (Dense) Collagen Collagen (Porous) AcidRed35 This compound (Small Anion) AcidRed35->Muscle Stains Red AcidRed35->Collagen Stains Red Polyacid Polyacid (Large Anion) Polyacid->Collagen Displaces this compound AnilineBlue Aniline Blue (Medium Anion) AnilineBlue->Collagen Displaces Polyacid, Stains Blue

Figure 1. A diagram illustrating the dye displacement principle in a trichrome stain.

G start Deparaffinized Section mordant Mordant in Bouin's Solution start->mordant wash1 Wash in Tap Water mordant->wash1 hematoxylin Stain Nuclei (Weigert's) wash1->hematoxylin wash2 Wash hematoxylin->wash2 acid_red Stain with this compound Solution wash2->acid_red rinse1 Rinse acid_red->rinse1 polyacid Differentiate in Polyacid rinse1->polyacid collagen_stain Stain Collagen (Aniline Blue) polyacid->collagen_stain rinse2 Differentiate in Acetic Acid collagen_stain->rinse2 dehydrate Dehydrate, Clear, Mount rinse2->dehydrate end Stained Slide dehydrate->end

References

Common issues and solutions in H&E staining

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hematoxylin and Eosin (H&E) staining. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during H&E staining experiments.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter during the H&E staining process. Issues are categorized for easy reference.

Nuclear Staining Issues
ProblemPossible Cause(s)Recommended Solution(s)
Pale Nuclei 1. Insufficient time in hematoxylin.[1][2] 2. Over-oxidized or depleted hematoxylin.[1] 3. Excessive differentiation (in regressive staining).[1][3] 4. Sections are too thin. 5. Incomplete deparaffinization, preventing stain penetration.1. Increase incubation time in hematoxylin. 2. Replace with fresh hematoxylin solution. 3. Reduce the time in the differentiating solution (e.g., acid alcohol). 4. Ensure microtome is set to the correct thickness (typically 4-5 µm). 5. Extend time in xylene during the deparaffinization step.
Dark Nuclei 1. Excessive time in hematoxylin. 2. Sections are too thick. 3. Insufficient differentiation. 4. Hematoxylin solution is too concentrated.1. Decrease incubation time in hematoxylin. 2. Ensure proper section thickness. 3. Increase time in the differentiating solution or check its efficacy. 4. Dilute the hematoxylin or switch to a less concentrated formula.
Red or Brown Nuclei 1. Hematoxylin is breaking down due to over-oxidation. 2. Inadequate bluing. The bluing step is pH-dependent and requires an alkaline solution.1. Replace with fresh hematoxylin solution. 2. Increase time in the bluing agent or check the pH of the bluing solution (should be pH 7.5-9). Use a fresh bluing agent.
Smudgy Nuclei / Poor Definition 1. Incomplete or improper fixation. 2. Faulty tissue processing (e.g., excessive heat). 3. Using a dull microtome blade.1. Ensure tissues are fixed in an adequate volume of fixative for the appropriate duration. 2. Review and optimize the tissue processing protocol. 3. Use a new, sharp microtome blade for sectioning.
Cytoplasmic Staining Issues
ProblemPossible Cause(s)Recommended Solution(s)
Pale Eosin Staining 1. pH of eosin is too high (above 5.0), often due to carryover from the bluing agent. 2. Over-differentiation in dehydrating alcohols. 3. Sections are too thin. 4. Insufficient time in eosin.1. Adjust the pH of the eosin solution to 4.5-5.0 with a few drops of acetic acid. Ensure adequate rinsing after bluing. 2. Reduce the time in the lower concentrations of alcohol (e.g., 70%, 95%) after eosin staining. 3. Cut sections at the appropriate thickness. 4. Increase the staining time in eosin.
Dark Eosin Staining 1. Eosin is too concentrated. 2. Excessive time in eosin. 3. Inadequate dehydration prior to eosin staining. 4. Incomplete differentiation of eosin.1. Dilute the eosin solution. 2. Decrease the staining time in eosin. 3. Ensure complete dehydration before the eosin step. 4. Increase the time in the dehydrating alcohols (70% and 95%) to help remove excess eosin.
General Staining & Slide Quality Issues
ProblemPossible Cause(s)Recommended Solution(s)
Uneven Staining 1. Incomplete deparaffinization. 2. Sections not uniformly flat on the slide. 3. Reagents not covering the entire slide. 4. Contamination of reagents.1. Ensure complete removal of wax by using fresh xylene and adequate incubation time. 2. Properly float and adhere sections to the slide. 3. Ensure sufficient reagent volume in staining dishes. 4. Filter stains and replace solutions regularly.
White Spots on Slide 1. Incomplete deparaffinization. 2. Water bubbles trapped under the coverslip.1. Return the slide to xylene to fully remove wax, then rehydrate and restain. 2. Remove the coverslip with xylene, dehydrate the section again with absolute alcohol, clear with xylene, and remount.
Blue-Black Precipitate 1. Hematoxylin solution has oxidized and formed a metallic sheen.1. Filter the hematoxylin solution before each use. 2. Replace the hematoxylin if filtering does not resolve the issue.
Hazy or Milky Slides 1. Incomplete dehydration (water remaining in the tissue) before clearing in xylene.1. Ensure sufficient time in fresh, absolute (100%) alcohol before moving to the clearing agent. 2. Replace dehydrating alcohols as they can become diluted with water over time.

Frequently Asked Questions (FAQs)

Q1: What is the ideal thickness for tissue sections for H&E staining?

A1: For routine H&E staining, the ideal tissue section thickness is typically between 4 to 5 micrometers. Sections that are too thick can result in overstaining and a lack of clarity in cellular detail, while sections that are too thin may lead to pale staining.

Q2: How often should I change the reagents in my staining setup?

A2: Reagent change frequency depends on the volume of slides being processed. For high-volume labs, daily changes of alcohols and xylene may be necessary. Stains like hematoxylin and eosin should be regularly filtered and replaced when staining quality diminishes. It is good practice to follow the manufacturer's recommendations and to establish a regular change schedule based on your laboratory's workload.

Q3: My nuclei are reddish-purple instead of blue. What happened?

A3: This is typically an issue with the "bluing" step. After staining with hematoxylin (which is acidic), the tissue sections are rinsed in a weak alkaline solution. This step is crucial as it changes the color of the hematoxylin from reddish-purple to a crisp blue-purple. Ensure the bluing solution is at the correct pH (around 8) and that the slides are immersed for a sufficient amount of time.

Q4: Can I restain a slide that has faded over time?

A4: Yes, it is possible to restain faded H&E slides. The process typically involves removing the coverslip, de-staining the section using acid-alcohol, and then performing the H&E staining protocol again. Recent studies have shown that incorporating Tris and HCl into the de-staining process can significantly enhance and restore the quality of faded slides.

Q5: What causes "floaters" or extraneous tissue on my slide?

A5: Floaters can be introduced at several stages. If they are in the same plane of focus as the tissue, they likely contaminated the block during grossing or embedding. If they are in a different plane of focus, they may have been introduced in the water bath or from contaminated staining reagents. To prevent this, maintain a clean work area, skim the water bath between sections, and filter your reagents.

Experimental Protocols

Standard H&E Staining Protocol (Regressive Method)

This protocol is a general guideline and may require optimization based on tissue type and thickness.

1. Deparaffinization and Rehydration:

  • Xylene: 2 changes, 3-5 minutes each.

  • 100% Alcohol: 2 changes, 2 minutes each.

  • 95% Alcohol: 1 change, 2 minutes.

  • 70% Alcohol: 1 change, 2 minutes.

  • Running Tap Water: Rinse for 2 minutes.

2. Nuclear Staining:

  • Harris Hematoxylin: 5-10 minutes.

  • Running Tap Water: Rinse for 1-2 minutes.

3. Differentiation:

  • 0.5% Acid Alcohol (0.5% HCl in 70% Alcohol): Dip for 2-10 seconds until cytoplasm is destained. This step is critical and requires microscopic checking.

  • Running Tap Water: Rinse thoroughly for 1-2 minutes.

4. Bluing:

  • Scott's Tap Water Substitute or Ammonia Water: 1-2 minutes, until nuclei turn blue.

  • Running Tap Water: Rinse for 2-5 minutes.

5. Counterstaining:

  • Eosin Y (0.5% - 1.0% aqueous or alcoholic): 1-2 minutes.

6. Dehydration, Clearing, and Mounting:

  • 95% Alcohol: 2 changes, 1 minute each.

  • 100% Alcohol: 2 changes, 2 minutes each.

  • Xylene (or xylene substitute): 2 changes, 3-5 minutes each.

  • Mount coverslip with a permanent mounting medium.

Visual Guides

H&E Staining Workflow

G Figure 1. Standard H&E Staining Workflow cluster_prep Preparation cluster_stain Staining cluster_finish Finishing Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Alcohols) Deparaffinization->Rehydration Hematoxylin Hematoxylin (Nuclear Stain) Rehydration->Hematoxylin Differentiation Differentiation (Acid Alcohol) Hematoxylin->Differentiation Regressive Method Bluing Bluing (Alkaline Solution) Differentiation->Bluing Eosin Eosin (Counterstain) Bluing->Eosin Dehydration_Final Dehydration (Graded Alcohols) Eosin->Dehydration_Final Clearing Clearing (Xylene) Dehydration_Final->Clearing Mounting Coverslipping Clearing->Mounting

Caption: A flowchart of the major steps in a typical regressive H&E staining protocol.

Troubleshooting Logic for Pale Staining

G Figure 2. Troubleshooting Pale H&E Staining Start Pale Staining Observed Check_Nuclei Are Nuclei Pale? Start->Check_Nuclei Check_Cyto Is Cytoplasm Pale? Check_Nuclei->Check_Cyto No Sol_Hema_Time Increase Hematoxylin Time Check_Nuclei->Sol_Hema_Time Yes Sol_Eosin_Time Increase Eosin Time Check_Cyto->Sol_Eosin_Time Yes Sol_Hema_Fresh Use Fresh Hematoxylin Sol_Hema_Time->Sol_Hema_Fresh Sol_Diff Decrease Differentiation Sol_Hema_Fresh->Sol_Diff Sol_Diff->Check_Cyto Sol_Eosin_pH Check Eosin pH (4.5-5.0) Sol_Eosin_Time->Sol_Eosin_pH Sol_Dehy Check Dehydration Steps Sol_Eosin_pH->Sol_Dehy

Caption: A logical diagram for troubleshooting the root cause of pale nuclear or cytoplasmic staining.

References

Improving contrast in Acid Red 35 stained slides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Acid Red 35 stained slides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound staining is very weak or faint. What went wrong?

A1: Weak staining is a common issue that can typically be traced back to several factors in the staining protocol. The primary cause is often related to the pH of the staining solution.

  • Incorrect pH: this compound is an anionic dye that binds to positively charged proteins in the tissue.[1] This binding is most effective in an acidic environment (typically pH 2.5-5.0), which ensures that amino groups on tissue proteins are protonated (-NH₃⁺).[1] If the pH of your staining solution is too high (not acidic enough), there will be fewer available binding sites, resulting in weak staining.[1]

  • Low Dye Concentration: The concentration of the dye solution may be too low. Prepare a fresh solution or increase the dye concentration.

  • Insufficient Staining Time: The slides may not have been incubated in the staining solution for a sufficient duration. Increase the staining time incrementally.

  • Inadequate Fixation: The type of fixative can influence staining intensity. While formalin-fixed tissues are generally suitable, refixing sections in a solution like Bouin's fluid can enhance the brightness of acid dye staining.[2]

Q2: The staining is too dark and intense, obscuring cellular details. How can I reduce it?

A2: Overstaining can be just as problematic as weak staining. To reduce the intensity:

  • Decrease Staining Time: Shorten the incubation period in the this compound solution.[3]

  • Reduce Dye Concentration: Dilute your existing staining solution or prepare a new one with a lower concentration of this compound.

  • Introduce a Differentiation Step: After staining, briefly rinse the slide in a differentiating solution, such as 1% acetic acid or acid alcohol. This step helps to remove excess and non-specifically bound dye, thereby increasing contrast. Monitor this step microscopically to avoid removing too much stain.

  • Check pH: An excessively low pH can lead to non-specific, intense staining. Consider raising the pH slightly (e.g., from 3.0 to 3.5).

Q3: The stain appears uneven, patchy, or has precipitates. What is the cause?

A3: Uneven staining is usually a result of procedural or reagent issues.

  • Incomplete Reagent Mixing: Ensure the this compound powder is completely dissolved before use. Always filter the staining solution to remove any undissolved particles or precipitates.

  • Insufficient Reagent Volume: Make sure the entire tissue section is completely covered with the staining solution during incubation.

  • Tissue Folds or Air Bubbles: Ensure the tissue section is flat on the slide with no trapped air bubbles underneath, as these areas will not stain properly.

  • Contaminated Reagents: Use fresh reagents and clean glassware to prevent contamination that can cause speckling or patchy staining.

Q4: The red stain washes out during the final rinsing and dehydration steps. How can I prevent this?

A4: The loss of stain during rinsing is often due to the pH of the rinse solution.

  • Use an Acidified Rinse: Rinsing with tap water, which can be neutral or slightly alkaline, can strip the anionic dye from the tissue. Instead, perform a brief, gentle rinse in a dilute acid solution (e.g., 1% acetic acid in distilled water) immediately after staining to help "set" the dye before proceeding to dehydration.

  • Minimize Rinse Time: Keep the rinsing steps as brief as possible while still effectively removing excess dye.

Q5: How can I improve the overall contrast to better distinguish different tissue components?

A5: Enhancing contrast is key for clear visualization.

  • Use a Counterstain: The most effective way to improve contrast is to use a counterstain of a different color to label other tissue structures. For the red/pink of this compound, a blue or green nuclear counterstain is ideal. Hematoxylin (stains nuclei blue-purple) or Methyl Green (stains nuclei green) are excellent choices that provide sharp contrast.

  • Optimize Differentiation: As mentioned in A2, a carefully controlled differentiation step can increase contrast by removing background staining while leaving the target structures strongly stained.

  • Adjust pH for Differential Affinity: Fine-tuning the pH of the staining solution can alter the dye's affinity for different protein structures, potentially increasing the contrast between them.

Data Presentation

Recommended Staining Parameters

The following table provides recommended starting parameters for this compound staining. Optimization may be required for specific tissue types and experimental goals.

ParameterRecommended RangeNotes
Dye Concentration 0.1% - 0.5% (w/v)Start with 0.1% and increase if staining is too weak.
Solvent Distilled Water with Acetic AcidA weak organic acid is used to lower the pH.
pH of Staining Solution 3.0 - 4.0Critical for binding. A pH below 3.0 may cause overstaining.
Staining Time 3 - 10 minutesAdjust based on desired intensity.
Rinse Solution 1% Acetic Acid in Distilled WaterA brief rinse helps to remove excess dye and preserve the stain.
Counterstain Hematoxylin or Methyl GreenProvides strong nuclear contrast against the red cytoplasm.

Experimental Protocols

Standard Protocol for this compound Staining of Paraffin-Embedded Sections

This protocol provides a general workflow. Incubation times and concentrations should be optimized for your specific application.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes, 5 minutes each.

    • Immerse in 100% ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% ethanol: 2 minutes.

    • Immerse in 70% ethanol: 2 minutes.

    • Rinse in distilled water.

  • (Optional) Nuclear Counterstain:

    • Immerse slides in Mayer's Hematoxylin for 3-5 minutes.

    • Rinse gently in running tap water for 5-10 minutes.

    • Differentiate briefly (10-30 seconds) in 0.5% acid alcohol if needed.

    • "Blue" the sections in running tap water or Scott's tap water substitute.

    • Rinse in distilled water.

  • This compound Staining:

    • Prepare a 0.1% this compound solution in distilled water and adjust the pH to 3.5 using 1% acetic acid. Filter the solution.

    • Immerse slides in the this compound staining solution for 5-10 minutes.

  • Rinsing:

    • Briefly rinse slides in a 1% acetic acid solution to remove excess stain.

    • Rinse gently in distilled water.

  • Dehydration and Clearing:

    • Dehydrate through ascending grades of ethanol: 70% (1 minute), 95% (1 minute), 100% (2 changes, 2 minutes each).

    • Clear in xylene or a xylene substitute: 2 changes, 5 minutes each.

  • Mounting:

    • Apply a drop of permanent mounting medium to the slide and place a coverslip, avoiding air bubbles.

Visualizations

Troubleshooting Workflow for Weak Staining

G start Weak Staining Observed check_ph Check pH of Staining Solution (Is it between 3.0-4.0?) start->check_ph increase_time Increase Staining Time check_ph->increase_time Yes adjust_ph Adjust pH with Acetic Acid check_ph->adjust_ph No increase_conc Increase Dye Concentration increase_time->increase_conc check_fixation Review Fixation Protocol increase_conc->check_fixation end_ok Staining Improved check_fixation->end_ok adjust_ph->end_ok

Caption: A flowchart for troubleshooting weak this compound staining results.

Principle of Acid Dye Staining

G cluster_0 Acidic Solution (Low pH) cluster_1 Staining Reaction tissue Tissue Protein (-NH2) protonated_tissue Positively Charged Protein (-NH3+) tissue->protonated_tissue Protonation proton H+ bound_complex Stained Tissue (Electrostatic Bond) protonated_tissue->bound_complex dye This compound Dye (Anionic, SO3-) dye->bound_complex

Caption: The electrostatic interaction underlying this compound staining.

References

Validation & Comparative

A Comparative Guide to Cytoplasm Staining: Eosin Y as the Gold Standard and an Evaluation of Acid Red 35

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate visualization of tissue morphology is paramount. The Hematoxylin and Eosin (H&E) stain is the cornerstone of histological examination, providing fundamental insights into tissue structure and pathology. While hematoxylin stains cell nuclei a purplish-blue, a counterstain is required to visualize the cytoplasm and extracellular matrix.

Eosin Y: The Standard in Cytoplasmic Staining

Eosin Y is an acidic, xanthene-based synthetic dye that is prized for its ability to clearly differentiate cytoplasmic and extracellular components in varying shades of pink and red.[1][2] Its anionic nature allows it to bind to positively charged (acidophilic or eosinophilic) proteins in the cytoplasm, such as collagen and muscle fibers, providing excellent contrast to the blue-stained nuclei.[1][3]

Chemical and Staining Properties of Eosin Y
PropertyDescription
Common Name Eosin Y (Eosin Yellowish)
C.I. Number 45380; Acid Red 87
Molecular Formula C₂₀H₆Br₄Na₂O₅
Molecular Weight 691.9 g/mol
Appearance Red crystalline powder
Solubility Soluble in water and ethanol
Staining Principle Electrostatic interaction; the anionic dye binds to cationic proteins in the cytoplasm and extracellular matrix.[1]
Color Range Shades of pink to red, allowing for differentiation of various tissue components.

Investigating Acid Red 35

This compound is a single azo-class acid dye. Its primary documented applications are in the textile, paper, and ink industries. While some chemical suppliers categorize it under "Histological Analysis," there is a lack of published studies, experimental data, or established protocols for its use as a routine cytoplasm stain in histology.

Chemical Properties of this compound
PropertyDescription
C.I. Number 18065
Molecular Formula C₁₉H₁₅N₃Na₂O₈S₂
Molecular Weight 523.45 g/mol
Appearance Dark red powder
Solubility Soluble in water, slightly soluble in ethanol and acetone.

Without experimental data, a direct performance comparison is not possible. The established reliability and extensive validation of Eosin Y make it the standard choice for cytoplasm staining in research and diagnostic settings.

Experimental Protocols

The following is a standard protocol for Hematoxylin and Eosin (H&E) staining using Eosin Y.

H&E Staining Protocol for Paraffin-Embedded Sections

1. Deparaffinization and Rehydration:

  • Xylene: 2 changes, 5-10 minutes each.
  • Absolute Ethanol: 2 changes, 3-5 minutes each.
  • 95% Ethanol: 2 minutes.
  • 70% Ethanol: 2 minutes.
  • Running Tap Water: Rinse for 5 minutes.

2. Nuclear Staining (Hematoxylin):

  • Immerse in Harris's hematoxylin (or similar) for 5-15 minutes.
  • Rinse in running tap water until clear.

3. Differentiation:

  • Dip slides in 1% Acid Alcohol (1% HCl in 70% ethanol) for a few seconds to remove excess stain.
  • Rinse immediately in running tap water.

4. Bluing:

  • Immerse in a bluing agent (e.g., Scott's Tap Water Substitute or 0.2% ammonia water) for 30-60 seconds to turn the nuclei blue.
  • Rinse in running tap water for 5 minutes.

5. Cytoplasm Staining (Eosin Y):

  • Immerse in 0.5-1.0% Eosin Y solution (aqueous or alcoholic) for 30 seconds to 2 minutes. The addition of a small amount of acetic acid can produce a deeper red stain.
  • Rinse briefly in tap water.

6. Dehydration and Clearing:

  • 95% Ethanol: 2 changes, 2 minutes each.
  • Absolute Ethanol: 2 changes, 2 minutes each.
  • Xylene: 2 changes, 5 minutes each.

7. Coverslipping:

  • Mount with a xylene-based mounting medium.

Expected Results:

  • Nuclei: Blue to purple

  • Cytoplasm: Varying shades of pink to red

  • Red Blood Cells: Bright red

  • Muscle Fibers: Deep pink/red

  • Collagen: Paler pink

Visualizing the Staining Process

The diagrams below illustrate the logical workflow of the H&E staining protocol and the underlying chemical principle of Eosin Y staining.

H_and_E_Workflow cluster_prep Tissue Preparation cluster_stain Staining cluster_finish Final Steps Deparaffinize Deparaffinize (Xylene) Rehydrate Rehydrate (Alcohols) Deparaffinize->Rehydrate Wash_H2O Wash (Water) Rehydrate->Wash_H2O Hematoxylin 1. Nuclear Stain (Hematoxylin) Wash_H2O->Hematoxylin Differentiate 2. Differentiate (Acid Alcohol) Hematoxylin->Differentiate Bluing 3. Bluing (Alkaline Solution) Differentiate->Bluing Eosin 4. Cytoplasm Stain (Eosin Y) Bluing->Eosin Dehydrate Dehydrate (Alcohols) Eosin->Dehydrate Clear Clear (Xylene) Dehydrate->Clear Coverslip Mount & Coverslip Clear->Coverslip

Caption: Standard experimental workflow for Hematoxylin and Eosin (H&E) staining.

Staining_Mechanism cluster_dyes Stains cluster_cell Cellular Components Hematoxylin Hematoxylin (Basic Dye, Positively Charged) Nucleus Nucleus (DNA/RNA) (Acidic, Negatively Charged) Hematoxylin->Nucleus Binds to EosinY Eosin Y (Acidic Dye, Negatively Charged) Cytoplasm Cytoplasm (Proteins) (Basic, Positively Charged) EosinY->Cytoplasm Binds to

Caption: Principle of electrostatic interaction in H&E staining.

Conclusion and Recommendations

Eosin Y remains the undisputed gold standard for cytoplasm counterstaining in histology due to its proven efficacy, extensive documentation, and the nuanced differentiation it provides. It consistently delivers high-quality staining that is essential for both routine and specialized pathological evaluation.

While this compound is an available dye, its application in histology is not supported by scientific literature or comparative data. Therefore, for researchers, scientists, and professionals in drug development who require reliable, reproducible, and well-characterized results, Eosin Y is the recommended choice. For those exploring alternatives, other validated options such as Phloxine B, which offers a more vibrant red, may be considered. However, any deviation from the standard Eosin Y would require thorough in-house validation to ensure staining quality and consistency.

References

A Comparative Guide to Collagen Staining: Sirius Red versus Acid Red 35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate visualization and quantification of collagen are critical in various research fields, including fibrosis, tissue engineering, and oncology. The choice of staining method directly impacts the reliability and interpretability of experimental results. This guide provides a comprehensive comparison between the widely used Sirius Red and the lesser-known Acid Red 35 for collagen analysis, supported by available data and established protocols.

Executive Summary

Our comprehensive review of scientific literature and technical data reveals that Sirius Red (Direct Red 80) , particularly when used in the Picro-Sirius Red method, is the gold standard for specific and quantitative collagen staining. In contrast, This compound is an acid dye primarily used in the textile and ink industries, with no documented application or evidence of efficacy for collagen analysis in biological tissues. Therefore, for all applications requiring the visualization and quantification of collagen, Sirius Red is the recommended reagent.

Dye Characteristics and Primary Applications

A clear distinction between these two dyes can be made based on their chemical identity and established uses.

FeatureSirius Red F3BThis compound
Common Name Sirius RedAcid Red 3B, Acid Red 6B
C.I. Name Direct Red 80This compound
C.I. Number 35780[1]18065[2]
CAS Number 2610-10-8[3][4]6441-93-6[2]
Molecular Formula C₄₅H₂₆N₁₀Na₆O₂₁S₆C₁₉H₁₅N₃Na₂O₈S₂
Molecular Weight 1373.07 g/mol 523.45 g/mol
Primary Applications Histological staining of collagen and amyloidDyeing wool, silk, leather, paper; manufacturing inks

Performance in Collagen Analysis: A One-Sided Comparison

The utility of a dye for collagen analysis hinges on its specificity and the ability to provide quantitative data. In this regard, Sirius Red is exceptionally well-characterized, while this compound has no presence in this application.

Sirius Red: The Standard for Specificity and Quantification

Sirius Red, an anionic dye, exhibits a strong affinity for collagen fibers. Its elongated, planar molecular structure aligns with the parallel polypeptide chains of collagen, significantly enhancing its natural birefringence when viewed under polarized light. This property is the cornerstone of its specificity and quantitative power.

Key Performance Characteristics of Picro-Sirius Red (PSR):

  • High Specificity: The combination of Sirius Red with picric acid (Picro-Sirius Red) minimizes non-specific background staining, resulting in a highly specific visualization of collagen fibers.

  • Quantitative Analysis: Under polarized light, the birefringence of PSR-stained collagen allows for the quantification of collagen content and the differentiation of collagen types based on fiber thickness. Thicker, more mature Type I collagen fibers typically appear yellow to orange, while thinner Type III collagen fibers appear green.

  • Versatility: PSR staining can be visualized using both bright-field and polarized light microscopy, providing both qualitative and quantitative information.

  • Photostability: PSR is generally more resistant to fading compared to other collagen staining methods like Masson's Trichrome.

This compound: No Evidence for Collagen Staining

Extensive searches of scientific literature and technical databases have yielded no evidence of this compound being used for collagen staining in a biological context. Its chemical properties and primary industrial applications are not indicative of an affinity for collagen. One study noted its use as a caries-disclosing dye in dentistry, which is unrelated to collagen analysis.

Experimental Protocols

Due to the lack of application for this compound in collagen analysis, only the protocol for Picro-Sirius Red is provided.

Picro-Sirius Red Staining Protocol for Paraffin-Embedded Sections

This protocol is a standard and widely accepted method for collagen visualization.

Reagents:

  • Picro-Sirius Red Solution: 0.1% (w/v) Sirius Red (Direct Red 80) in a saturated aqueous solution of picric acid.

  • Weigert's Iron Hematoxylin: For nuclear counterstaining (optional).

  • Acidified Water: 0.5% (v/v) acetic acid in distilled water.

  • Ethanol: Graded series (e.g., 70%, 95%, 100%).

  • Xylene (or a xylene substitute).

  • Resinous Mounting Medium.

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.

    • Rinse well in distilled water.

  • Nuclear Counterstaining (Optional):

    • Stain in Weigert's iron hematoxylin for 8 minutes.

    • Wash in running tap water for 10 minutes.

  • Picro-Sirius Red Staining:

    • Stain in the Picro-Sirius Red solution for 1 hour. This extended time allows for the dye to fully bind to collagen fibers.

  • Washing:

    • Wash in two changes of acidified water.

  • Dehydration and Clearing:

    • Dehydrate rapidly through three changes of 100% ethanol.

    • Clear in two changes of xylene for 5 minutes each.

  • Mounting:

    • Mount with a resinous mounting medium.

Expected Results:

  • Bright-field Microscopy: Collagen fibers will appear red, with nuclei (if counterstained) appearing black, and cytoplasm appearing pale yellow.

  • Polarized Light Microscopy: Collagen fibers will exhibit birefringence, with thicker fibers appearing yellow-orange and thinner fibers appearing green against a dark background.

Visualizing the Workflow and Comparison

The following diagrams illustrate the experimental workflow for Picro-Sirius Red staining and the logical basis for choosing it over this compound.

G cluster_workflow Picro-Sirius Red Staining Workflow start Deparaffinize & Rehydrate Tissue Section nuclear_stain Optional: Nuclear Counterstain (Weigert's Hematoxylin) start->nuclear_stain psr_stain Stain in Picro-Sirius Red (1 hour) nuclear_stain->psr_stain wash Wash in Acidified Water psr_stain->wash dehydrate Dehydrate & Clear wash->dehydrate mount Mount Coverslip dehydrate->mount visualize Visualize: Bright-field & Polarized Light Microscopy mount->visualize

Picro-Sirius Red Staining Workflow

G cluster_comparison Dye Selection for Collagen Analysis sirius_red Sirius Red (Direct Red 80) sirius_red_app Established for Collagen Staining sirius_red->sirius_red_app Proven Efficacy acid_red_35 This compound acid_red_35_app No Documented Use for Collagen Staining acid_red_35->acid_red_35_app Lack of Evidence

Logical Comparison for Collagen Staining

Conclusion

For researchers, scientists, and drug development professionals requiring accurate and reliable collagen analysis, Sirius Red (in the Picro-Sirius Red method) is the unequivocally superior choice . Its high specificity, well-documented protocols, and amenability to quantitative analysis make it an indispensable tool. This compound has no established role in collagen staining , and its use for this purpose is not supported by any available evidence. Therefore, for rigorous scientific investigation of collagen, the use of Picro-Sirius Red is strongly recommended.

References

Evaluating Acid Red 35 as a Potential Substitute for Ponceau S in Total Protein Staining

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the validation and application of total protein stains for Western blotting, assessing the viability of Acid Red 35 in place of the well-established Ponceau S.

In the realm of protein analysis, particularly in Western blotting, the visualization of total protein on a membrane post-transfer is a critical quality control step. It allows researchers to verify transfer efficiency and serves as a loading control for quantitative analysis. For decades, Ponceau S has been the go-to reversible stain for this purpose. This guide provides a detailed comparison between Ponceau S and a potential alternative, this compound, with a focus on experimental validation, performance, and procedural workflows.

Executive Summary

A thorough review of scientific literature and technical documentation reveals that while Ponceau S is a well-characterized and validated reagent for reversible protein staining on nitrocellulose and PVDF membranes, there is currently no published experimental data to validate the use of this compound for the same application.

This compound (C.I. 18065) is an anionic azo dye, chemically similar to Ponceau S, which suggests a theoretical potential for protein binding.[1][2] However, its use has been documented primarily in the textile and ink industries, not in biological laboratory settings for protein detection.[1][2] This lack of validation means its performance characteristics—such as sensitivity, reversibility, and compatibility with downstream immunodetection—are unknown.

Therefore, this guide will proceed by:

  • Detailing the established performance and protocols for Ponceau S.

  • Presenting the available chemical information for this compound and highlighting the absence of performance data.

  • Providing a comparative framework that underscores the importance of validation for any new laboratory reagent.

Comparative Analysis: Ponceau S vs. This compound

The following table summarizes the known performance of Ponceau S and highlights the lack of available data for this compound.

FeaturePonceau SThis compound
Chemical Class Anionic Azo DyeAnionic Azo Dye
Binding Mechanism Non-covalent binding to positively charged amino acids and non-polar protein regions.[3]Hypothesized to be similar to Ponceau S, but not experimentally confirmed.
Detection Limit ~200-250 ng of protein per band.Data Not Available
Reversibility Easily reversible with water or buffer (e.g., TBS-T) washes.Data Not Available
Linear Dynamic Range Considered more reliable than housekeeping proteins for normalization due to a broader linear dynamic range.Data Not Available
Downstream Compatibility Compatible with subsequent immunodetection (Western blotting) and protein sequencing.Data Not Available
Staining Time Rapid; typically 1-10 minutes.Data Not Available
Validated Protocols Widely available and well-established.None available in scientific literature.

Experimental Protocols

Established Protocol for Ponceau S Staining

This protocol is a standard method for the reversible staining of proteins on nitrocellulose or PVDF membranes after transfer.

Materials:

  • Ponceau S Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.

  • Destaining Solution: Deionized water or 1x Tris-Buffered Saline with Tween-20 (TBS-T).

  • Blotting membrane (Nitrocellulose or PVDF) with transferred proteins.

  • Clean container for staining.

Procedure:

  • Post-Transfer Wash: After protein transfer, briefly wash the membrane with deionized water for 1-5 minutes to remove residual transfer buffer.

  • Staining: Submerge the membrane in the Ponceau S staining solution and incubate for 1-10 minutes at room temperature with gentle agitation.

  • Initial Destain & Visualization: Pour off the staining solution (it can often be reused). Rinse the membrane with deionized water until the protein bands appear as distinct red/pink bands against a faint background.

  • Documentation: Image the membrane to create a permanent record of the total protein load for normalization purposes.

  • Complete Destaining: To proceed with immunodetection, wash the membrane with several changes of TBS-T or deionized water for 5-10 minutes each, until the red stain is no longer visible. The membrane is now ready for the blocking step.

Hypothetical Protocol for this compound

Disclaimer: The following protocol is purely hypothetical, based on the protocol for Ponceau S due to the chemical similarity of the dyes. This procedure has not been validated , and its effectiveness is unknown. Researchers attempting to use this compound would need to perform extensive optimization and validation.

Hypothetical Materials:

  • This compound Staining Solution: 0.1% (w/v) this compound in 5% (v/v) acetic acid.

  • Destaining Solution: Deionized water.

Hypothetical Procedure:

  • Post-Transfer Wash: Wash the membrane in deionized water.

  • Staining: Submerge the membrane in the hypothetical this compound staining solution and incubate for 5-10 minutes.

  • Destaining & Visualization: Rinse with deionized water to visualize protein bands.

  • Documentation: Image the membrane.

  • Reversibility Check: Perform extensive washes with water or buffer to determine if the stain is fully reversible without affecting the bound proteins.

  • Validation: Proceed with a standard Western blotting protocol to confirm that the staining and destaining process does not interfere with antibody binding.

Visualizing the Workflow and Logic

The following diagrams illustrate the established experimental workflow for total protein staining and the logical basis for evaluating a new staining reagent.

Experimental_Workflow cluster_pre_stain Protein Separation & Transfer cluster_stain Total Protein Staining (e.g., Ponceau S) cluster_post_stain Immunodetection SDS_PAGE 1. SDS-PAGE Transfer 2. Protein Transfer to Membrane SDS_PAGE->Transfer Stain 3. Stain Membrane (1-10 min) Transfer->Stain Destain_Vis 4. Rinse with H2O & Visualize Stain->Destain_Vis Image 5. Image for Normalization Destain_Vis->Image Destain_Full 6. Full Destain with Buffer Image->Destain_Full Block 7. Blocking Destain_Full->Block Primary_Ab 8. Primary Antibody Incubation Block->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Signal Detection Secondary_Ab->Detection

Caption: Standard Western Blot workflow including reversible total protein staining.

Validation_Logic cluster_criteria Validation Criteria PonceauS Ponceau S (Established Standard) Sensitivity Sensitivity PonceauS->Sensitivity Validated Reversibility Reversibility PonceauS->Reversibility Validated Compatibility Downstream Compatibility PonceauS->Compatibility Validated Linearity Linearity PonceauS->Linearity Validated AcidRed35 This compound (Potential Alternative) AcidRed35->Sensitivity Requires Validation AcidRed35->Reversibility Requires Validation AcidRed35->Compatibility Requires Validation AcidRed35->Linearity Requires Validation

Caption: Logical framework for validating a new protein stain against an established standard.

Conclusion and Recommendations

Ponceau S remains the industry standard for rapid, reversible total protein staining on Western blot membranes due to its well-documented performance, ease of use, and compatibility with subsequent immunodetection. Its mechanism of non-covalent binding allows for effective staining and complete removal, ensuring that antibody epitopes are not masked or altered.

While this compound shares a general chemical classification with Ponceau S as an anionic azo dye, there is a critical lack of scientific evidence to support its use as a substitute. Without experimental data on its sensitivity, reversibility, and impact on downstream applications, its adoption in a research setting would be premature and could introduce significant, uncharacterized variables into experiments.

Recommendation for Researchers: For reliable and reproducible results, continue to use validated staining reagents like Ponceau S. If considering a novel reagent such as this compound, a rigorous in-house validation is imperative. This validation should, at a minimum, compare its staining sensitivity against a known standard (like BSA dilutions), confirm its complete reversibility, and verify that it does not interfere with the detection of multiple, well-characterized antibodies in a standard Western blotting protocol. Until such data is available, this compound cannot be recommended as a suitable substitute for Ponceau S.

References

A Comparative Guide to Red Counterstains in Masson's Trichrome Staining: An Evaluation of Alternatives to Acid Red 35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Masson's trichrome stain is a cornerstone histological technique, essential for the differentiation of muscle fibers, collagen, and cell nuclei. A critical component of this three-color staining method is the red "plasma stain," which provides the characteristic red coloration to muscle and cytoplasm, contrasting with the blue or green of collagen and the dark nuclei. While various formulations exist, the red counterstain is often a combination of acidic dyes. This guide provides a comprehensive comparison of the primary alternatives for this red staining step, moving beyond the less commonly specified "Acid Red 35" to the widely used combinations of Biebrich Scarlet with Acid Fuchsin and Ponceau Xylidine with Acid Fuchsin.

This guide will delve into the performance characteristics, present available data, and provide detailed experimental protocols to assist researchers in selecting the optimal red counterstain for their specific experimental needs.

Performance Comparison of Red Counterstain Alternatives

While direct quantitative, side-by-side comparative studies on the performance of different red counterstains in Masson's trichrome are limited in published literature, a qualitative and physico-chemical comparison can be made based on available data and historical use. The two primary red dye combinations used as the "plasma stain" are a mixture of Biebrich Scarlet and Acid Fuchsin, and Ponceau Xylidine (also known as Ponceau 2R) and Acid Fuchsin.

Qualitative Performance:

A notable qualitative comparison suggests that Ponceau Fuchsin (a mixture containing Ponceau Xylidine) produces a "brighter and clearer" red stain, whereas Biebrich Scarlet Acid Fuchsin results in a "darker and muddier" appearance[1]. The choice between them may, therefore, depend on the desired aesthetic and the specific tissue being examined. For instance, in tissues with dense red pulp, a brighter stain like Ponceau Fuchsin might offer better differentiation[1].

Physico-chemical Properties:

The following table summarizes the key physical and chemical properties of the primary red dyes used in these alternative formulations. These properties can influence the preparation of staining solutions and the interaction of the dyes with tissue components.

FeatureBiebrich ScarletPonceau Xylidine (Ponceau 2R)
C.I. Number 26905[2]16150[3]
C.I. Name Acid Red 66[2]Acid Red 26
Appearance Red powderRed powder
Absorption Max (nm) 504-506499-503
Solubility Soluble in water and ethanolReadily soluble in water and ethanol

Experimental Protocols

The following are detailed protocols for Masson's trichrome staining, highlighting the use of the two primary alternative red counterstain solutions. It is important to note that optimal staining times may vary depending on the tissue type, fixation method, and section thickness.

Protocol 1: Masson's Trichrome with Biebrich Scarlet-Acid Fuchsin

This protocol is a widely used variant, often referred to as Lillie's Trichrome.

Solutions:

  • Bouin's Solution (Optional Mordant): Saturated Picric Acid (75 ml), 40% Formaldehyde (25 ml), Glacial Acetic Acid (5 ml).

  • Weigert's Iron Hematoxylin:

    • Solution A: 1 g Hematoxylin in 100 ml 95% Ethanol.

    • Solution B: 4 ml 29% Ferric Chloride in 95 ml distilled water with 1 ml concentrated Hydrochloric Acid.

    • Working Solution: Mix equal parts of Solution A and B immediately before use.

  • Biebrich Scarlet-Acid Fuchsin Solution: 90 ml of 1% aqueous Biebrich Scarlet, 10 ml of 1% aqueous Acid Fuchsin, 1 ml Glacial Acetic Acid.

  • Phosphomolybdic-Phosphotungstic Acid Solution: 2.5 g Phosphomolybdic Acid and 2.5 g Phosphotungstic Acid in 100 ml distilled water.

  • Aniline Blue Solution: 2.5 g Aniline Blue in 100 ml distilled water with 2 ml Glacial Acetic Acid.

  • 1% Acetic Acid Solution: 1 ml Glacial Acetic Acid in 99 ml distilled water.

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • (Optional) For formalin-fixed tissues, mordant in Bouin's solution for 1 hour at 56°C to improve staining quality.

  • Wash in running tap water until the yellow color is removed.

  • Stain in Weigert's iron hematoxylin working solution for 10 minutes.

  • Rinse in running warm tap water for 10 minutes, then in distilled water.

  • Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.

  • Wash in distilled water.

  • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is no longer red.

  • Transfer sections directly to aniline blue solution and stain for 5-10 minutes.

  • Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 2-5 minutes.

  • Wash in distilled water.

  • Dehydrate rapidly through 95% and absolute ethanol, clear in xylene, and mount.

Expected Results: Nuclei will be black, cytoplasm and muscle red, and collagen blue.

Protocol 2: Masson's Trichrome with Ponceau Xylidine-Acid Fuchsin

This protocol is closer to the original Masson formulation.

Solutions:

  • Bouin's Solution (Optional Mordant): As described in Protocol 1.

  • Weigert's Iron Hematoxylin: As described in Protocol 1.

  • Ponceau-Fuchsin Solution: 0.5 g Xylidine Ponceau (Ponceau 2R) and 0.5 g Acid Fuchsin in 100 ml distilled water with 1 ml Glacial Acetic Acid.

  • Phosphomolybdic Acid Solution: 1 g Phosphomolybdic Acid in 100 ml distilled water.

  • Light Green or Aniline Blue Solution: 2 g Light Green SF yellowish or 2.5 g Aniline Blue in 100 ml distilled water with 2 ml Glacial Acetic Acid.

  • 1% Acetic Acid Solution: As described in Protocol 1.

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • (Optional) Mordant in Bouin's solution as described in Protocol 1.

  • Wash in running tap water to remove the yellow color.

  • Stain in Weigert's iron hematoxylin working solution for 10 minutes.

  • Rinse in running tap water, then in distilled water.

  • Stain in Ponceau-Fuchsin solution for 10 minutes.

  • Rinse with distilled water.

  • Differentiate in Phosphomolybdic Acid solution for 5 minutes.

  • Rinse with distilled water.

  • Stain in Light Green or Aniline Blue solution for 10 minutes.

  • Rinse well with distilled water.

  • Dehydrate, clear, and mount as described in Protocol 1.

Expected Results: Nuclei will be black, cytoplasm and muscle red, and collagen green or blue.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow of the Masson's trichrome stain and the logical relationship of the dyes to the tissue components.

MassonTrichromeWorkflow Deparaffinize Deparaffinize & Rehydrate Mordant Mordant (Bouin's) Deparaffinize->Mordant Nuclear_Stain Nuclear Stain (Weigert's Hematoxylin) Plasma_Stain Plasma Stain (Biebrich Scarlet/Ponceau Xylidine + Acid Fuchsin) Nuclear_Stain->Plasma_Stain Differentiate Differentiate (Phosphomolybdic/ Phosphotungstic Acid) Plasma_Stain->Differentiate Fiber_Stain Fiber Stain (Aniline Blue/Light Green) Differentiate->Fiber_Stain Dehydrate Dehydrate & Clear Mount Mount Dehydrate->Mount

Masson's Trichrome Staining Workflow

StainingPrinciple cluster_dyes Staining Solutions cluster_tissue Tissue Components Hematoxylin Weigert's Hematoxylin Nuclei Nuclei Hematoxylin->Nuclei Stains Red_Dye Biebrich Scarlet or Ponceau Xylidine + Acid Fuchsin Cytoplasm Cytoplasm & Muscle Red_Dye->Cytoplasm Stains Collagen Collagen Red_Dye->Collagen Initially Stains Blue_Green_Dye Aniline Blue or Light Green Blue_Green_Dye->Collagen Displaces Red Dye & Stains after Differentiation

Logical Staining Relationships in Masson's Trichrome

Conclusion

The selection of the red counterstain in Masson's trichrome staining—primarily a choice between a Biebrich Scarlet-Acid Fuchsin or a Ponceau Xylidine-Acid Fuchsin mixture—can influence the final appearance of the stained tissue. While Ponceau Xylidine-based solutions are reported to provide a brighter and clearer red, Biebrich Scarlet combinations yield a darker tone. The provided protocols offer a standardized starting point for researchers. The absence of direct quantitative comparative studies highlights an opportunity for further investigation to objectively measure performance metrics such as staining intensity and photostability. Such data would provide a more definitive guide for histologists aiming to optimize and standardize their Masson's trichrome staining.

References

A Comparative Guide to Quantitative Analysis of Collagen Staining: Evaluating Acid Red 35 Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of collagen is essential for understanding tissue fibrosis, wound healing, and the role of the extracellular matrix in numerous pathologies. While various histological stains are available, selecting the optimal method for quantitative analysis is critical for obtaining accurate and reproducible data. This guide provides an objective comparison of staining methods for collagen quantification, with a primary focus on the performance of established techniques in light of the limited specific application of Acid Red 35 in this context.

A thorough review of scientific literature indicates that this compound is predominantly utilized as a textile dye and is not a commonly cited reagent for the quantitative histological analysis of collagen.[1][2] In contrast, other acid dyes, particularly Picrosirius Red (PSR), have become the gold standard for specific and sensitive collagen quantification.[3][4] This guide, therefore, focuses on comparing the well-established methods of Picrosirius Red, Masson's Trichrome, and Van Gieson's stain, providing the necessary data and protocols for informed decision-making in your research.

Comparative Analysis of Collagen Staining Methods

The choice of a collagen stain depends on several factors, including the need for specificity, the desired level of quantification, and the imaging modality available. The following table summarizes the key performance characteristics of the most common collagen staining methods.

FeaturePicrosirius Red (PSR)Masson's TrichromeVan Gieson's Stain
Principle Anionic dye with sulfonic acid groups that bind to basic amino groups in collagen, enhancing its natural birefringence under polarized light.A three-color method using different anionic dyes to differentiate collagen from muscle and cytoplasm.A combination of picric acid and acid fuchsin that differentially stains collagen and other tissues.
Specificity for Collagen High, especially when viewed with polarized light.Good, but can sometimes stain other acidophilic structures.Moderate, stains collagen but also other connective tissues.
Quantitative Capability Excellent, especially with polarized light and image analysis software to measure collagen area fraction and fiber thickness.Semi-quantitative at best; staining can be variable.Limited quantitative potential due to less specificity.
Qualitative Assessment Excellent for visualizing collagen fiber organization and maturity (thicker fibers appear red-orange, thinner fibers appear yellow-green under polarized light).Good for assessing overall tissue architecture, differentiating collagen (blue) from muscle (red) and cytoplasm.Provides good contrast between collagen (red/pink) and other tissues (yellow).
Advantages High specificity and sensitivity, cost-effective, allows for quantification of collagen organization.Widely available and familiar to many pathologists, provides good architectural context.Simple and rapid staining procedure.
Limitations Requires a polarizing microscope for optimal quantitative analysis.Less specific for collagen compared to PSR, staining can be inconsistent.Not as specific as PSR, less suitable for detailed quantitative analysis.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for achieving reproducible and reliable results in collagen staining and quantification.

1. Picrosirius Red (PSR) Staining Protocol

This protocol is adapted from standard histological procedures for formalin-fixed, paraffin-embedded tissue sections.

  • Reagents:

    • Picro-Sirius Red Solution: 0.1% Sirius Red (Direct Red 80) in saturated aqueous picric acid.

    • Weigert's Iron Hematoxylin (for optional nuclear counterstaining).

    • 0.5% Acetic Acid Solution.

    • Ethanol (graded series: 70%, 95%, 100%).

    • Xylene.

    • Resinous mounting medium.

  • Procedure:

    • Deparaffinize and rehydrate tissue sections through xylene and graded ethanol to distilled water.

    • (Optional) Stain nuclei with Weigert's iron hematoxylin for 8-10 minutes and rinse in running water.

    • Stain in Picro-Sirius Red solution for 60 minutes.

    • Rinse briefly in two changes of 0.5% acetic acid solution.

    • Dehydrate rapidly through graded ethanol series.

    • Clear in xylene and mount with a resinous mounting medium.

2. Masson's Trichrome Staining Protocol

This is a common protocol for differentiating collagen from other tissue components.

  • Reagents:

    • Bouin's Solution (optional mordant).

    • Weigert's Iron Hematoxylin.

    • Biebrich Scarlet-Acid Fuchsin Solution.

    • Phosphomolybdic/Phosphotungstic Acid Solution.

    • Aniline Blue or Light Green Solution.

    • 1% Acetic Acid Solution.

    • Ethanol and Xylene.

    • Mounting medium.

  • Procedure:

    • Deparaffinize and rehydrate tissue sections.

    • (Optional) Mordant in Bouin's solution.

    • Stain nuclei with Weigert's iron hematoxylin for 10 minutes and rinse.

    • Stain with Biebrich Scarlet-Acid Fuchsin solution for 5 minutes.

    • Rinse in distilled water.

    • Differentiate in Phosphomolybdic/Phosphotungstic Acid solution for 10-15 minutes.

    • Stain in Aniline Blue or Light Green solution for 5 minutes.

    • Rinse briefly in 1% acetic acid solution.

    • Dehydrate quickly through graded ethanol, clear in xylene, and mount.

3. Van Gieson's Staining Protocol

A classic and straightforward method for collagen visualization.

  • Reagents:

    • Van Gieson's Solution (a mixture of picric acid and acid fuchsin).

    • Weigert's Iron Hematoxylin.

    • Ethanol and Xylene.

    • Mounting medium.

  • Procedure:

    • Deparaffinize and rehydrate tissue sections.

    • Stain nuclei with Weigert's iron hematoxylin for 10 minutes and rinse.

    • Stain with Van Gieson's solution for 1-5 minutes.

    • Dehydrate rapidly through graded ethanol.

    • Clear in xylene and mount.

Quantitative Analysis Workflow

The quantification of collagen staining is most accurately performed using digital image analysis, particularly with Picrosirius Red-stained sections under polarized light.

G cluster_0 Image Acquisition cluster_1 Image Processing cluster_2 Data Extraction & Analysis brightfield Bright-field Microscopy roi Region of Interest (ROI) Selection brightfield->roi polarized Polarized Light Microscopy polarized->roi threshold Color Thresholding roi->threshold segment Image Segmentation threshold->segment area Collagen Area Fraction (%) segment->area thickness Fiber Thickness/Density segment->thickness stats Statistical Analysis area->stats thickness->stats G TGFb TGF-β Receptor TGF-β Receptor TGFb->Receptor Smad Smad2/3 Phosphorylation Receptor->Smad Smad4 Smad4 Complex Smad->Smad4 Nucleus Translocation to Nucleus Smad4->Nucleus Gene Collagen Gene Transcription Nucleus->Gene Collagen Collagen Synthesis & Deposition Gene->Collagen

References

Unveiling the Molecular Interactions of Acid Red 35: A Comparative Guide to its Cross-Reactivity with Cellular Components

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes and dyes is paramount. This guide provides a comprehensive comparison of Acid Red 35, a synthetic azo dye, and its potential for cross-reactivity with various cellular components. Due to the limited availability of direct quantitative data for this compound, this guide leverages data from structurally similar acid dyes, such as Acid Red 2 and Acid Red 73, to provide a comparative framework against well-established biological stains.

This compound's utility in biological applications is predicated on its binding characteristics. Like other acid dyes, its interaction with cellular macromolecules is primarily governed by electrostatic forces between the dye's anionic sulfonate groups and positively charged moieties on proteins and other biomolecules. Hydrophobic interactions also play a role, contributing to the stability of the dye-biomolecule complex. This guide delves into the specifics of these interactions, offering a comparative analysis with commonly used protein and nucleic acid stains to inform experimental design and data interpretation.

Comparative Analysis of Binding Affinities

To contextualize the binding behavior of this compound, this section presents a comparative analysis of its estimated binding affinities with those of other widely used biological stains. The data for this compound is largely inferred from studies on the closely related Acid Red 2, providing a valuable, albeit indirect, point of comparison.

DyeTarget BiomoleculeBinding Constant (K) in M⁻¹Primary Interaction Forces
This compound (estimated) Serum Albumin~ 2.5 x 10⁵[1][2]Electrostatic, Hydrophobic
Ponceau S Bovine Serum AlbuminQualitative, reversibleElectrostatic, Hydrophobic[3][4]
Coomassie Brilliant Blue G-250 Bovine Serum Albumin~ 4.2 x 10⁴ - 5.03 x 10⁴Electrostatic, van der Waals
SYPRO Ruby Various ProteinsHigh affinity (not typically expressed as K)Electrostatic, Hydrophobic
Acid Red 73 (related azo dye) DNA (minor groove)Favorable binding energy (-9.19 kcal/mol)Electrostatic, van der Waals

Understanding the Potential for Cross-Reactivity

The data suggests that this compound, like other acid dyes, possesses a strong affinity for proteins, particularly those with accessible positively charged amino acid residues. Its potential for cross-reactivity extends to other macromolecules that present a net positive charge or hydrophobic regions.

Interaction with Proteins

The primary targets for this compound within a cell are proteins. The binding affinity is influenced by the protein's isoelectric point and the number and accessibility of basic amino acid residues such as lysine and arginine. This interaction is the basis for its use as a general protein stain.

Interaction with Nucleic Acids

While the primary interaction is with proteins, azo dyes like Acid Red 73 have been shown to interact with the minor groove of DNA. The negatively charged phosphate backbone of DNA would generally repel anionic dyes. However, localized positive charges from associated proteins (histones) or the specific topology of the DNA groove can facilitate binding. The extent of this compound's interaction with nucleic acids is likely to be less significant than its protein binding but should be considered in experiments where both are present.

Interaction with Lipids

Direct evidence for the interaction of this compound with lipids is scarce. However, the hydrophobic regions of the dye molecule could potentially interact with the nonpolar tails of lipids in cellular membranes. This interaction is generally expected to be weaker than the electrostatic-driven binding to proteins.

Experimental Protocols for Assessing Cross-Reactivity

To empower researchers to directly assess the cross-reactivity of this compound or other dyes in their specific experimental contexts, detailed protocols for key binding assays are provided below.

Protocol 1: Determination of Dye-Protein Binding Affinity using Fluorescence Spectroscopy

This method relies on the quenching of a protein's intrinsic fluorescence (from tryptophan and tyrosine residues) upon binding of a dye.

Workflow for Fluorescence Spectroscopy Binding Assay

G prep_protein Prepare Protein Solution (e.g., 2 µM BSA in PBS) titration Titrate Protein with Dye (add small aliquots of dye) prep_protein->titration prep_dye Prepare Dye Stock Solution (e.g., 1 mM this compound in PBS) prep_dye->titration measurement Measure Fluorescence Quenching (Excitation at 280 nm, Emission scan 300-400 nm) titration->measurement analysis Data Analysis (Stern-Volmer plot to calculate K and n) measurement->analysis G prep_sample Prepare Macromolecule Solution (e.g., 20 µM Protein in buffer) load_itc Load Sample and Ligand into ITC cell and syringe prep_sample->load_itc prep_ligand Prepare Dye Solution (e.g., 200 µM this compound in same buffer) prep_ligand->load_itc titration Automated Titration (Inject dye into protein solution) load_itc->titration measurement Measure Heat Change (Exothermic or Endothermic) titration->measurement analysis Data Analysis (Fit data to binding model to get K, ΔH, ΔS, and n) measurement->analysis G setup_dialysis Setup Dialysis Chamber (Two compartments separated by semi-permeable membrane) load_samples Load Protein and Dye (Protein in one, Dye in both or one) setup_dialysis->load_samples equilibration Equilibrate (Allow free dye to diffuse across the membrane) load_samples->equilibration sampling Sample Both Chambers (After equilibrium is reached) equilibration->sampling quantification Quantify Dye Concentration (e.g., using spectrophotometry) sampling->quantification calculation Calculate Bound and Free Dye quantification->calculation

References

A Comparative Guide to the Photostability of Acid Red 35 and Other Red Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable red dye for various applications, ranging from textiles to biological staining and pharmaceutical formulations, often hinges on its photostability. Exposure to light can lead to photodegradation, causing color fading and the potential generation of unwanted byproducts. This guide provides a comparative overview of the photostability of Acid Red 35, a monoazo dye, against other commonly used red dyes. The information presented is based on available experimental data and standardized testing protocols to aid in the selection of appropriate dyes for specific research and development needs.

Comparative Photostability Data

Direct quantitative comparisons of dye photostability, such as through quantum yields of photobleaching or precise degradation rate constants under identical conditions, are not always readily available in published literature. However, a widely accepted semi-quantitative method for assessing the lightfastness of dyes, particularly in the textile industry, is the Blue Wool Scale. This scale rates the lightfastness from 1 (very poor) to 8 (excellent). The following table summarizes the available lightfastness data for this compound and other selected red dyes.

Dye Name C.I. Name Dye Class Lightfastness Rating (Blue Wool Scale)
This compoundThis compoundMonoazo3
Acid Red 88Acid Red 88Monoazo3-4[1]
Allura Red ACFood Red 17MonoazoGood (often used in food where stability is crucial)[2][3]
CarmoisineFood Red 3MonoazoGood
AmaranthFood Red 9MonoazoFair to Good
Ponceau 4RFood Red 7MonoazoFair to Good
ErythrosineFood Red 14XanthenePoor to Fair

Note: The lightfastness of a dye can be influenced by several factors, including the substrate to which it is applied, the concentration of the dye, the presence of UV absorbers, and environmental conditions such as humidity and atmospheric contaminants.

Experimental Protocols for Photostability Testing

To ensure reliable and reproducible data on the photostability of dyes, standardized experimental protocols are essential. The following is a generalized methodology for determining the photostability of a dye in an aqueous solution, based on principles from the American Association of Textile Chemists and Colorists (AATCC) Test Method 16 and other photostability testing guidelines.[2][3]

Objective: To determine the rate of photodegradation of a dye in an aqueous solution upon exposure to a controlled light source.

Materials and Equipment:

  • High-purity dye sample (e.g., this compound)

  • High-purity solvent (e.g., deionized water, phosphate-buffered saline)

  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes

  • Controlled light source (e.g., Xenon arc lamp with appropriate filters to simulate daylight)

  • Calibrated radiometer to measure light intensity

  • Magnetic stirrer and stir bars

  • Constant temperature chamber or water bath

  • Volumetric flasks and pipettes

  • Aluminum foil

Procedure:

  • Preparation of Dye Solution: Prepare a stock solution of the dye in the desired solvent at a known concentration. From the stock solution, prepare a working solution with an initial absorbance value within the linear range of the spectrophotometer (typically between 0.5 and 1.5 at the wavelength of maximum absorbance, λmax).

  • Determination of λmax: Scan the absorbance spectrum of the working solution using the spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Experimental Setup:

    • Transfer a known volume of the working dye solution into a quartz cuvette.

    • Place the cuvette in a constant temperature chamber or water bath to maintain a consistent temperature throughout the experiment.

    • Position the cuvette at a fixed distance from the calibrated light source.

    • Prepare a "dark control" sample by wrapping an identical cuvette containing the same dye solution completely in aluminum foil to shield it from light. Place it alongside the test sample.

  • Light Exposure and Data Collection:

    • Measure the initial absorbance (A₀) of the test sample at λmax before starting the light exposure.

    • Begin the light exposure.

    • At regular time intervals (t), turn off the light source, remove the cuvette, and measure the absorbance (Aₜ) at λmax.

    • Simultaneously, measure the absorbance of the dark control sample to account for any thermal degradation.

  • Data Analysis:

    • Calculate the percentage of dye degradation at each time point using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100

    • To determine the kinetics of the photodegradation, plot the natural logarithm of the absorbance ratio (ln(Aₜ/A₀)) versus the exposure time (t).

    • If the plot is linear, the photodegradation follows first-order kinetics. The apparent rate constant (k) can be determined from the slope of the line (slope = -k).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the photostability of a dye.

Caption: Experimental workflow for dye photostability testing.

Photodegradation Signaling Pathway of Azo Dyes

The photodegradation of azo dyes is a complex process initiated by the absorption of light energy. While the exact pathway can vary depending on the dye's structure and the environmental conditions, a general mechanism involves the generation of reactive oxygen species (ROS) that attack the chromophore.

G Dye Azo Dye (Ground State) Dye_excited Excited State Dye* Dye->Dye_excited Light Absorption (hν) Degradation Degradation Products (Colorless) Dye->Degradation Direct Photolysis Dye_excited->Dye Relaxation ROS Reactive Oxygen Species (e.g., •OH, O₂⁻) Dye_excited->ROS Energy Transfer to O₂/H₂O ROS->Degradation Oxidative Attack on Azo Bond

Caption: Generalized photodegradation pathway for azo dyes.

References

A Cost-Benefit Analysis of Counterstains in Routine Histology: Eosin Y vs. Natural Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of routine histology, the selection of a counterstain is a critical step for achieving optimal visualization of tissue morphology. While Hematoxylin provides the essential nuclear detail in blue, a contrasting counterstain is necessary to elucidate cytoplasmic and extracellular components. For decades, Eosin Y, an acidic red dye, has been the gold standard. However, growing interest in laboratory safety, environmental impact, and cost-effectiveness has spurred research into viable alternatives. This guide provides a comprehensive cost-benefit analysis of Eosin Y (also known as Acid Red 87) and compares its performance with several promising natural alternatives.

Note on "Acid Red 35": A thorough review of scientific literature reveals a significant lack of specific data regarding the use of "this compound" as a counterstain in routine histological preparations. Therefore, this guide will focus on the widely used Eosin Y (Acid Red 87) and its documented natural alternatives to provide a relevant and evidence-based comparison for researchers, scientists, and drug development professionals.

Performance Comparison of Histological Counterstains

The efficacy of a counterstain is determined by its ability to provide clear and consistent staining of cytoplasmic and extracellular components, offering a distinct contrast to the nuclear stain. The following table summarizes the performance of Eosin Y and its natural alternatives based on published experimental data.

StainStaining Intensity & ColorSpecificityStability & LongevityOverall Performance Rating
Eosin Y (Acid Red 87) Strong, vibrant pink to redHigh specificity for cytoplasm, collagen, and muscle fibersExcellent, stable for long-term archivingExcellent
Curcumin (Turmeric) Yellow to orange-yellowGood affinity for collagen and muscle fibers, less intense than EosinGood, but may fade over time compared to EosinGood
Tomato Red Food Color Pink to redGood for cytoplasm and red blood cells; basement membrane staining is inadequate.[1]Fair to Good; long-term stability is still under evaluationFair to Good
Rose Extract Pink to reddish-pinkGood for general cytoplasmic stainingModerate; prone to fadingFair
Beetroot Extract Pink to purplish-pinkStains cytoplasm and can highlight the basement membrane.[1]Fair; color intensity can be variableFair

Cost-Benefit Analysis

The financial and safety implications of using different stains are crucial considerations for any laboratory. This table provides a comparative overview of the costs and benefits associated with Eosin Y and its natural alternatives.

StainReagent CostPreparation & HandlingSafety & DisposalOverall Cost-Benefit
Eosin Y (Acid Red 87) Moderate to HighStandardized, commercially available solutionsRequires careful handling and disposal as a synthetic chemicalGood
Curcumin (Turmeric) Very LowSimple extraction from turmeric powderGenerally considered safe and biodegradableExcellent
Tomato Red Food Color Very LowReadily available, used directly or in simple solutionSafe, food-grade material with no special disposal requirementsExcellent
Rose Extract LowRequires extraction from rose petalsGenerally safe and biodegradableVery Good
Beetroot Extract Very LowSimple extraction from beetrootSafe and biodegradableVery Good

Experimental Workflows and Signaling Pathways

The following diagram illustrates the standard workflow for Hematoxylin and Eosin (H&E) staining. This process is largely similar when substituting Eosin with a natural alternative, with minor adjustments to incubation times and solution preparation.

Histology_Workflow cluster_preparation Tissue Preparation cluster_staining Staining cluster_finalization Final Steps Fixation Fixation (e.g., Formalin) Processing Processing (Dehydration, Clearing) Fixation->Processing Embedding Embedding (Paraffin Wax) Processing->Embedding Sectioning Sectioning (Microtome) Embedding->Sectioning Deparaffinization Deparaffinization (Xylene) Sectioning->Deparaffinization Rehydration Rehydration (Graded Alcohols) Deparaffinization->Rehydration Hematoxylin Hematoxylin Staining (Nuclear Stain) Rehydration->Hematoxylin Differentiation Differentiation (Acid Alcohol) Hematoxylin->Differentiation Bluing Bluing (e.g., Scott's Tap Water) Differentiation->Bluing Counterstain Counterstaining (Eosin Y or Alternative) Bluing->Counterstain Dehydration_final Dehydration (Graded Alcohols) Counterstain->Dehydration_final Clearing Clearing (Xylene) Dehydration_final->Clearing Mounting Mounting (Coverslip) Clearing->Mounting

Figure 1. Standard workflow for histological staining with a nuclear stain (Hematoxylin) and a counterstain.

Experimental Protocols

Below are detailed methodologies for staining with Eosin Y and a representative natural alternative, Curcumin.

Protocol 1: Standard Hematoxylin and Eosin (H&E) Staining

1. Reagents:

  • Harris's Hematoxylin solution
  • 1% Eosin Y solution (in 95% ethanol with 0.5% glacial acetic acid)
  • Acid alcohol (1% HCl in 70% ethanol)
  • Scott's tap water substitute (or running tap water)
  • Graded alcohols (70%, 95%, 100%)
  • Xylene
  • Mounting medium

2. Procedure:

  • Deparaffinization and Rehydration:
  • Immerse slides in Xylene: 2 changes, 5 minutes each.
  • Immerse in 100% Ethanol: 2 changes, 3 minutes each.
  • Immerse in 95% Ethanol: 2 minutes.
  • Immerse in 70% Ethanol: 2 minutes.
  • Rinse in distilled water.
  • Nuclear Staining:
  • Immerse in Harris's Hematoxylin: 5-15 minutes.
  • Rinse in running tap water: 1 minute.
  • Differentiate in 1% Acid Alcohol: 3-10 seconds.
  • Rinse in running tap water: 1 minute.
  • Blue in Scott's tap water substitute: 1-2 minutes.
  • Rinse in running tap water: 1-2 minutes.
  • Counterstaining:
  • Immerse in 1% Eosin Y solution: 1-3 minutes.
  • Dehydration, Clearing, and Mounting:
  • Immerse in 95% Ethanol: 2 changes, 2 minutes each.
  • Immerse in 100% Ethanol: 2 changes, 2 minutes each.
  • Immerse in Xylene: 2 changes, 2 minutes each.
  • Mount with a coverslip using a resinous mounting medium.

3. Expected Results:

  • Nuclei: Blue/Purple
  • Cytoplasm, Collagen, Muscle: Shades of pink/red
  • Red Blood Cells: Bright red

Protocol 2: Hematoxylin and Curcumin (H&C) Staining

This protocol is adapted from studies demonstrating the efficacy of curcumin as a histological counterstain.[2][3][4]

1. Reagent Preparation (Curcumin Stain):

  • Dissolve 5g of commercially available turmeric powder in 100ml of 95% ethanol.
  • Stir the mixture for 10-15 minutes.
  • Filter the solution through Whatman No. 1 filter paper to remove particulate matter.
  • The resulting filtrate is the curcumin staining solution.

2. Procedure:

  • Deparaffinization, Rehydration, and Nuclear Staining:
  • Follow steps 1 and 2 from the Standard H&E Staining Protocol.
  • Counterstaining:
  • Immerse slides in the prepared Curcumin staining solution: 10-15 minutes.
  • Dehydration, Clearing, and Mounting:
  • Follow step 4 from the Standard H&E Staining Protocol.

3. Expected Results:

  • Nuclei: Blue/Purple
  • Cytoplasm, Collagen, Muscle: Shades of yellow/orange-yellow
  • Red Blood Cells: Yellow

Conclusion

While Eosin Y remains a reliable and high-performing counterstain for routine histology, this guide demonstrates that several natural alternatives present compelling advantages in terms of cost, safety, and environmental impact. Curcumin and tomato red food color, in particular, have shown promising results with staining qualities that can be comparable to Eosin for many applications. For laboratories seeking to adopt greener, more cost-effective practices without significantly compromising on staining quality, these natural dyes offer a viable and effective alternative. Further optimization of extraction and staining protocols for these natural dyes is an active area of research that promises to further enhance their utility in the modern histology laboratory.

References

A Comparative Guide to the Reproducibility of Staining with Acid Red 35

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the reproducibility of staining is paramount for reliable and consistent results. This guide provides a comparative analysis of Acid Red 35, a synthetic azo dye, and explores its potential for histological applications. While traditionally used in the textile industry, its properties as an acid dye suggest it may be suitable for staining protein-rich structures in biological tissues.[1]

Given the absence of a standardized histological protocol for this compound, this guide presents a hypothetical framework for assessing its staining reproducibility.[1] This framework is compared against established histological acid dyes to provide a comprehensive overview for researchers interested in exploring its potential.

Experimental Protocol: A Framework for Reproducibility Assessment

As no standardized histological protocol for this compound exists, the following experimental workflow is proposed to assess its staining reproducibility. This protocol is designed to be a starting point for researchers.[1]

I. Reagent Preparation and Quality Control

  • Dye Solution Preparation: Dissolve this compound powder (C.I. 18065) in distilled water to create a 1% (w/v) stock solution. From this, prepare working solutions with varying concentrations (e.g., 0.1%, 0.5%, 1%).[1]

  • Reagent Quality Control: Document the lot number of the this compound powder to ensure traceability.[1] The purity of the dye and the freshness of the solution are critical for consistent results.

II. Tissue Preparation

  • Fixation: Fix tissue samples in 10% neutral buffered formalin. The type and duration of fixation can impact protein conformation and subsequent dye binding.

  • Processing and Sectioning: Process the fixed tissues through graded alcohols and xylene, and embed in paraffin. Cut 4-5 µm thick sections and mount them on positively charged slides.

III. Staining Procedure

  • Deparaffinization and Rehydration:

    • Incubate slides at 60°C for 1 hour.

    • Deparaffinize in two changes of xylene for 5 minutes each.

    • Rehydrate through graded alcohols (100%, 95%, 70%) for 3 minutes each.

    • Rinse in distilled water.

  • Staining: Immerse slides in the this compound working solution for varying durations (e.g., 30 seconds, 1 minute, 2 minutes) to determine the optimal staining time.

  • Differentiation: Briefly rinse the slides in a differentiating solution (e.g., 0.5% acetic acid in 70% ethanol) to remove excess stain. The duration of this step will require optimization.

  • Dehydration and Mounting:

    • Dehydrate rapidly through graded alcohols (95%, 100%).

    • Clear in two changes of xylene for 3 minutes each.

    • Mount with a permanent mounting medium.

IV. Assessment of Reproducibility

  • Intra-run Reproducibility: Stain multiple sections from the same tissue block in the same staining run. Assess for consistency in color intensity and distribution across the sections.

  • Inter-run Reproducibility: Stain sections from the same tissue block on different days using the identical protocol to evaluate the robustness of the method over time.

Comparative Analysis of Factors Influencing Staining Reproducibility

The reproducibility of any histological stain is influenced by multiple factors. The table below compares the key variables for a hypothetical this compound protocol against the well-established acid dye, Eosin.

FactorThis compound (Hypothetical)Eosin (Established)
Fixation The type and duration of fixation will likely impact protein conformation and dye binding. Formalin fixation is a standard starting point, but variations can affect staining intensity.Formalin fixation is standard; variations in fixation time and type can affect eosinophilia.
Dye Concentration The optimal concentration of the working solution needs to be determined empirically to achieve desired staining intensity without excessive background staining.Standardized concentrations are widely used (e.g., 1% aqueous or alcoholic solutions), but may be adjusted for specific applications.
Staining Time The duration of immersion in the dye solution is a critical parameter to optimize for consistent results.Staining times are well-established for various protocols but can be modified based on tissue type and desired contrast.
Differentiation A differentiation step is likely necessary to control the final color intensity and remove non-specific staining. The duration of this step will require careful optimization.Differentiation in alcohol is a standard step to remove excess Eosin and achieve the desired shade of pink.
Reagent Quality & Freshness The purity of the this compound dye and the freshness of the prepared solutions will be important for consistent results.Eosin solutions can degrade over time, leading to weaker staining. Using fresh solutions is recommended for reproducibility.
pH of Staining Solution The pH of the dye solution can influence the binding of the anionic dye to cationic tissue components. This will need to be controlled and optimized.The pH of the Eosin solution is critical; a slightly acidic pH (4.5-5.5) enhances the staining of cytoplasmic components.

Workflow for Reproducibility Assessment

The following diagram illustrates a proposed workflow for assessing the reproducibility of a new staining protocol, such as one for this compound.

G cluster_assess Reproducibility Assessment A Tissue Block Selection B Sectioning A->B E Intra-run Staining (Multiple sections, same run) B->E F Inter-run Staining (Multiple sections, different days) B->F C Reagent Preparation (this compound) D Staining Procedure (Optimized Time & Conc.) C->D D->E D->F G Image Acquisition E->G F->G H Quantitative Analysis (Color Intensity & Distribution) G->H I Statistical Analysis H->I J Evaluation of Reproducibility I->J

Caption: Workflow for assessing staining reproducibility.

References

A Comparative Guide to Red Dyes in Pathology: Evaluating Acid Red 35 as a Potential Alternative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of histopathology, the precise differentiation of tissue components is fundamental for accurate diagnosis and research. Trichrome staining methods, which utilize a combination of dyes to highlight muscle, collagen fibers, and nuclei in contrasting colors, are a cornerstone of this practice. The choice of the red dye in these protocols is critical for achieving optimal staining of cytoplasm and muscle. This guide provides a comprehensive comparison of Acid Red 35 with established red dyes used in pathology, offering insights into its potential applications and performance based on available data.

While this compound is classified as an acid dye and is listed by some suppliers for histological analysis, its use in published pathological staining protocols is not well-documented.[1] This guide, therefore, presents a comparative analysis based on its physicochemical properties and the well-established principles of trichrome staining to evaluate its potential as an alternative to commonly used red dyes like Acid Fuchsin and Biebrich Scarlet.

Comparative Analysis of Red Dyes

The selection of a red dye in trichrome staining is influenced by its molecular size, charge, and affinity for tissue proteins. The following table summarizes the key properties of this compound and compares them with those of established red dyes used in pathology.

PropertyThis compoundAcid FuchsinBiebrich ScarletAzo Fuchsine
C.I. Number 18065[2]42685[3]26905[3]17200[3]
Chemical Class Single AzoTriphenylmethaneAzo DyeAzo Dye
Molecular Formula C₁₉H₁₅N₃Na₂O₈S₂C₂₀H₁₇N₃Na₂O₉S₃C₂₂H₁₄N₄Na₂O₇S₂C₁₆H₁₁N₃Na₂O₇S₂
Molecular Weight 523.45 g/mol 585.54 g/mol 548.53 g/mol 483.42 g/mol
Color Bluish-RedDeep Red to MagentaVibrant ScarletBright Red
Solubility in Water SolubleSolubleSolubleSoluble

Note: The performance of these dyes is highly dependent on the specific staining protocol, including fixation, mordanting, and differentiation steps.

Performance Characteristics in Trichrome Staining

In multistep trichrome staining procedures, the differential coloration of tissue components is achieved through the sequential application of acid dyes with varying molecular weights and a polyacid (e.g., phosphomolybdic acid or phosphotungstic acid). The smaller dye molecules initially stain most tissue components, and the larger polyacid then removes the red dye from the more porous collagen fibers, allowing a subsequent, larger counterstain (like Aniline Blue or Light Green) to bind.

Given its molecular weight, which is comparable to that of Biebrich Scarlet and slightly less than Acid Fuchsin, this compound could theoretically function as the primary red dye in a trichrome protocol. Its bluish-red hue might offer a different color contrast, which could be advantageous in specific diagnostic applications. However, without direct experimental data, its staining intensity, selectivity for muscle and cytoplasm over collagen, and its stability and fading characteristics remain to be determined.

Experimental Protocols

The following is a standard Masson's Trichrome staining protocol. Researchers interested in evaluating this compound could substitute it for the Biebrich Scarlet-Acid Fuchsin solution.

Masson's Trichrome Stain Protocol

Solutions:

  • Bouin's Solution (Mordant):

    • Picric Acid, saturated aqueous solution: 75 ml

    • Formaldehyde, 37-40%: 25 ml

    • Glacial Acetic Acid: 5 ml

  • Weigert's Iron Hematoxylin (Nuclear Stain):

    • Solution A: Hematoxylin (1% in 95% Ethanol)

    • Solution B: 29% Ferric Chloride in water with concentrated HCl

    • Working Solution: Mix equal parts of Solution A and B immediately before use.

  • Biebrich Scarlet-Acid Fuchsin Solution (Plasma Stain):

    • Biebrich Scarlet, 1% aqueous: 90 ml

    • Acid Fuchsin, 1% aqueous: 10 ml

    • Glacial Acetic Acid: 1 ml

  • Phosphomolybdic/Phosphotungstic Acid Solution (Differentiator):

    • 5% Phosphomolybdic Acid or Phosphotungstic Acid in distilled water.

  • Aniline Blue Solution (Collagen Stain):

    • Aniline Blue, 2.5% in 2% Acetic Acid.

  • 1% Acetic Acid Solution (Rinse):

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Mordant in Bouin's solution at 56-60°C for 1 hour.

  • Rinse in running tap water until the yellow color disappears.

  • Stain in Weigert's iron hematoxylin for 10 minutes.

  • Rinse in running tap water for 10 minutes.

  • Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.

  • Rinse in distilled water.

  • Differentiate in Phosphomolybdic/Phosphotungstic acid solution for 10-15 minutes.

  • Stain in Aniline Blue solution for 5-10 minutes.

  • Rinse briefly in 1% acetic acid solution.

  • Dehydrate through graded alcohols, clear in xylene, and mount.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, Muscle, Erythrocytes: Red

  • Collagen: Blue

Visualizing the Staining Workflow and Dye Selection

To better understand the experimental process and the critical step of dye selection, the following diagrams have been generated.

Masson_Trichrome_Workflow cluster_prep Tissue Preparation cluster_staining Staining Steps cluster_final Final Steps Deparaffinize Deparaffinize & Rehydrate Mordant Mordant in Bouin's Solution Deparaffinize->Mordant Nuclear_Stain Nuclear Stain (Weigert's Hematoxylin) Mordant->Nuclear_Stain Plasma_Stain Plasma Stain (Red Dye) Nuclear_Stain->Plasma_Stain Differentiate Differentiate (Phosphomolybdic Acid) Plasma_Stain->Differentiate Collagen_Stain Collagen Stain (Aniline Blue) Differentiate->Collagen_Stain Rinse Rinse in Acetic Acid Collagen_Stain->Rinse Dehydrate_Mount Dehydrate & Mount Rinse->Dehydrate_Mount

Caption: Workflow of the Masson's Trichrome staining protocol.

Red_Dye_Selection cluster_established Established Red Dyes cluster_alternative Potential Alternative Acid_Fuchsin Acid Fuchsin (Deep Red/Magenta) Biebrich_Scarlet Biebrich Scarlet (Vibrant Scarlet) Azo_Fuchsine Azo Fuchsine (Bright Red) Acid_Red_35 This compound (Bluish-Red) Application Application: Trichrome Staining Application->Acid_Fuchsin Application->Biebrich_Scarlet Application->Azo_Fuchsine Application->Acid_Red_35 Evaluation Needed

Caption: Logical relationship of red dye selection for trichrome staining.

Conclusion

While this compound shares some physicochemical properties with established red dyes used in pathology, its efficacy and reliability as a histological stain remain unproven due to a lack of published research and validation. The primary applications of this compound appear to be in the textile and leather industries. For researchers and professionals in drug development, the use of well-characterized and validated dyes such as Acid Fuchsin and Biebrich Scarlet is recommended to ensure reproducible and accurate results. However, for research purposes, the evaluation of this compound as a potential alternative could be a subject of investigation, following rigorous validation and comparison against established methods. Any such investigation should be approached with the caution that a major supplier, Sigma-Aldrich, sells the product "as-is" without providing analytical data and places the responsibility of confirming its purity and identity on the buyer.

References

Safety Operating Guide

Proper Disposal of Acid Red 35: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe and compliant disposal of Acid Red 35, ensuring the safety of laboratory personnel and environmental protection.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a synthetic azo dye.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. There is conflicting information in available safety data, with some sources classifying it as non-hazardous, while others indicate it may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2] Therefore, it is prudent to handle this compound as a potentially hazardous substance.

Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:

  • Safety goggles or glasses

  • Chemical-resistant gloves

  • A lab coat or other protective clothing

Ensure adequate ventilation in the work area to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its form (solid powder or aqueous solution) and the applicable local and institutional regulations.

For Solid this compound Waste:
  • Collection : Collect dry this compound powder and any contaminated solids (e.g., weighing paper, contaminated paper towels) in a clearly labeled, sealed, and chemical-resistant waste container.

  • Labeling : The container must be labeled as "Hazardous Waste" and include the full chemical name ("this compound" and its CAS number: 6441-93-6).

  • Storage : Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal : Arrange for pickup and disposal by a licensed hazardous waste management company, following your institution's specific procedures.

For Aqueous Solutions of this compound:

The disposal of liquid waste containing this compound requires careful consideration of its concentration and pH.

  • Initial Assessment : Determine if the solution contains any other hazardous materials. If it does, it must be treated as a mixed hazardous waste and disposed of accordingly.

  • Neutralization : this compound is an acid dye and may be used in acidic solutions. Before any further steps, the pH of the solution must be adjusted.

    • Slowly add a dilute basic solution (e.g., sodium bicarbonate or sodium hydroxide) while stirring.

    • Monitor the pH using a calibrated pH meter or pH strips.

    • The target pH range for potential drain disposal of non-hazardous waste is typically between 5.5 and 9.5.[3]

  • Disposal Decision :

    • Option 1 (Recommended for safety): Hazardous Waste Disposal. Due to the irritating properties cited in some SDSs, the most conservative and safest approach is to dispose of the neutralized solution as hazardous waste.[1] Collect the solution in a labeled, sealed, and chemical-resistant container for pickup by your institution's hazardous waste management service.

    • Option 2 (Requires Institutional Approval): Drain Disposal. If, and only if, your institution's Environmental Health and Safety (EHS) department has explicitly classified this compound as non-hazardous and permits the drain disposal of dilute, neutralized dye solutions, you may proceed with this option.[4]

      • Flush the neutralized solution down the sanitary sewer with copious amounts of cold water (at least 20 parts water to 1 part dye solution).

Never dispose of solid this compound or concentrated solutions in the regular trash or down the drain.

Quantitative Data Summary

ParameterGuidelineSource
pH for Neutralization 5.5 - 9.5
Water Dilution for Drain Disposal At least 20 parts water to 1 part solution

Experimental Protocols

Protocol for Neutralization of Aqueous this compound Solution:

  • Preparation : Work in a well-ventilated fume hood and wear appropriate PPE.

  • Dilution : If the solution is concentrated, dilute it with water to a manageable concentration.

  • Base Preparation : Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate, or a dilute solution of a strong base, like 0.1 M sodium hydroxide.

  • Titration : While continuously stirring the this compound solution, slowly add the basic solution dropwise.

  • pH Monitoring : Periodically check the pH of the solution using a calibrated pH meter or pH test strips.

  • Endpoint : Continue adding the base until the pH of the solution is stable within the neutral range (5.5-9.5).

  • Final Disposal : Follow the appropriate disposal route for the neutralized solution as outlined above.

Disposal Workflow Diagram

AcidRed35_Disposal cluster_prep Preparation cluster_form Waste Form Assessment cluster_solid Solid Waste Pathway cluster_liquid Liquid Waste Pathway start Start: this compound Waste ppe Don Appropriate PPE start->ppe form Solid or Liquid? ppe->form collect_solid Collect in Labeled, Sealed Container form->collect_solid Solid neutralize Neutralize pH to 5.5 - 9.5 form->neutralize Liquid store_solid Store in Hazardous Waste Area collect_solid->store_solid dispose_solid Dispose via Licensed Hazardous Waste Contractor store_solid->dispose_solid assess_hazard Consult Institutional EHS for Hazard Classification neutralize->assess_hazard collect_liquid Collect in Labeled, Sealed Container assess_hazard->collect_liquid Hazardous or Unknown drain_disposal Flush with Copious Amounts of Water assess_hazard->drain_disposal Non-Hazardous (with approval) store_liquid Store in Hazardous Waste Area collect_liquid->store_liquid dispose_liquid Dispose via Licensed Hazardous Waste Contractor store_liquid->dispose_liquid

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Acid Red 35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Acid Red 35 (CAS RN: 6441-93-6). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk to personnel and the environment.

Immediate Safety and Logistical Information

This compound is a red, powdered azo dye. While specific toxicity data is limited, it is prudent to handle it as a potentially hazardous substance. Key hazards include eye, skin, and respiratory tract irritation. Ingestion may cause gastrointestinal discomfort.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound in its powdered form or in solution.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles conforming to ANSI Z87.1 standards.Protects eyes from dust particles and splashes of dye solution.
Respiratory Protection NIOSH-approved half-mask respirator with P100 particulate filters.Prevents inhalation of fine dye powder, which can cause respiratory irritation.[1]
Hand Protection Nitrile gloves (minimum 5-mil thickness).Provides a barrier against skin contact. It is important to note that breakthrough times can vary, and gloves should be changed immediately upon contamination.
Protective Clothing Laboratory coat.Prevents contamination of personal clothing.
Emergency Procedures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
Skin Contact Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][3]
Inhalation Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Operational Plans

Handling and Weighing Protocol

Due to the fine, easily aerosolized nature of powdered dyes, specific handling procedures must be followed to minimize dust generation and exposure.

Experimental Protocol: Weighing this compound Powder

  • Preparation:

    • Ensure a designated weighing area is clean and free of drafts.

    • Cover the work surface with disposable bench paper.

    • Don all required PPE as specified in the table above.

  • Weighing:

    • Use an analytical balance within a chemical fume hood or a ventilated balance enclosure.

    • Place a pre-labeled, sealable container on the balance and tare.

    • Carefully transfer the desired amount of this compound powder to the container using a clean spatula. Avoid creating dust clouds.

    • Once the desired weight is achieved, securely seal the container.

  • Post-Weighing:

    • Clean the spatula and any contaminated surfaces with a damp cloth or paper towel to avoid dispersing dust.

    • Dispose of all contaminated disposable materials (e.g., bench paper, paper towels) in a designated hazardous waste container.

    • Wash hands thoroughly after handling is complete.

Disposal Plan

All waste containing this compound, including contaminated materials and solutions, must be treated as hazardous waste.

Neutralization and Disposal Protocol

Experimental Protocol: Neutralization of this compound Waste

  • Preparation:

    • Perform this procedure in a chemical fume hood.

    • Don all required PPE.

    • Prepare a dilute solution of sodium bicarbonate (baking soda) in a large, appropriate chemical waste container. A starting concentration of 5-10% sodium bicarbonate in water is recommended.

  • Neutralization:

    • Slowly and with stirring, add the acidic this compound waste solution to the sodium bicarbonate solution. Be cautious of potential foaming or gas evolution (carbon dioxide).

    • Monitor the pH of the solution using pH paper or a calibrated pH meter.

    • Continue to add the waste solution and/or additional sodium bicarbonate solution until the pH of the final mixture is neutral (between 6.0 and 8.0).

  • Disposal:

    • Once neutralized, the solution can be collected for chemical waste disposal according to your institution's guidelines.

    • Label the waste container clearly as "Neutralized this compound Waste" and include all components.

    • Never dispose of untreated this compound waste down the drain.

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response Don PPE Don Appropriate PPE (Goggles, Respirator, Gloves, Lab Coat) Prepare Weighing Area Prepare Weighing Area (Fume Hood, Bench Paper) Don PPE->Prepare Weighing Area Weigh Powder Weigh this compound Powder Prepare Weighing Area->Weigh Powder Prepare Solution Prepare Dye Solution Weigh Powder->Prepare Solution Collect Waste Collect All Waste (Solid & Liquid) Prepare Solution->Collect Waste Neutralize Waste Neutralize with Sodium Bicarbonate (Check pH 6-8) Collect Waste->Neutralize Waste Dispose as Hazardous Waste Dispose of as Hazardous Waste Neutralize Waste->Dispose as Hazardous Waste Spill Spill Follow Emergency Procedures Follow Emergency Procedures Spill->Follow Emergency Procedures Exposure Personal Exposure Exposure->Follow Emergency Procedures

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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